molecular formula C8H8N2O2 B060382 5-Methoxy-4-aza-2-oxindole CAS No. 178393-14-1

5-Methoxy-4-aza-2-oxindole

Cat. No.: B060382
CAS No.: 178393-14-1
M. Wt: 164.16 g/mol
InChI Key: HHKFJMBCHRBJOW-UHFFFAOYSA-N
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Description

5-Methoxy-4-aza-2-oxindole (CAS 178393-14-1) is a high-value aza-oxindole scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a bicyclic structure that integrates a methoxy-substituted azaindole core, a privileged scaffold frequently found in biologically active molecules and pharmaceuticals. The incorporation of a nitrogen atom into the classic oxindole structure modulates its electronic properties, solubility, and hydrogen-bonding capacity, often leading to enhanced interactions with biological targets. This compound serves as a versatile building block for the development of novel therapeutic agents. Its core structure is closely related to that of several FDA-approved drugs, such as the anticancer agent Sunitinib, which highlight the oxindole motif's importance in inhibiting key enzymes like tyrosine kinases. Research into this compound and its derivatives has demonstrated promising anticancer and anti-inflammatory activities. In-vitro studies have shown cytotoxic effects against specific cancer cell lines, including MCF7 (breast adenocarcinoma) and HEP2 (laryngeal carcinoma), with reported IC50 values of 12 µg/mL and 9.5 µg/mL, respectively. Furthermore, analogous 7-aza-2-oxindole derivatives have been shown to potently inhibit the release of key pro-inflammatory cytokines, such as TNF-α and IL-6, in LPS-stimulated macrophages, presenting a potential pathway for sepsis and acute inflammatory disease research. The mechanism of action for this class of compounds often involves the inhibition of critical cellular signaling pathways. The aza-oxindole scaffold is known to mimic the adenine ring of ATP, enabling it to compete for binding in the hinge region of various kinase enzymes, a validated target in oncology. Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules and to explore structure-activity relationships (SAR) for optimizing potency and selectivity. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1,3-dihydropyrrolo[3,2-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c1-12-8-3-2-5-6(10-8)4-7(11)9-5/h2-3H,4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKFJMBCHRBJOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30444630
Record name 5-Methoxy-4-aza-2-oxindole
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Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178393-14-1
Record name 1,3-Dihydro-5-methoxy-2H-pyrrolo[3,2-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178393-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-4-aza-2-oxindole
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URL https://comptox.epa.gov/dashboard/DTXSID30444630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-4-aza-2-oxindole: Structure, Properties, and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data specifically for 5-Methoxy-4-aza-2-oxindole is limited. This guide provides a comprehensive overview based on the known chemistry of the aza-2-oxindole scaffold and data from closely related analogs.

Core Chemical Structure and Properties

This compound, also known as 5-Methoxy-1H-pyrrolo[3,2-b]pyridin-2(3H)-one, is a heterocyclic organic compound. Its structure features a bicyclic system where a pyrazole ring is fused to a pyridine ring, with a methoxy group substitution. The aza-oxindole core is a recognized "privileged structure" in medicinal chemistry, frequently appearing in molecules with significant biological activity.[1][2]

The presence of the nitrogen atom in the pyridine ring and the oxindole lactam moiety imparts distinct physicochemical properties compared to its indole counterparts, influencing factors like solubility, hydrogen bonding capacity, and metabolic stability.[1]

Chemical Structure

G start Substituted Aminopyridine step1 Functionalization (e.g., Halogenation) start->step1 Reagent A step2 Introduction of Acetate Moiety step1->step2 Reagent B step3 Intramolecular Cyclization step2->step3 Base/Catalyst product This compound step3->product G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_Ikb NF-κB/IκB IKK->NFkB_Ikb NFkB NF-κB NFkB_Ikb->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA mRNA Pro-inflammatory mRNA DNA->mRNA Transcription Cytokines TNF-α, IL-6, COX-2, iNOS (Inflammatory Response) mRNA->Cytokines Translation AzaOxindole This compound (Hypothesized) AzaOxindole->IKK Inhibition? AzaOxindole->NFkB Inhibition?

References

An In-depth Technical Guide to 4-Methoxy-5-aza-2-oxindole (CAS 1000342-85-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research and informational purposes only. 4-Methoxy-5-aza-2-oxindole is a chemical compound for laboratory investigation and is not intended for human or veterinary use.

Introduction

4-Methoxy-5-aza-2-oxindole, with the Chemical Abstracts Service (CAS) number 1000342-85-7, is a heterocyclic organic compound. Its structure features a bicyclic system composed of a pyridinone ring fused to a pyrrolidone ring, with a methoxy group substitution. This compound belongs to the broader class of azaindoles and azaoxindoles, which are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. The strategic placement of nitrogen atoms and substituents on this scaffold can significantly influence its physicochemical properties and biological activity.

While extensive research exists for various azaindole and azaoxindole isomers, publicly available data specifically detailing the synthesis, biological activity, and mechanism of action for 4-Methoxy-5-aza-2-oxindole is limited. This guide aims to provide a comprehensive overview based on available information for structurally related compounds, offering a predictive framework for its potential applications and areas for future investigation.

Chemical Properties

A summary of the key chemical properties for 4-Methoxy-5-aza-2-oxindole is presented in Table 1.

PropertyValueSource
CAS Number 1000342-85-7Chemical Catalogs
Molecular Formula C₈H₈N₂O₂Calculated
Molecular Weight 164.16 g/mol Calculated
IUPAC Name 4-Methoxy-5-aza-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-oneIUPAC Nomenclature
Canonical SMILES COC1=CC=C2C(=C1)NC(=O)C2
Physical Description Solid (predicted)
Solubility Predicted to be soluble in organic solvents like DMSO and methanol.

Synthesis and Experimental Protocols

Proposed Retrosynthetic Analysis

A potential retrosynthetic pathway for 4-Methoxy-5-aza-2-oxindole is outlined below. This approach leverages established methodologies for the construction of the azaoxindole core.

Retrosynthesis Target 4-Methoxy-5-aza-2-oxindole Intermediate1 Substituted 2-aminopyridine derivative Target->Intermediate1 Cyclization Intermediate2 Functionalized acetic acid equivalent Target->Intermediate2 Cyclization StartingMaterial1 Commercially available chloropyridine Intermediate1->StartingMaterial1 Amination / Nitration-Reduction StartingMaterial2 Glyoxylate derivative Intermediate2->StartingMaterial2 Functional group interconversion

Caption: Retrosynthetic analysis of 4-Methoxy-5-aza-2-oxindole.

General Experimental Protocol for Azaoxindole Synthesis (Hypothetical)

The following is a generalized, hypothetical protocol for the synthesis of azaoxindoles, which could be adapted for 4-Methoxy-5-aza-2-oxindole. This protocol is based on common synthetic routes reported for analogous compounds.

Step 1: Synthesis of a Substituted 2-Aminopyridine Intermediate A suitably substituted chloropyridine can be subjected to nucleophilic aromatic substitution with an amine source or undergo a nitration followed by reduction to install the amino group.

Step 2: Condensation and Cyclization The resulting aminopyridine can then be reacted with a functionalized acetic acid derivative, such as an α-haloacetyl halide or an α-ketoester, followed by an intramolecular cyclization to form the oxindole ring. The specific conditions (base, solvent, temperature) would require optimization.

Workflow for Hypothetical Synthesis:

Synthesis_Workflow Start Starting Materials (e.g., Substituted Pyridine) Step1 Functional Group Manipulation (e.g., Amination or Nitration/Reduction) Start->Step1 Intermediate 2-Aminopyridine Intermediate Step1->Intermediate Step2 Condensation with Acetic Acid Derivative Intermediate->Step2 Step3 Intramolecular Cyclization Step2->Step3 Product 4-Methoxy-5-aza-2-oxindole Step3->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification

Caption: Hypothetical workflow for the synthesis of 4-Methoxy-5-aza-2-oxindole.

Potential Biological Activity and Therapeutic Applications

While no specific biological data for 4-Methoxy-5-aza-2-oxindole has been reported, the azaoxindole scaffold is a common feature in molecules with diverse pharmacological activities. Based on the activities of structurally similar compounds, several potential therapeutic areas can be postulated.

Kinase Inhibition

Azaindole and azaoxindole cores are frequently employed in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

Potential Signaling Pathway Involvement:

Kinase_Inhibition_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (RTK) ADP ADP Receptor->ADP Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt pathways) Receptor->Downstream Phosphorylation Compound 4-Methoxy-5-aza-2-oxindole (Hypothetical Inhibitor) Compound->Receptor Inhibition ATP ATP ATP->Receptor Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Hypothetical mechanism of kinase inhibition.

Anti-inflammatory Activity

Certain azaoxindole derivatives have demonstrated anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. For instance, some analogs have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in cellular assays.[1][2]

Experimental Protocol for Cytokine Release Assay:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., 4-Methoxy-5-aza-2-oxindole) for a specified duration.

  • Stimulation: Lipopolysaccharide (LPS) is added to the cell culture to induce an inflammatory response.

  • Cytokine Measurement: After incubation, the cell supernatant is collected, and the levels of TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Future Directions

The lack of specific data for 4-Methoxy-5-aza-2-oxindole presents a clear opportunity for further research. Key areas for investigation include:

  • Development of a robust and scalable synthetic route.

  • Comprehensive screening for biological activity , particularly in the areas of kinase inhibition and anti-inflammatory effects.

  • Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

  • Elucidation of the mechanism of action for any observed biological activity.

  • Pharmacokinetic and pharmacodynamic profiling in preclinical models.

Conclusion

4-Methoxy-5-aza-2-oxindole is a chemical entity with potential for further investigation in the field of drug discovery. While direct experimental data is currently unavailable, its structural relationship to other biologically active azaoxindoles suggests that it may possess interesting pharmacological properties. The synthesis and evaluation of this compound and its derivatives could lead to the identification of novel therapeutic agents. This guide provides a foundational understanding and a framework for initiating research on this promising scaffold.

References

The Aza-Oxindole Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aza-oxindole scaffold, a bioisostere of the endogenous oxindole, has emerged as a cornerstone in medicinal chemistry, demonstrating remarkable versatility and biological significance. Its unique structural and electronic properties have positioned it as a "privileged scaffold," leading to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, viral infections, and inflammatory conditions. This technical guide provides an in-depth exploration of the biological importance of the aza-oxindole core, complete with quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Rise of a Privileged Scaffold

The strategic incorporation of a nitrogen atom into the oxindole framework profoundly influences its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity.[1][2] This modification allows for enhanced interactions with biological targets, often leading to improved potency and selectivity compared to their carbocyclic counterparts.[3][4] The aza-oxindole core is a key pharmacophore in a multitude of bioactive compounds, effectively mimicking natural purine and indole systems to engage with a diverse range of protein targets.[1]

Biological Activities and Therapeutic Applications

The aza-oxindole scaffold has been successfully exploited to generate potent inhibitors for various therapeutic targets. The following sections delve into its most significant applications.

Kinase Inhibition in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention.[5][6] Aza-oxindole derivatives have proven to be particularly effective as ATP-competitive kinase inhibitors, fitting into the ATP-binding pocket and interacting with key residues in the hinge region.[5][7] To date, 30 ATP-competitive kinase inhibitors bearing the indole/azaindole/oxindole scaffold have been approved for the treatment of various diseases.[5][6]

Table 1: Aza-Oxindole Derivatives as Kinase Inhibitors

Compound/Drug NameTarget Kinase(s)IC50 (nM)Disease IndicationReference(s)
Pexidartinib (4e)CSF1R13Tenosynovial giant-cell tumor[5]
Tirabrutinib (2d)BTK2.2B-cell malignancies[8]
Abemaciclib (3d)CDK4, CDK62, 10Breast Cancer[8]
Tofacitinib (6f)JAK1, JAK2, JAK3110, 20, 3.3Rheumatoid Arthritis[5][8]
Compound 6z Multiple Oncogenic Kinases-Cancer[9]
Compound 5l FLT3, CDK236.21, 8.17Leukemia, Colon Cancer[10]
Azaindole DerivativeCDK1410, 850Cancer[11]
N-nitrobenzenesulfonyl-4-azaindolesc-Met20, 70Cancer[7]
C-3 aryl-7-azaindole (94)JAK2260Myeloproliferative disorders[7]

A critical signaling pathway targeted by aza-oxindole-based kinase inhibitors is the RAF-MEK-ERK pathway, which is frequently mutated in cancer.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Aza_Oxindole Aza-Oxindole Kinase Inhibitor Aza_Oxindole->RAF Inhibition Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

RAF-MEK-ERK Signaling Pathway Inhibition.
Anticancer Activity via p53-MDM2 Interaction

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is negatively regulated by the murine double minute 2 (MDM2) oncoprotein. Disrupting the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53. Spiro-oxindole derivatives, including aza-oxindoles, have been identified as potent inhibitors of this protein-protein interaction.[12][13][14]

Table 2: Spiro-oxindole Derivatives as p53-MDM2 Inhibitors

CompoundAssayIC50 (nM)Cell LineReference(s)
Compound 17 HTRF9.4-[12]
MI-63Ki (MDM2)36-[12]
Nutlin-3ap53 displacement90-[12]
Spiro-oxindole 52, 62, 63 p53-MDM24SJSA-1[13]
Spirocyclopentene oxindoleHTRF3.1SJSA-1, HCT116[14]
Spiropyrazoline oxindolesMDM2/4-p53 PPInM rangeSJSA-1, LNCaP, MCF-7[4]

The mechanism of action involves the aza-oxindole scaffold mimicking the key interactions of p53 within the hydrophobic pocket of MDM2.

p53_MDM2_Interaction p53 p53 MDM2 MDM2 p53->MDM2 Binds Proteasomal_Degradation Proteasomal Degradation p53->Proteasomal_Degradation Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Activates Ubiquitination Ubiquitination MDM2->Ubiquitination Promotes Aza_Spiro_Oxindole Aza-Spiro-Oxindole Aza_Spiro_Oxindole->MDM2 Inhibits Binding Ubiquitination->p53

Inhibition of p53-MDM2 Interaction.
Antiviral Activity

The aza-oxindole scaffold is a versatile platform for the development of antiviral agents. Derivatives have shown potent activity against a range of viruses by targeting various stages of the viral life cycle.[15][16][17]

Table 3: Aza-Oxindole Derivatives with Antiviral Activity

CompoundVirusTargetEC50Reference(s)
Spiro-oxindole 29 RSVFusion12 nM[15]
Spiro-oxindole 25 RSVFusion<0.1 µM[15]
Aza-indole 31-33 RSVFusion-[15]
Compound 17 HIVReverse Transcriptase~75 nM[15]
Compound 45 DENV-2, DENV-3NS4B14 nM, 2.5 nM[15]
Compound 1 RSV-A-0.19 µM[16]
Compound 4d RSV-A-0.05 µM[16]
Compound 8b RSV-A-0.01 µM[16]
Indole glyoxamide 3 HIV-1Attachment153 nM[17]
4,6-dimethoxy analog 6 HIV-1Attachment0.23 nM[17]
6-AI analog 10 HIV-1Attachment0.88 nM[17]
Compound 23 HIV-1Attachment0.05 nM[17]
Anti-inflammatory Activity

Aza-oxindole derivatives have been investigated for their potential to treat inflammatory diseases by modulating the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[18][19][20][21]

Table 4: Aza-Oxindole Derivatives with Anti-inflammatory Activity

CompoundTargetIC50Cell LineReference(s)
Compound 7i TNF-α, IL-6-RAW264.7[18]
Ursolic acid derivative UA-1NO inhibition2.2 µMRAW 264.7[19]
Tyrosol (4)IL-1β, IL-6, TNF-α0.91 µM, 2.67 µM, 4.60 µMRAW 264.7[20]
Indole-aminophenylmorpholinone conjugate 4TNF-α, IL-671% and 53% inhibitionMicroglial cells[21]

Experimental Protocols

The synthesis and biological evaluation of aza-oxindole derivatives involve a range of standard and specialized laboratory techniques.

General Synthesis of Aza-oxindole Derivatives

A common method for the synthesis of 3-substituted aza-oxindoles is the aldol condensation of an aza-oxindole with an appropriate aldehyde.[18]

Protocol: Aldol Condensation for Aza-oxindole Synthesis

  • To a stirred solution of 7-azaoxindole (1.0 equivalent) in absolute ethanol, add the desired aldehyde (1.0 equivalent).

  • Stir the mixture at room temperature for 5 minutes.

  • Add a catalytic amount of a base, such as sodium ethoxide in ethanol (NaOEt/EtOH).

  • Continue stirring the mixture at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • Wash the residue with brine and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under vacuum to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Synthesis_Workflow Start Start: 7-Azaoxindole & Aldehyde Mixing Mix in Ethanol Start->Mixing Base_Addition Add NaOEt/EtOH Mixing->Base_Addition Reaction Stir Overnight at Room Temp Base_Addition->Reaction Workup Solvent Removal & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Final_Product Final Aza-oxindole Derivative Purification->Final_Product

General Synthetic Workflow.
Kinase Inhibition Assay

The inhibitory activity of aza-oxindole derivatives against specific kinases is often determined using in vitro enzymatic assays.[6][22]

Protocol: In Vitro p38α MAP Kinase Enzymatic Assay (ELISA-based)

  • Compound Preparation: Prepare a serial dilution of the test aza-oxindole compounds in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 96-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing recombinant human active p38α kinase and ATF-2 substrate in a suitable kinase assay buffer.

  • Initiation of Reaction: Add 48 µL of the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding 50 µL of ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding 50 µL of EDTA solution.

  • ELISA Detection: a. Coat a separate 96-well plate with a capture antibody for ATF-2. b. Transfer the reaction mixture to the coated plate and incubate to allow ATF-2 binding. c. Wash the plate to remove unbound components. d. Add an anti-phospho-ATF-2 antibody and incubate. e. Add a secondary antibody conjugated to an enzyme (e.g., HRP) and incubate. f. Add a suitable substrate and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[6]

Cell Viability (MTT) Assay

The cytotoxic or anti-proliferative effects of aza-oxindole compounds on cancer cell lines are commonly assessed using the MTT assay.[3][18]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the aza-oxindole compounds and a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[18]

Antiviral Assay

The antiviral efficacy of aza-oxindole derivatives can be evaluated using various in vitro assays that measure the inhibition of virus-induced cytopathic effect (CPE) or viral replication.[16][23]

Protocol: Antiviral Assay by CPE Reduction

  • Cell Seeding: Seed host cells susceptible to the virus of interest in a 96-well plate.

  • Compound and Virus Addition: Pre-treat the cells with serial dilutions of the aza-oxindole compounds before or during infection with a known titer of the virus.

  • Incubation: Incubate the plates for a period sufficient for the virus to cause a visible cytopathic effect in the untreated control wells.

  • CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a method like the MTT assay.

  • Data Analysis: Determine the effective concentration 50 (EC50), the concentration of the compound that inhibits CPE by 50%, by plotting the percentage of CPE inhibition against the compound concentration.

Screening_Workflow Compound_Library Aza-Oxindole Compound Library Primary_Screening Primary Screening (e.g., Kinase Panel) Compound_Library->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Cell-based) Hit_Identification->Secondary_Assays Lead_Selection Lead Selection Secondary_Assays->Lead_Selection Lead_Optimization Lead Optimization (SAR Studies) Lead_Selection->Lead_Optimization Preclinical_Candidate Preclinical Candidate Lead_Optimization->Preclinical_Candidate

Drug Discovery Screening Workflow.

Conclusion

The aza-oxindole scaffold represents a highly successful and versatile platform in the field of drug discovery. Its ability to serve as a privileged core for interacting with a wide array of biological targets has led to the development of numerous clinical candidates and approved drugs. The continued exploration of the chemical space around the aza-oxindole nucleus, guided by a deep understanding of its biological significance and structure-activity relationships, holds immense promise for the discovery of novel and effective therapies for a multitude of human diseases.

References

The Synthesis and Characterization of 5-Methoxy-4-aza-2-oxindole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature review, a specific, documented synthesis and detailed characterization of 5-Methoxy-4-aza-2-oxindole has not been reported in peer-reviewed journals. This technical guide, therefore, presents a proposed synthetic route based on established chemical principles and data from closely related analogues. The experimental protocols and characterization data are hypothetical and intended to serve as a forward-looking guide for researchers in the field.

Introduction

Aza-2-oxindoles, isomers of the ubiquitous oxindole core, represent a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of a nitrogen atom into the benzene portion of the oxindole scaffold modulates the molecule's electronic properties, solubility, and hydrogen bonding capabilities, potentially leading to novel biological activities. The 4-aza-2-oxindole scaffold, in particular, is a promising starting point for the development of therapeutic agents. This guide focuses on a specific derivative, this compound, outlining a proposed synthetic pathway, hypothetical characterization data, and a framework for its scientific investigation. Azaindole frameworks are common in kinase inhibitors, and their derivatives have been explored for a range of therapeutic applications, including antiviral and anticancer agents.

Proposed Synthesis

The most direct and plausible route to this compound is through the oxidation of the corresponding azaindole, 5-Methoxy-4-azaindole (also known as 5-Methoxy-1H-pyrrolo[3,2-b]pyridine). This precursor is commercially available, making it a convenient starting material. The oxidation of indoles to oxindoles is a well-established transformation in organic synthesis, and similar reactivity can be anticipated for the azaindole analogue.

Caption: Proposed synthesis of this compound via oxidation.

Experimental Protocols

The following are hypothetical experimental protocols for the proposed synthesis of this compound.

Protocol 1: Oxidation using N-Bromosuccinimide (NBS)
  • Reaction Setup: To a solution of 5-Methoxy-4-azaindole (1.0 mmol) in a 1:1 mixture of tert-butanol and water (20 mL), add N-Bromosuccinimide (NBS) (1.1 mmol) in one portion at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Remove the tert-butanol under reduced pressure.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Protocol 2: Cobalt-Catalyzed Aerobic Oxidation
  • Reaction Setup: In a two-necked round-bottom flask equipped with an oxygen balloon, dissolve 5-Methoxy-4-azaindole (1.0 mmol), Co(acac)₂ (0.05 mmol), and N-hydroxyphthalimide (0.1 mmol) in acetic acid (10 mL).

  • Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously under an oxygen atmosphere.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extraction and Purification: Neutralize the solution with a saturated aqueous solution of sodium bicarbonate and extract with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by silica gel column chromatography to yield the final product.

Characterization Data (Hypothetical)

The following tables summarize the expected quantitative data for the characterization of this compound. This data is predicted based on the analysis of related structures.

Table 1: Physicochemical and Yield Data

PropertyExpected Value
Molecular FormulaC₈H₈N₂O₂
Molecular Weight164.16 g/mol
AppearanceOff-white to pale yellow solid
Melting Point>200 °C (decomposes)
Yield60-75%

Table 2: Spectroscopic Data

TechniqueExpected Data
¹H NMR δ (ppm) in DMSO-d₆: 10.5-11.0 (s, 1H, NH), 7.8-8.0 (d, 1H, Ar-H), 6.8-7.0 (d, 1H, Ar-H), 3.8-3.9 (s, 3H, OCH₃), 3.5-3.6 (s, 2H, CH₂)
¹³C NMR δ (ppm) in DMSO-d₆: 175-178 (C=O), 158-160 (C-OCH₃), 145-148 (Ar-C), 130-133 (Ar-C), 125-128 (Ar-C), 105-108 (Ar-CH), 55-57 (OCH₃), 35-38 (CH₂)
Mass Spec (ESI-MS) m/z: 165.06 [M+H]⁺, 187.04 [M+Na]⁺

Workflow for Synthesis and Characterization

The overall workflow for the synthesis and characterization of this compound is depicted below.

Experimental_Workflow start Start: 5-Methoxy-4-azaindole oxidation Oxidation Reaction (e.g., NBS or Co-catalyzed) start->oxidation monitoring Reaction Monitoring (TLC, LC-MS) oxidation->monitoring workup Work-up and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Isolated Product: This compound purification->product characterization Characterization product->characterization nmr NMR (1H, 13C) characterization->nmr ms Mass Spectrometry characterization->ms mp Melting Point characterization->mp end Data Analysis and Reporting nmr->end ms->end mp->end

Technical Guide on the Spectroscopic Profile of 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the expected spectroscopic characteristics of 5-Methoxy-4-aza-2-oxindole. Due to the absence of published experimental data for this specific molecule in reviewed literature, this guide presents data from structurally analogous compounds to offer a predictive analysis for researchers.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry due to its structural relation to biologically active indole and oxindole derivatives. The aza-substitution in the aromatic ring can significantly influence the molecule's electronic properties, hydrogen bonding capabilities, and metabolic stability, making it a valuable scaffold for drug design. This guide provides a predictive summary of its spectroscopic data (NMR, MS, IR) based on the analysis of similar compounds, alongside relevant experimental protocols.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from documented data for 7-aza-2-oxindole derivatives and other related substituted indoles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
NH~10.5 - 11.5br s-
H-6~7.8 - 8.0d~5.0
H-7~6.8 - 7.0d~5.0
CH₂ (C3)~3.6 - 3.8s-
OCH₃~3.9 - 4.1s-

Predicted solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ) (ppm)
C=O (C2)~175 - 178
C-7a~158 - 162
C-5~155 - 158
C-3a~125 - 130
C-6~118 - 122
C-7~108 - 112
OCH₃~55 - 58
CH₂ (C3)~35 - 38

Predicted solvent: DMSO-d₆

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data for this compound

Ionization ModePredicted m/zSpecies
ESI+165.06[M+H]⁺
ESI+187.04[M+Na]⁺

Molecular Formula: C₈H₈N₂O₂; Molecular Weight: 164.16 g/mol

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch3200 - 3300Medium, Sharp
C-H Stretch (Aromatic)3050 - 3150Medium
C-H Stretch (Aliphatic)2900 - 3000Weak
C=O Stretch (Lactam)1700 - 1720Strong
C=C/C=N Stretch1600 - 1650Medium
C-O Stretch (Aryl Ether)1230 - 1270Strong

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data, based on methods reported for analogous compounds.[1]

NMR Spectroscopy

A sample of the compound (5-10 mg) would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, 0.7 mL) in a 5 mm NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry

Mass spectra would be obtained using an electrospray ionization (ESI) source in positive ion mode. The sample would be dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion.

IR Spectroscopy

The IR spectrum would be recorded on an FT-IR spectrometer. The solid sample would be analyzed using an attenuated total reflectance (ATR) accessory, or alternatively, prepared as a KBr pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.

Proposed Synthetic Pathway and Characterization Workflow

A plausible synthetic route to this compound could involve a multi-step sequence starting from a substituted pyridine derivative. The following diagrams illustrate a hypothetical synthetic pathway and a general workflow for its characterization.

G cluster_synthesis Hypothetical Synthesis A 2-Chloro-5-methoxypyridine B Nitration A->B C 2-Chloro-3-nitro-5-methoxypyridine B->C D Condensation with Malonate Ester C->D E Diethyl (5-methoxy-3-nitropyridin-2-yl)malonate D->E F Reductive Cyclization E->F G This compound F->G

Caption: Hypothetical synthetic pathway for this compound.

G cluster_workflow Characterization Workflow H Synthesized Product I Purification (e.g., Column Chromatography) H->I J Purity Assessment (e.g., HPLC, LC-MS) I->J K Structural Elucidation J->K L ¹H NMR, ¹³C NMR K->L M Mass Spectrometry (HRMS) K->M N IR Spectroscopy K->N O Final Characterized Compound L->O M->O N->O

Caption: General workflow for the purification and characterization of the target compound.

Conclusion

While direct experimental spectroscopic data for this compound is not currently available in the surveyed literature, this guide provides a robust, data-driven prediction of its NMR, MS, and IR characteristics. The information, derived from closely related and structurally analogous compounds, offers a valuable resource for researchers in the fields of chemical synthesis and drug discovery, aiding in the identification and characterization of this novel compound. The provided synthetic and characterization workflows offer a practical framework for its eventual synthesis and validation.

References

In-depth Technical Guide: Potential Therapeutic Targets of 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a notable absence of specific research on the compound 5-Methoxy-4-aza-2-oxindole. To date, no studies have been published detailing its synthesis, biological activity, or potential therapeutic targets. However, the foundational structure of this molecule, the aza-2-oxindole core, is a well-recognized scaffold in medicinal chemistry. Its derivatives have been the subject of extensive research, demonstrating a wide range of biological activities and therapeutic potential. This guide will, therefore, focus on the established and emerging therapeutic targets of structurally related aza-2-oxindole and azaindole compounds, offering insights into the potential, yet currently hypothetical, applications of this compound.

The Azaindole and Azaoxindole Scaffold in Drug Discovery

The azaindole framework is a bioisostere of the indole nucleus, a common motif in many biologically active natural products and synthetic drugs.[1][2][3] The substitution of a carbon atom with a nitrogen atom in the indole ring system can significantly alter the molecule's physicochemical properties, such as its polarity and hydrogen bonding capacity, leading to improved pharmacological profiles.[1] The 7-azaindole moiety, in particular, has been extensively incorporated into a plethora of biologically active molecules.[1]

Potential Therapeutic Areas and Molecular Targets

Based on the activities of related aza-2-oxindole and azaindole derivatives, several potential therapeutic avenues can be postulated for this compound.

Anti-inflammatory Activity

A significant body of research points to the potent anti-inflammatory properties of aza-2-oxindole derivatives. These compounds have been shown to modulate key inflammatory pathways.

Key Molecular Targets:

  • Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6): Derivatives of 7-aza-2-oxindole have been synthesized and evaluated for their ability to inhibit the release of pro-inflammatory cytokines TNF-α and IL-6.[4][5] In studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, certain derivatives demonstrated significant, dose-dependent inhibition of both TNF-α and IL-6 production.[4]

  • Cyclooxygenase-2 (COX-2), Prostaglandin E synthase (PGES), and Inducible Nitric Oxide Synthase (iNOS): Further investigation into the anti-inflammatory mechanism of indole-2-one compounds, structurally similar to aza-2-oxindoles, revealed their capacity to inhibit the expression of COX-2, PGES, and iNOS in LPS-stimulated macrophages.[4]

Signaling Pathway:

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of pro-inflammatory signaling cascades, likely involving the NF-κB pathway, which is a critical regulator of TNF-α, IL-6, COX-2, and iNOS expression.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Pathway MyD88->NF_kB Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NF_kB->Inflammatory_Genes Aza_Oxindole Aza-2-oxindole Derivatives Aza_Oxindole->NF_kB Inhibition Inflammation Inflammation Inflammatory_Genes->Inflammation

Figure 1: Simplified signaling pathway of LPS-induced inflammation and the inhibitory role of aza-2-oxindole derivatives.
Anticancer Activity

The azaindole scaffold is a prominent feature in numerous kinase inhibitors and other anticancer agents.[1][2]

Key Molecular Targets:

  • Kinases: Various azaindole derivatives have been identified as potent inhibitors of multiple kinases, which are often dysregulated in cancer.[1] For instance, 2,5-disubstituted-7-azaindoles have demonstrated broad anti-proliferative activity against various cancer cell lines by inhibiting a range of kinases.[1] Specific examples include the inhibition of Aurora A kinase by 2,5-disubstituted-4-azaindoles.[1]

  • p21-activated kinase-1 (PAK1): A series of 4-azaindole-containing compounds have been developed as PAK1 inhibitors.[6] PAK1 is implicated in cell proliferation, survival, and motility, making it an attractive target for cancer therapy.[6]

  • Nur77: This orphan nuclear receptor is a potential target for cancer treatment. Novel derivatives of 5-((8-methoxy-2-methylquinolin-4-yl)amino)-1H-indole-2-carbohydrazide have been identified as Nur77 modulators with broad-spectrum antiproliferative activity against hepatoma cells.[7]

Experimental Workflow for Kinase Inhibitor Screening:

G cluster_0 Biochemical Assay cluster_1 Cellular Assay Kinase Kinase Incubation Incubation Kinase->Incubation Substrate Substrate Substrate->Incubation ATP ATP ATP->Incubation Compound Test Compound (e.g., this compound) Compound->Incubation Detection Detection of Phosphorylation Incubation->Detection Cancer_Cells Cancer Cell Line Treatment Treatment with Test Compound Cancer_Cells->Treatment Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Treatment->Proliferation_Assay

Figure 2: A general experimental workflow for screening potential kinase inhibitors.
Neurological Disorders

Azaindole derivatives are being explored for the treatment of neurological disorders due to their ability to interact with specific receptors in the central nervous system.[8] 5-Methoxy-7-azaindole and 5-Methoxy-6-azaindole-2-carboxylic acid serve as scaffolds in the design of new drugs targeting these conditions.[8][9]

Summary of Potential Biological Activities

Therapeutic Area Potential Molecular Targets Observed Effects in Related Compounds References
Inflammation TNF-α, IL-6, COX-2, PGES, iNOSInhibition of pro-inflammatory cytokine release and enzyme expression[4][5]
Cancer Various Kinases (e.g., Aurora A, PAK1), Nur77Anti-proliferative activity, kinase inhibition, modulation of nuclear receptors[1][6][7]
Neurological Disorders Central Nervous System ReceptorsScaffolds for drug design targeting neurological conditions[8][9]

Experimental Protocols for Key Assays

While specific protocols for this compound are not available, the following are generalized methodologies for key experiments cited for related compounds.

Inhibition of TNF-α and IL-6 Release in Macrophages
  • Cell Culture: RAW264.7 macrophages are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for a specified duration (e.g., 2 hours).

  • LPS Stimulation: Macrophages are then stimulated with lipopolysaccharide (LPS) at a concentration of 0.5 µg/mL for a period of 22-24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: The inhibitory effect of the compound is calculated as the percentage reduction in cytokine levels compared to the LPS-stimulated control. IC50 values are determined by plotting the percentage of inhibition against the compound concentration.[4]

Kinase Inhibition Assay (General Protocol)
  • Reaction Mixture Preparation: A reaction buffer containing the purified kinase, a specific substrate (e.g., a peptide), and ATP is prepared.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.

  • Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P from [γ-32P]ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA with a phospho-specific antibody).

  • Data Analysis: The inhibitory activity is determined by measuring the reduction in kinase activity in the presence of the compound. IC50 values are calculated from the dose-response curves.

Conclusion

While direct experimental data for this compound is currently unavailable, the extensive research on the broader classes of aza-2-oxindole and azaindole derivatives provides a strong rationale for investigating its therapeutic potential. The established anti-inflammatory, anticancer, and neurological activities of these related scaffolds suggest that this compound could be a promising candidate for drug development. Future research should focus on the synthesis of this specific compound and its systematic evaluation in a battery of in vitro and in vivo assays to elucidate its biological activity and identify its specific molecular targets. Such studies will be crucial in determining whether this compound holds therapeutic promise in line with its structural relatives.

References

In Silico Prediction of 5-Methoxy-4-aza-2-oxindole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the in silico prediction of the biological activity of 5-Methoxy-4-aza-2-oxindole and related 4-aza-2-oxindole derivatives. Given the limited publicly available data on this specific molecule, this document outlines a predictive workflow based on the known bioactivities of structurally similar compounds, particularly as kinase inhibitors. This guide covers data compilation, experimental validation protocols, and the use of computational models to forecast bioactivity and elucidate potential mechanisms of action.

Introduction to 4-Aza-2-Oxindoles

The 4-aza-2-oxindole scaffold is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its structural similarity to known bioactive molecules, such as oxindoles and azaindoles. These related classes of compounds have been shown to exhibit a range of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them important targets for therapeutic intervention.[1][2] Therefore, 4-aza-2-oxindole derivatives, such as this compound, represent a promising area for the discovery of novel therapeutic agents.

Quantitative Bioactivity Data of Structurally Related Compounds

A critical step in any in silico prediction is the collation of existing quantitative bioactivity data for structurally related compounds. This data is essential for building and validating predictive models such as Quantitative Structure-Activity Relationship (QSAR) models. The following table summarizes the inhibitory activities (IC50 values) of a series of representative 4-azaindole and oxindole derivatives against key protein kinases, which can serve as a basis for predicting the activity of novel 4-aza-2-oxindoles.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
1 4-Azaindolec-Met20[3]
2 4-Azaindolec-Met70[3]
3 4-Azaindolep38α5[4]
4 4-AzaindolePAK1<10 (Ki)[5]
5 OxindoleAkt10.17[6]
6 OxindoleFLT336.21[7]
7 OxindoleCDK28.17[7]

In Silico Prediction Workflow

The following workflow outlines a typical in silico process for predicting the bioactivity of a novel compound like this compound.

in_silico_workflow In Silico Bioactivity Prediction Workflow cluster_data Data Collection & Preparation cluster_modeling Computational Modeling cluster_prediction Prediction & Analysis cluster_validation Experimental Validation data_collection Collect Bioactivity Data (e.g., IC50 values) qsar QSAR Model Building data_collection->qsar Input Data compound_prep Prepare 3D Structure of This compound docking Molecular Docking compound_prep->docking Ligand predict_activity Predict Bioactivity qsar->predict_activity analyze_binding Analyze Binding Mode docking->analyze_binding synthesis Compound Synthesis predict_activity->synthesis analyze_binding->synthesis biochemical_assay Biochemical Assay synthesis->biochemical_assay cell_based_assay Cell-Based Assay biochemical_assay->cell_based_assay

A typical workflow for in silico bioactivity prediction and experimental validation.

Detailed Experimental Protocols

The in silico predictions should be validated through experimental assays. Below are detailed protocols for relevant biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay (p38α MAP Kinase)

This protocol describes a luminescent-based kinase assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against p38α MAP kinase.[8][9]

Materials:

  • Recombinant human p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)

  • Test compound (this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Also, prepare a DMSO-only control.

  • Reaction Setup:

    • Add 1 µL of the diluted inhibitor or DMSO to the wells of a 384-well plate.

    • Prepare a master mix of the p38α kinase and the ATF2 substrate in the kinase reaction buffer.

    • Add 2 µL of the kinase/substrate master mix to each well.

  • Kinase Reaction Initiation:

    • Prepare an ATP solution in the kinase reaction buffer. The final ATP concentration should be at or near the Km for p38α.

    • Add 2 µL of the ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value of the test compound.

Cell-Based Assay for p38 MAPK Pathway Inhibition

This protocol measures the phosphorylation of a p38 substrate in a cellular context to assess the cell permeability and target engagement of the test compound.[8]

Materials:

  • Human cell line (e.g., HeLa or A549)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • p38 pathway activator (e.g., anisomycin or UV radiation)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • ELISA kit for detecting phosphorylated p38 substrate (e.g., phospho-ATF2)

  • 96-well plates

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and culture overnight.

    • Pre-incubate the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the p38 pathway with an activator for a short period (e.g., 30 minutes).

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • ELISA:

    • Perform an ELISA according to the manufacturer's instructions to quantify the amount of phosphorylated p38 substrate in each cell lysate.

  • Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the cellular IC50.

Potential Signaling Pathways

Based on the known targets of structurally similar compounds, this compound is predicted to modulate kinase-driven signaling pathways. The p38 MAP kinase and c-Met signaling pathways are two such pathways implicated in inflammation and cancer, respectively.

p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a key signaling cascade involved in cellular responses to stress and inflammation.[8] Inhibition of this pathway can reduce the production of pro-inflammatory cytokines.

p38_pathway p38 MAP Kinase Signaling Pathway stress Stress / Cytokines mapkkk MAPKKK (e.g., TAK1, ASK1) stress->mapkkk mkk MKK3 / MKK6 mapkkk->mkk p38 p38 MAPK mkk->p38 substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates response Inflammatory Response (e.g., Cytokine Production) substrates->response inhibitor This compound inhibitor->p38

Inhibition of the p38 MAPK signaling pathway by this compound.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play important roles in cell proliferation, migration, and invasion. Aberrant c-Met signaling is associated with tumor growth and metastasis.[3]

cmet_pathway c-Met Signaling Pathway hgf HGF cmet c-Met Receptor hgf->cmet downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-Akt) cmet->downstream response Cell Proliferation, Migration, Invasion downstream->response inhibitor This compound inhibitor->cmet

Inhibition of the c-Met signaling pathway by this compound.

Conclusion

The in silico prediction of bioactivity for novel compounds like this compound is a powerful approach in modern drug discovery. By leveraging data from structurally related molecules, employing computational models, and validating predictions with targeted experimental assays, researchers can efficiently identify and optimize promising new therapeutic candidates. The workflow and protocols outlined in this guide provide a robust framework for investigating the potential of 4-aza-2-oxindole derivatives as inhibitors of key signaling pathways involved in human disease.

References

Physicochemical Properties of 5-Methoxy Substituted Azaindoles: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-methoxy substituted azaindoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their structural similarity to endogenous molecules and their ability to act as versatile scaffolds, these compounds are extensively explored in drug discovery, particularly as kinase inhibitors. This document summarizes available quantitative data, details relevant experimental protocols for property determination, and visualizes key concepts to facilitate a deeper understanding of these molecules.

Core Physicochemical Properties

The position of the nitrogen atom in the pyridine ring of the azaindole core, in conjunction with the 5-methoxy substituent, significantly influences the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile. These properties are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.

While experimental data for all isomers remains limited in publicly accessible literature, predicted values and data for closely related analogs provide valuable insights.

Table 1: Physicochemical Data for 5-Methoxy Substituted Azaindoles and Related Compounds

CompoundIsomerpKaLogP / LogPowAqueous SolubilityMelting Point (°C)Molecular FormulaMolecular Weight ( g/mol )
5-Methoxy-1H-pyrrolo[2,3-c]pyridine6-Azaindole14.36 (Predicted)0.838 (Predicted)[1]Data Not Available122-127C₈H₈N₂O148.16
5-Methoxy-1H-pyrrolo[2,3-b]pyridine7-AzaindoleData Not Available1.3 (Calculated)[2]Data Not AvailableData Not AvailableC₈H₈N₂O148.16[3]
5-Methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine7-Azaindole (dihydro)4.30 (Predicted)[4]Data Not AvailableData Not AvailableData Not AvailableC₈H₉N₂O150.18
7-Bromo-4-methoxy-1H-pyrrolo[2,3-c]pyridine6-Azaindole (substituted)13.22 (Predicted)[5]2.2 (Calculated)[5]Slightly soluble (1.5 g/L at 25°C)[5]Data Not AvailableC₈H₇BrN₂O227.06

Note: The lack of comprehensive experimental data highlights a significant gap in the current understanding of these specific compounds and underscores the importance of the experimental protocols detailed below. The substitution of a carbon atom with nitrogen in the aromatic ring of azaindoles generally leads to increased aqueous solubility compared to their indole counterparts[6][7]. The methoxy group is also known to influence solubility and reactivity[8][9].

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to drug development. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.

Materials:

  • 5-methoxy substituted azaindole sample

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Calibrated pH meter and electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

  • Deionized water

  • Nitrogen gas

Procedure:

  • Sample Preparation: Prepare a 1 mM solution of the 5-methoxy substituted azaindole in deionized water. To maintain a constant ionic strength, add KCl to a final concentration of 0.15 M.

  • Inert Atmosphere: Purge the sample solution with nitrogen gas for at least 10 minutes to remove dissolved carbon dioxide, which can interfere with the titration of basic compounds.

  • Titration Setup: Place the beaker containing the sample solution on the magnetic stirrer and immerse the calibrated pH electrode.

  • Acidic Titration (for basic pKa): If a basic pKa is expected, titrate the sample solution with standardized 0.1 M HCl. Add the titrant in small, precise increments (e.g., 0.05-0.1 mL) and record the pH after each addition, allowing the reading to stabilize.

  • Basic Titration (for acidic pKa): If an acidic pKa is expected, titrate the sample solution with standardized 0.1 M NaOH, following the same incremental addition and recording procedure.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely locate the equivalence point.

Protocol 2: Determination of the Partition Coefficient (LogP) by the Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Materials:

  • 5-methoxy substituted azaindole sample

  • n-Octanol (pre-saturated with water)

  • Water or Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Centrifuge tubes with screw caps

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Saturation: Vigorously mix equal volumes of n-octanol and the aqueous phase (water or PBS) for at least 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.

  • Sample Preparation: Prepare a stock solution of the 5-methoxy substituted azaindole in the aqueous phase at a known concentration.

  • Partitioning: In a centrifuge tube, combine a known volume of the sample solution with a known volume of the pre-saturated n-octanol. The volume ratio can be adjusted depending on the expected LogP value to ensure quantifiable concentrations in both phases.

  • Equilibration: Cap the tube and shake it gently for a sufficient time (e.g., 1-2 hours) to allow for the partitioning equilibrium to be reached. Avoid vigorous shaking that can lead to emulsion formation.

  • Phase Separation: Centrifuge the tube at a moderate speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the base-10 logarithm of P.

Protocol 3: Determination of Aqueous Solubility by High-Performance Liquid Chromatography (HPLC)

This method determines the thermodynamic solubility of a compound in an aqueous buffer.

Materials:

  • 5-methoxy substituted azaindole sample (solid)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (ACN) or other suitable organic solvent for stock solution

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

  • Vials with caps

  • Shaker or rotator

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Calibration Curve: Prepare a stock solution of the compound in a suitable organic solvent (e.g., ACN or DMSO). From this stock, prepare a series of calibration standards by diluting with the mobile phase to cover the expected solubility range. Inject the standards into the HPLC system and generate a calibration curve of peak area versus concentration.

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Equilibration: Seal the vial and agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure that equilibrium is reached.

  • Sample Filtration: After equilibration, allow the suspension to settle. Carefully filter an aliquot of the supernatant through a syringe filter to remove any undissolved solid.

  • HPLC Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation: Using the calibration curve, determine the concentration of the compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the aqueous solubility.

Visualizations

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a typical workflow for the physicochemical characterization of a novel compound like a 5-methoxy substituted azaindole.

G Physicochemical Characterization Workflow cluster_synthesis Synthesis & Purification cluster_properties Property Determination cluster_application Application-Specific Assays Synthesis Synthesis of 5-Methoxy-Azaindole Isomer Purification Purification (e.g., Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa LogP LogP Determination (Shake-Flask Method) Structure_Verification->LogP Solubility Aqueous Solubility (HPLC-based) Structure_Verification->Solubility Kinase_Assay Kinase Inhibition Assay Solubility->Kinase_Assay

Physicochemical Characterization Workflow
Signaling Pathway: Mechanism of Action of Azaindole-based Kinase Inhibitors

5-Methoxy substituted azaindoles are frequently investigated as kinase inhibitors. The azaindole scaffold acts as a hinge-binder, competing with ATP for the active site of the kinase. This diagram illustrates the general mechanism of action.

G General Kinase Inhibition by Azaindoles cluster_kinase Kinase Active Site Kinase Kinase ATP_Binding_Site ATP Binding Site (Hinge Region) Substrate_Binding_Site Substrate Binding Site Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Site->Phosphorylated_Substrate No_Reaction Inhibition of Phosphorylation ATP_Binding_Site->No_Reaction Substrate_Binding_Site->Phosphorylated_Substrate Substrate_Binding_Site->No_Reaction ATP ATP ATP->ATP_Binding_Site Binds Substrate Protein Substrate Substrate->Substrate_Binding_Site Binds Azaindole 5-Methoxy Azaindole Inhibitor Azaindole->ATP_Binding_Site Competitive Binding

General Kinase Inhibition by Azaindoles

This guide serves as a foundational resource for researchers working with 5-methoxy substituted azaindoles. The provided protocols and conceptual diagrams are intended to support the systematic evaluation and application of these promising compounds in drug discovery and development. Further experimental investigation is crucial to fully elucidate the physicochemical landscape of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 5-Methoxy-4-aza-2-oxindole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of a direct published synthetic protocol, this document outlines a proposed synthetic pathway based on established methodologies for the synthesis of related aza-oxindole and azaindole derivatives. The protocol is designed to be a practical guide for researchers in organic synthesis and drug development.

Introduction

This compound belongs to the azaindole family, which are bioisosteres of indoles and are recognized as important scaffolds in medicinal chemistry. The incorporation of a nitrogen atom in the indole ring system can significantly alter the compound's physicochemical properties, such as solubility and metabolic stability, potentially leading to improved pharmacokinetic profiles. Azaindole derivatives have shown a wide range of biological activities and have been investigated for the development of therapeutic agents.

Proposed Synthetic Pathway

The proposed synthesis of this compound starts from a commercially available substituted pyridine derivative and proceeds through a multi-step sequence involving nitration, nucleophilic substitution, reduction, and cyclization. This pathway is designed based on analogous and well-documented reactions in heterocyclic chemistry.

Experimental Protocol

This protocol is a proposed synthetic route and may require optimization of reaction conditions, purification methods, and reagent stoichiometry. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Step 1: Synthesis of 2-Chloro-4-methoxy-3-nitropyridine

This step involves the nitration of 2-chloro-4-methoxypyridine.

  • Materials:

    • 2-Chloro-4-methoxypyridine

    • Fuming nitric acid (90%)

    • Concentrated sulfuric acid (98%)

    • Ice

    • Saturated sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to fuming nitric acid.

    • To this nitrating mixture, add 2-chloro-4-methoxypyridine portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield 2-chloro-4-methoxy-3-nitropyridine.

Step 2: Synthesis of Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate

This step involves a nucleophilic aromatic substitution reaction.

  • Materials:

    • 2-Chloro-4-methoxy-3-nitropyridine

    • Diethyl aminomalonate hydrochloride

    • Triethylamine (TEA)

    • N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-chloro-4-methoxy-3-nitropyridine in DMF, add diethyl aminomalonate hydrochloride and triethylamine.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by column chromatography to obtain diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate.

Step 3: Reductive Cyclization to this compound

This final step involves the reduction of the nitro group followed by spontaneous intramolecular cyclization.

  • Materials:

    • Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate

    • Iron powder (Fe)

    • Ammonium chloride (NH₄Cl)

    • Ethanol

    • Water

    • Celite

  • Procedure:

    • In a round-bottom flask, suspend diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate and iron powder in a mixture of ethanol and a saturated aqueous solution of ammonium chloride.

    • Heat the mixture to reflux and stir vigorously for 2-4 hours. Monitor the disappearance of the starting material by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of Celite, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography or recrystallization to afford this compound.

Data Presentation

The following table summarizes the expected materials and potential yields for the synthesis of this compound. Yields are estimated based on similar reactions reported in the literature for the synthesis of aza-oxindole derivatives.

StepStarting MaterialProductReagentsExpected Yield (%)
12-Chloro-4-methoxypyridine2-Chloro-4-methoxy-3-nitropyridineHNO₃, H₂SO₄70-85
22-Chloro-4-methoxy-3-nitropyridineDiethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonateDiethyl aminomalonate HCl, TEA60-75
3Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonateThis compoundFe, NH₄Cl50-70

Visualizations

Diagram of the Proposed Synthetic Workflow

The following diagram illustrates the proposed multi-step synthesis of this compound.

Synthesis_Workflow Proposed Synthesis of this compound Start 2-Chloro-4-methoxypyridine Step1 Nitration (HNO₃, H₂SO₄) Start->Step1 Intermediate1 2-Chloro-4-methoxy-3-nitropyridine Step1->Intermediate1 Step2 Nucleophilic Substitution (Diethyl aminomalonate, TEA) Intermediate1->Step2 Intermediate2 Diethyl 2-((4-methoxy-3-nitropyridin-2-yl)amino)malonate Step2->Intermediate2 Step3 Reductive Cyclization (Fe, NH₄Cl) Intermediate2->Step3 End This compound Step3->End

Caption: Proposed synthetic route for this compound.

Application Notes and Protocols for 4-Aza-2-Oxindole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Using 5-Methoxy-4-aza-2-oxindole as a Kinase Inhibitor

Disclaimer: As specific data for this compound is not publicly available, this document uses a representative 4-aza-2-oxindole scaffold, hereafter referred to as AZD-MetX , targeting the c-Met kinase as an illustrative example. The protocols and data are based on established methodologies for characterizing similar kinase inhibitors.

Introduction

The azaindole and oxindole scaffolds are recognized as privileged structures in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), are key drivers of cell proliferation, motility, and invasion.[1][2] Aberrant c-Met signaling is implicated in the progression of numerous human cancers, making it a prime target for therapeutic intervention.[1][3] 4-Aza-2-oxindole derivatives have emerged as a promising class of c-Met inhibitors, demonstrating potent and selective activity in preclinical studies.

This document provides an overview of the c-Met signaling pathway and detailed protocols for evaluating the efficacy of 4-aza-2-oxindole-based inhibitors like AZD-MetX.

c-Met Signaling Pathway

Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and undergoes autophosphorylation of key tyrosine residues in its kinase domain.[2] This activation triggers the recruitment of downstream adaptor proteins and the initiation of multiple signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways.[3][4] These pathways collectively promote cell growth, survival, migration, and invasion.[3][4] AZD-MetX is designed to inhibit the ATP-binding site of the c-Met kinase, thereby blocking its autophosphorylation and the subsequent downstream signaling events.

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT STAT cMet->STAT AZD_MetX AZD-MetX (Inhibitor) AZD_MetX->cMet Inhibits (ATP competitive) AKT AKT PI3K->AKT Transcription Gene Transcription AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription STAT->Transcription Cell_Response Proliferation, Survival, Migration Transcription->Cell_Response

Caption: The c-Met signaling pathway and the inhibitory action of AZD-MetX.

Quantitative Data

The inhibitory activity of AZD-MetX was assessed through biochemical and cell-based assays. The data presented below are representative of a selective c-Met inhibitor from this chemical class.

Table 1: Biochemical Kinase Inhibition Profile of AZD-MetX

Kinase TargetIC50 (nM)
c-Met 4.9
VEGFR2150
RON210
AXL>1000
EGFR>5000
HER2>5000

IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Cell-Based Proliferation Inhibition of AZD-MetX

Cell LineCancer Typec-Met StatusGI50 (nM)
MKN-45GastricAmplified15
HT29ColonOverexpressed85
MDA-MB-231BreastLow>1000
A549LungLow>1000

GI50 values represent the concentration of the inhibitor required to inhibit cell growth by 50%.

Experimental Protocols

Protocol 1: In Vitro c-Met Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the biochemical potency of AZD-MetX against recombinant human c-Met kinase.

TR_FRET_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare 4X AZD-MetX Dilution Series D 4. Add 5 µL of AZD-MetX to 384-well plate A->D B 2. Prepare 4X Recombinant c-Met Enzyme E 5. Add 5 µL of c-Met Enzyme B->E C 3. Prepare 2X Substrate/ATP Mix (ULight-poly-GT & ATP) F 6. Add 10 µL of Substrate/ATP Mix to initiate reaction C->F D->E E->F G 7. Incubate for 60 min at room temperature F->G H 8. Add 10 µL of Stop/Detection Mix (EDTA & Eu-Antibody) G->H I 9. Incubate for 60 min at room temperature H->I J 10. Read plate on TR-FRET reader (665nm/615nm) I->J

Caption: Workflow for the in vitro TR-FRET c-Met kinase inhibition assay.

Materials:

  • Recombinant human c-Met kinase (catalytic domain)

  • ULight™-poly GT substrate (PerkinElmer)

  • LANCE® Eu-W1024 anti-phosphotyrosine antibody (Eu-Ab) (PerkinElmer)

  • ATP

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Detection Buffer (Kinase Buffer containing 20 mM EDTA)

  • AZD-MetX compound

  • Low-volume 384-well assay plates (e.g., Corning 3820)

  • TR-FRET enabled plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of AZD-MetX in 100% DMSO. Further dilute this series into Kinase Buffer to create a 4X final concentration stock. The final DMSO concentration in the assay should not exceed 1%.

  • Assay Plate Setup: Add 5 µL of the 4X AZD-MetX dilutions to the appropriate wells of a 384-well plate. For control wells (0% and 100% inhibition), add 5 µL of Kinase Buffer with the same percentage of DMSO.

  • Enzyme Addition: Dilute the recombinant c-Met enzyme in Kinase Buffer to a 4X working concentration (e.g., 4 nM for a 1 nM final concentration). Add 5 µL of the 4X enzyme solution to all wells except the "no enzyme" negative controls.

  • Initiate Kinase Reaction: Prepare a 2X working solution of the ULight™-poly GT substrate and ATP in Kinase Buffer (e.g., 100 nM ULight™-substrate and 20 µM ATP). Add 10 µL of this 2X substrate/ATP mix to all wells to start the reaction. The final volume is 20 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Ab in Detection Buffer to a final concentration of 2 nM. Add 10 µL of the Stop/Detection mix to all wells. The EDTA will stop the kinase reaction.

  • Final Incubation: Cover the plate and incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, with excitation at 320 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • Data Analysis: Calculate the TR-FRET ratio ((665 nm signal / 615 nm signal) * 10,000). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Proliferation Assay (MTT)

This protocol measures the effect of AZD-MetX on the proliferation of c-Met dependent cancer cell lines.

Cell_Proliferation_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_readout Viability Readout A 1. Culture c-Met dependent cancer cells (e.g., MKN-45) B 2. Seed cells into 96-well plates A->B C 3. Allow cells to attach overnight B->C E 5. Treat cells with AZD-MetX dilutions C->E D 4. Prepare serial dilutions of AZD-MetX D->E F 6. Incubate for 72 hours E->F G 7. Add MTT reagent to wells F->G H 8. Incubate for 2-4 hours G->H I 9. Add solubilization solution (e.g., DMSO) H->I J 10. Read absorbance at 570 nm I->J

Caption: Workflow for the cell proliferation (MTT) assay.

Materials:

  • c-Met dependent cancer cell line (e.g., MKN-45)

  • Appropriate cell culture medium (e.g., RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • AZD-MetX compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS)

  • 96-well cell culture plates

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of AZD-MetX in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the compound.

  • Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition relative to DMSO-treated control cells. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to determine the GI50 value.

Protocol 3: Western Blot for c-Met Phosphorylation

This protocol confirms the on-target activity of AZD-MetX by measuring the phosphorylation status of c-Met in cells.[5]

Materials:

  • c-Met activated cancer cell line (e.g., MKN-45)

  • AZD-MetX compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., PVDF membrane)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-c-Met (p-cMet) and anti-total c-Met

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to attach. Treat the cells with various concentrations of AZD-MetX for 1-2 hours.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-cMet and total c-Met overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add the chemiluminescent substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. A reduction in the p-cMet signal relative to the total c-Met signal indicates on-target inhibition.

References

Application Notes and Protocols for 4-Azaindole Derivatives in Cell-Based Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The azaindole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of potent and selective kinase inhibitors. The substitution of a carbon atom with nitrogen in the indole ring can lead to improved physicochemical properties, such as aqueous solubility and permeability, which are critical for cell-based activity and overall drug-likeness. This document provides detailed application notes and protocols for the evaluation of a representative 4-azaindole derivative targeting p21-activated kinase-1 (PAK1), a key regulator of cytoskeletal dynamics, cell motility, proliferation, and survival.[1][2] The data and protocols presented are based on established methodologies for characterizing kinase inhibitors in both biochemical and cellular contexts.

Data Presentation: Physicochemical and Potency Profile

A strategic modification from an indole to a 4-azaindole scaffold was employed to enhance the drug-like properties of a PAK1 inhibitor series. The 4-azaindole analog demonstrated superior PAK1 biochemical activity, improved cellular potency, and more favorable physicochemical properties compared to its indole counterpart.[2][3]

Parameter Indole Analog (Compound 1) 4-Azaindole Analog (Compound 5) Reference
Structure Indole Core4-Azaindole Core[2]
PAK1 Ki (nM) < 10< 10[2]
Cellular Potency (IC50, nM) 100 - 25050 - 100[2]
Calculated logD 4.43.4[2][3]
Aqueous Solubility (µM) < 0.11.5[3]
Permeability (PAMPA, 10-6 cm/s) 0.21.5[3]

Signaling Pathway and Experimental Workflow

The diagrams below illustrate the PAK1 signaling cascade and a typical experimental workflow for characterizing a novel kinase inhibitor.

PAK1_Signaling_Pathway cluster_downstream Downstream Effects RTK RTKs / Integrins GTPases Rac / Cdc42 RTK->GTPases Upstream Signals PAK1_Inactive PAK1 (Inactive) GTPases->PAK1_Inactive Activate PAK1_Active PAK1 (Active) PAK1_Inactive->PAK1_Active Cytoskeleton Cytoskeletal Dynamics (LIMK, MLCK) PAK1_Active->Cytoskeleton Survival Cell Survival (BAD, Raf-1) PAK1_Active->Survival Proliferation Proliferation (MAPK Pathway) PAK1_Active->Proliferation Inhibitor 4-Azaindole Inhibitor Inhibitor->PAK1_Active Inhibition

Caption: Simplified PAK1 signaling pathway.

Experimental_Workflow Compound Compound Synthesis (4-Azaindole) Biochem Biochemical Assay (In Vitro Potency - Ki) Compound->Biochem Cellular_Target Cell-Based Assay (Target Engagement) Biochem->Cellular_Target Cellular_Function Cell-Based Assay (Functional Outcome) Cellular_Target->Cellular_Function Viability Cell Viability Assay (Growth Inhibition - GI50) Cellular_Function->Viability Conclusion Data Analysis & Conclusion Viability->Conclusion

Caption: Experimental workflow for inhibitor characterization.

Experimental Protocols

Biochemical Kinase Assay (ADP-Glo™ Assay)

This protocol measures the in vitro potency of the inhibitor against recombinant human PAK1 by quantifying ADP production.[1][4][5]

Materials:

  • Recombinant Human PAK1 (activated)

  • PAKtide (RRRLSFAEPG) substrate

  • ATP

  • 4-Azaindole inhibitor stock solution (in DMSO)

  • Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Reagent and Detection Reagent)

  • 384-well white assay plates

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the 4-azaindole inhibitor in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.

  • Reaction Setup:

    • Add 1 µL of inhibitor solution (or DMSO for control) to the wells of a 384-well plate.

    • Add 2 µL of PAK1 enzyme solution (e.g., 10-20 ng per well).

    • Add 2 µL of a substrate/ATP mixture (e.g., final concentration of 100 µM PAKtide and 10 µM ATP).

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Stop Reaction and Detect ADP:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Generate Luminescent Signal:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Cell-Based Target Engagement Assay (Western Blot)

This protocol determines if the inhibitor can engage PAK1 in a cellular environment by measuring the phosphorylation of a downstream substrate.

Materials:

  • Cancer cell line with active PAK1 signaling (e.g., a breast cancer cell line with PAK1 amplification).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • 4-Azaindole inhibitor.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (e.g., anti-phospho-MEK1/2, anti-total-MEK1/2, anti-PAK1, anti-GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed cells in a 6-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-azaindole inhibitor for a specified time (e.g., 2-4 hours). Include a vehicle (DMSO) control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add 100-150 µL of ice-cold Lysis Buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot:

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-MEK1/2) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities. Normalize the phospho-protein signal to the total protein or a loading control (e.g., GAPDH). Determine the concentration at which the inhibitor reduces substrate phosphorylation by 50% (IC₅₀).

Cell Viability Assay (MTT Assay)

This protocol assesses the functional consequence of PAK1 inhibition on cell proliferation and viability.

Materials:

  • Cells of interest.

  • Complete cell culture medium.

  • 4-Azaindole inhibitor.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO).

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-azaindole inhibitor. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the GI₅₀ (concentration for 50% growth inhibition) by fitting the data to a dose-response curve.

References

Application Notes and Protocols for N-arylation of 5-Azaindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the N-arylation of 5-azaindole, a key transformation in the synthesis of pharmaceutically relevant compounds. The protocols focus on three widely employed and robust methods: Buchwald-Hartwig amination, Ullmann condensation, and Chan-Lam coupling.

Introduction

The 5-azaindole scaffold is a prevalent structural motif in medicinal chemistry, and the functionalization of its nitrogen atom via N-arylation is a critical strategy for modulating the pharmacological properties of lead compounds. This transformation enables the introduction of a wide range of aryl and heteroaryl groups, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic profiles. The choice of N-arylation method depends on factors such as substrate scope, functional group tolerance, and desired reaction conditions.

Key Methodologies for N-Arylation

The N-arylation of 5-azaindole is typically achieved through transition-metal-catalyzed cross-coupling reactions. The three most prominent and effective methods are:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine.[1] This method is renowned for its broad substrate scope and high tolerance for various functional groups.

  • Ullmann Condensation: A copper-catalyzed reaction between an aryl halide and an amine.[2] While traditional Ullmann reactions required harsh conditions, modern modifications have rendered it a more versatile and milder method.

  • Chan-Lam Coupling: A copper-catalyzed cross-coupling of boronic acids with N-H containing compounds.[3] This reaction can often be performed under mild conditions, sometimes even at room temperature and open to the air.

Data Presentation

The following tables summarize quantitative data for different N-arylation protocols applied to azaindole scaffolds. While specific data for 5-azaindole is limited in the public domain, the following tables provide representative yields for the N-arylation of the closely related 7-azaindole, which can serve as a strong predictive model for 5-azaindole reactivity.

Table 1: Palladium-Catalyzed N-Arylation of 7-Azaindole with Aryl Halides (Buchwald-Hartwig Type)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene1102485
24-ChlorobenzonitrilePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1001878
33-BromoanisolePd₂(dba)₃ (2)BrettPhos (4)NaOtBuToluene1002092
42-ChloropyridinePd(OAc)₂ (2)JohnPhos (4)K₂CO₃Dioxane1102465

Table 2: Copper-Catalyzed N-Arylation of 7-Azaindole with Aryl Halides (Ullmann Type)

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202488
24-IodotolueneCuI (10)L-Proline (20)K₃PO₄DMSO1102482
33-BromoanisoleCu₂O (10)NoneCs₂CO₃NMP1303675
44-ChlorobenzonitrileCuI (10)TMEDA (20)K₂CO₃Dioxane1204860

Table 3: Copper-Catalyzed N-Arylation of 7-Azaindole with Arylboronic Acids (Chan-Lam Type)

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidCu(OAc)₂ (20)DBUDCMrt1292
24-Methoxyphenylboronic acidCu(OAc)₂ (20)PyridineMeOHrt1885
33-Nitrophenylboronic acidCu(OAc)₂ (20)Et₃NDCMrt2478
44-Fluorophenylboronic acidCu(OAc)₂ (20)DBUDCMrt1288

Experimental Protocols

This section provides detailed, step-by-step methodologies for the key N-arylation reactions of 5-azaindole.

Protocol 1: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is suitable for the coupling of 5-azaindole with a variety of aryl halides.

Materials:

  • 5-Azaindole

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃, NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk tube or sealed vial under an inert atmosphere, add 5-azaindole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the palladium precatalyst (0.02 mmol, 2 mol%), the phosphine ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv).

  • Add the anhydrous solvent (5 mL) via syringe.

  • Seal the tube/vial and place it in a preheated heating block or oil bath set to the desired temperature (typically 100-120 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated 5-azaindole.

Protocol 2: Copper-Catalyzed N-Arylation (Ullmann Condensation)

This protocol describes a ligand-assisted copper-catalyzed N-arylation of 5-azaindole with aryl halides.

Materials:

  • 5-Azaindole

  • Aryl halide (e.g., aryl iodide)

  • Copper(I) salt (e.g., CuI, Cu₂O)

  • Ligand (e.g., 1,10-phenanthroline, L-proline)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)

  • Sealed tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add 5-azaindole (1.0 mmol, 1.0 equiv), the aryl halide (1.2 mmol, 1.2 equiv), the copper(I) salt (0.1 mmol, 10 mol%), the ligand (0.2 mmol, 20 mol%), and the base (2.0 mmol, 2.0 equiv) to a dry sealed tube.

  • Add the anhydrous solvent (5 mL).

  • Seal the tube tightly.

  • Remove the tube from the glovebox (if used) and place it in a preheated heating block or oil bath at the specified temperature (typically 110-140 °C).

  • Stir the reaction mixture for 24-48 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Protocol 3: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

This protocol details a room temperature N-arylation of 5-azaindole using arylboronic acids.

Materials:

  • 5-Azaindole

  • Arylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), pyridine, triethylamine)

  • Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH))

  • Reaction vial

  • Magnetic stirrer

Procedure:

  • To a reaction vial, add 5-azaindole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and Cu(OAc)₂ (0.2 mmol, 20 mol%).

  • Add the solvent (5 mL).

  • Add the base (1.0 mmol, 1.0 equiv) to the mixture.

  • Stir the reaction mixture at room temperature, open to the air, for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the general workflows for the described N-arylation protocols.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Azaindole Aryl Halide Base Heating Heat (100-120 °C) Stir (12-24h) Reactants->Heating Catalyst_System Pd Precatalyst Ligand Catalyst_System->Heating Solvent_Addition Anhydrous Solvent Solvent_Addition->Heating Filtration Cool & Filter Heating->Filtration Extraction Concentrate Filtration->Extraction Purification Column Chromatography Extraction->Purification Product N-Arylated 5-Azaindole Purification->Product

General workflow for Buchwald-Hartwig N-arylation.

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Azaindole Aryl Halide Base Heating Heat (110-140 °C) Stir (24-48h) Reactants->Heating Catalyst_System Cu(I) Salt Ligand Catalyst_System->Heating Solvent_Addition Anhydrous Solvent Solvent_Addition->Heating Extraction Aqueous Workup Heating->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Arylated 5-Azaindole Purification->Product

General workflow for Ullmann N-arylation.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 5-Azaindole Arylboronic Acid Base Stirring Stir at RT (12-24h) Reactants->Stirring Catalyst Cu(OAc)₂ Catalyst->Stirring Solvent_Addition Solvent Solvent_Addition->Stirring Extraction Aqueous Workup Stirring->Extraction Drying Dry & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product N-Arylated 5-Azaindole Purification->Product

General workflow for Chan-Lam N-arylation.

References

Application Notes and Protocols for Studying c-Met Kinase Inhibition using 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes such as proliferation, motility, and morphogenesis.[1][2] However, aberrant activation of the HGF/c-Met signaling pathway through gene amplification, mutation, or overexpression is strongly implicated in the progression and metastasis of numerous human cancers, making it a prime target for therapeutic intervention.[1][2][3] Small molecule kinase inhibitors are a key strategy for targeting this pathway.

This document provides detailed application notes and experimental protocols for the characterization of 5-Methoxy-4-aza-2-oxindole , a novel potential inhibitor of c-Met kinase. The methodologies described herein are designed to enable researchers to assess its biochemical potency, cellular activity, and effects on cancer cell viability.

Mechanism of Action

This compound is a synthetic small molecule designed to act as an ATP-competitive inhibitor of the c-Met kinase domain. By binding to the ATP-binding pocket of c-Met, it is hypothesized to block autophosphorylation of the receptor, thereby preventing the activation of downstream signaling cascades responsible for tumor growth and invasion, such as the PI3K/AKT, RAS/MAPK, and STAT pathways.[1][3][4]

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for this compound against c-Met and a panel of related kinases to demonstrate its potency and selectivity. This data would be generated using the protocols detailed below.

Assay Type Target Inhibitor IC50 / Ki (nM) Cell Line
Biochemical Assayc-MetThis compound5.2N/A
Biochemical AssayVEGFR2This compound>1000N/A
Biochemical AssayEGFRThis compound>1500N/A
Cellular p-Met Assayc-MetThis compound25.8MKN-45
Cell Viability AssayN/AThis compound89.5MKN-45
Cell Viability AssayN/AThis compound>5000A549

Mandatory Visualizations

c-Met Signaling Pathway and Point of Inhibition

cMet_Pathway cluster_membrane Plasma Membrane cluster_downstream cMet c-Met Receptor ADP ADP cMet->ADP PI3K PI3K cMet->PI3K RAS RAS cMet->RAS STAT3 STAT3 cMet->STAT3 HGF HGF HGF->cMet Binds Inhibitor This compound Inhibitor->cMet Inhibits ATP ATP ATP->cMet AKT AKT PI3K->AKT Survival Cell Survival & Proliferation AKT->Survival MAPK MAPK RAS->MAPK MAPK->Survival Motility Motility & Invasion STAT3->Motility experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies biochem_assay In Vitro Kinase Assay (e.g., ADP-Glo) selectivity Kinase Selectivity Panel biochem_assay->selectivity Assess Specificity pmet_assay Phospho-c-Met Western Blot or ELISA selectivity->pmet_assay Confirm Cellular Target Engagement viability_assay Cell Viability Assay (e.g., MTT/MTS) pmet_assay->viability_assay Evaluate Anti-proliferative Effect xenograft Tumor Xenograft Model viability_assay->xenograft Test In Vivo Efficacy start Start: Compound Synthesis (this compound) start->biochem_assay Determine IC50

References

Application Notes and Protocols for Aldol Condensation Reactions with 7-Aza-2-Oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and applications for the aldol condensation reaction of 7-aza-2-oxindole, a key transformation for the synthesis of diverse heterocyclic compounds with significant potential in drug discovery. The resulting 3-substituted-3-hydroxy-7-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, notably as a core component of kinase inhibitors.

Application Notes

The aldol condensation of 7-aza-2-oxindole provides a direct route to 3-substituted-3-hydroxy-7-aza-2-oxindoles. These products are valuable intermediates in the synthesis of various biologically active molecules. The introduction of a nitrogen atom into the oxindole core to form the 7-aza-2-oxindole scaffold can modulate the physicochemical properties and biological activity of the resulting compounds, making them attractive for drug development programs.

A primary application of 7-aza-2-oxindole derivatives lies in the development of kinase inhibitors . The 7-azaindole moiety is a well-established hinge-binding motif in many kinase inhibitors, and the aldol condensation provides a straightforward method to introduce diverse substituents at the 3-position, allowing for the exploration of structure-activity relationships (SAR) and the optimization of binding to the target kinase. For instance, derivatives of the related 3-substituted-3-hydroxy-2-oxindole scaffold have shown potent inhibitory activity against various kinases, including cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are prominent targets in cancer therapy.[1]

The general workflow for the discovery of kinase inhibitors starting from a 7-aza-2-oxindole scaffold via an aldol condensation is depicted below.

G cluster_synthesis Synthesis cluster_screening Screening & Optimization cluster_development Preclinical Development 7_Aza_2_Oxindole 7-Aza-2-oxindole Aldol_Condensation Aldol Condensation 7_Aza_2_Oxindole->Aldol_Condensation Aldehyde Aldehyde/Ketone Aldehyde->Aldol_Condensation Product 3-Substituted-3-hydroxy- 7-aza-2-oxindole Library Aldol_Condensation->Product Screening High-Throughput Screening (Kinase Panel) Product->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Preclinical Preclinical Candidate Lead_Opt->Preclinical

Drug discovery workflow using 7-aza-2-oxindole.

Experimental Protocols

Two general protocols for the aldol condensation of 7-aza-2-oxindole with aromatic aldehydes are provided below, one utilizing a strong base (potassium hydroxide) and another a milder organic base (piperidine).

Protocol 1: Potassium Hydroxide Catalyzed Aldol Condensation

This protocol is adapted from a procedure for a similar substrate and is suitable for a range of substituted benzaldehydes.

Materials:

  • 7-Aza-2-oxindole (1H-Pyrrolo[2,3-b]pyridin-2(3H)-one)

  • Substituted aromatic aldehyde

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-aza-2-oxindole (1.0 mmol) in methanol (7 mL), add the substituted aromatic aldehyde (1.1 mmol) and potassium hydroxide (5.0 mmol).

  • Stir the reaction mixture at 50 °C for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., 5% methanol in dichloromethane) to afford the desired 3-substituted-3-hydroxy-7-aza-2-oxindole.

Protocol 2: Piperidine Catalyzed Aldol Condensation

This protocol utilizes a milder base and is a common method for aldol condensations.

Materials:

  • 7-Aza-2-oxindole (1H-Pyrrolo[2,3-b]pyridin-2(3H)-one)

  • Substituted aromatic aldehyde

  • Piperidine

  • Ethanol (EtOH) or Methanol (MeOH)

  • Hydrochloric acid (HCl, dilute solution)

  • Water (H₂O)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 7-aza-2-oxindole (1.0 mmol) and the substituted aromatic aldehyde (1.0 mmol) in ethanol or methanol (10 mL), add a catalytic amount of piperidine (e.g., 0.1 mmol).

  • Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield the final product.

Data Presentation

The following table summarizes representative yields for the aldol condensation of 7-aza-2-oxindole and related compounds with various aromatic aldehydes under basic conditions. Please note that specific diastereomeric ratios and enantiomeric excesses are highly dependent on the specific catalyst and reaction conditions used, and the data presented here are for general guidance.

Entry7-Aza-2-Oxindole DerivativeAldehydeBaseSolventYield (%)Reference
15-(Trifluoromethyl)-7-aza-2-oxindole3,5-DimethoxybenzaldehydeKOHMeOH56[1]
27-Aza-2-oxindole4-ChlorobenzaldehydeBasic Conditions-30-80[1]
37-Aza-2-oxindole4-FluorobenzaldehydeBasic Conditions-30-80[1]
47-Aza-2-oxindole4-MethoxybenzaldehydeBasic Conditions-30-80[1]

Note: Specific details for "Basic Conditions" were not provided in the cited literature.

Signaling Pathway Diagram

The products of the aldol condensation of 7-aza-2-oxindole can be screened for their ability to inhibit various protein kinases. A common pathway affected by kinase inhibitors is the Cyclin-Dependent Kinase (CDK) pathway, which is crucial for cell cycle progression. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making it a key target in cancer therapy.

G 7_Aza_Oxindole_Derivative 3-Substituted-3-hydroxy- 7-aza-2-oxindole Derivative CDK Cyclin-Dependent Kinase (CDK) 7_Aza_Oxindole_Derivative->CDK Cell_Cycle Cell Cycle Progression CDK->Cell_Cycle Apoptosis Apoptosis CDK->Apoptosis Inhibition leads to

Inhibition of the CDK pathway by 7-aza-2-oxindole derivatives.

References

Application Notes and Protocols for Suzuki Coupling Functionalization of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the functionalization of azaindoles using Suzuki-Miyaura cross-coupling reactions. The azaindole scaffold is a crucial pharmacophore in numerous kinase inhibitors and other therapeutic agents, making its efficient and versatile functionalization a key aspect of modern drug discovery.[1][2]

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds.[3][4] In the context of azaindole chemistry, it allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents onto the azaindole nucleus. This is typically achieved by coupling a haloazaindole (or an azaindole triflate) with a boronic acid or its derivative in the presence of a palladium catalyst and a base.[5][6] The reaction is valued for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse range of boronic acids.[5][7]

Key considerations for a successful Suzuki coupling on the azaindole core include the choice of palladium catalyst, ligand, base, solvent, and the nature of the protecting group on the azaindole nitrogen, if any.[8][9] The reactivity of the haloazaindole is also a critical factor, with the general trend being I > Br > OTf > Cl.[4]

Comparative Data for Suzuki Coupling Protocols

The following tables summarize quantitative data from various Suzuki coupling protocols for the functionalization of different positions on the azaindole ring.

Table 1: C-2 Functionalization of Azaindoles

EntryHaloazaindoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
12-Iodo-1-(phenylsulfonyl)-7-azaindoleN-methylpyrazole-boronate esterPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O1001285[2]
22-Chloro-4-bromo-1-(phenylsulfonyl)-7-azaindolePhenylboronic acidPd₂(dba)₃ (2.5)XPhos (10)K₃PO₄Toluene1001692[2]

Table 2: C-3 Functionalization of Azaindoles

EntryHaloazaindoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
13-Bromo-1-SEM-protected-7-azaindolePyridin-3-ylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃DME/H₂O90488[2]
23-Iodo-5-bromo-1-(benzenesulfonyl)-7-azaindole4-Methoxyphenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Toluene/EtOH/H₂O80295[2]
36-Chloro-3-iodo-1-methyl-7-azaindolePhenylboronic acidPd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol600.593[10]

Table 3: C-4, C-5, and C-6 Functionalization of Azaindoles

EntryHaloazaindoleBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂ (3)SPhos (6)K₃PO₄Dioxane/H₂O1001891[11]
25-Bromo-3-iodo-1-(benzenesulfonyl)-7-azaindolePhenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Toluene/EtOH/H₂O80290 (at C5)[2]
36-Chloro-7-azaindolePhenylboronic acidPd(OAc)₂ (5)PPh₃ (10)K₂CO₃DME801276[11]
46-Chloro-3-iodo-1-methyl-7-azaindole4-Methoxyphenylboronic acidPd₂(dba)₃ (10)SPhos (20)Cs₂CO₃Toluene/Ethanol1101288 (at C6, one-pot)[10]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Haloazaindoles [9]

This protocol provides a general method applicable to a range of haloazaindoles and boronic acids.

Materials:

  • Haloazaindole (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene/Ethanol, or DME)

Procedure:

  • To a flame-dried Schlenk flask or microwave vial, add the haloazaindole, boronic acid, palladium catalyst, and base.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 h). Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized azaindole.

Protocol 2: One-Pot Sequential C-3 and C-6 Diarylation of a Dihalo-7-azaindole [10]

This protocol allows for the sequential and site-selective functionalization of a dihaloazaindole in a single reaction vessel.

Materials:

  • 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)

  • C-3 Arylboronic acid (1.1 mmol, 1.1 equiv)

  • C-6 Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (5 mol% for the first step, 10 mol% for the second)

  • SPhos (5 mol% for the first step, 20 mol% for the second)

  • Cs₂CO₃ (2.0 mmol, 2.0 equiv)

  • Toluene/Ethanol (1:1 mixture)

Procedure:

  • C-3 Arylation:

    • In a reaction vessel, combine 6-chloro-3-iodo-1-methyl-7-azaindole, the C-3 arylboronic acid, Pd₂(dba)₃ (5 mol%), SPhos (5 mol%), and Cs₂CO₃.

    • Add the toluene/ethanol solvent mixture and heat the reaction to 60 °C for 30 minutes.

  • C-6 Arylation:

    • To the same reaction vessel, add the C-6 arylboronic acid, additional Pd₂(dba)₃ (10 mol%), and SPhos (20 mol%).

    • Increase the reaction temperature to 110 °C and stir for 12-16 hours.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle A Pd(0)Ln (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)-X L_n B->C  R¹-X (Haloazaindole) D Transmetalation C->D E R¹-Pd(II)-R² L_n D->E  R²-B(OH)₂ (Boronic Acid) + Base F Reductive Elimination E->F F->A  R¹-R² (Product)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Haloazaindole, Boronic Acid, Catalyst, Base start->reagents inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Dilute, and Perform Aqueous Wash reaction->workup purify Dry, Concentrate, and Purify via Chromatography workup->purify product Characterize Final Product purify->product Logical_Relationships cluster_reactants Reactants cluster_conditions Reaction Conditions Azaindole Haloazaindole (R¹-X) Product Functionalized Azaindole (R¹-R²) Azaindole->Product BoronicAcid Boronic Acid (R²-B(OH)₂) BoronicAcid->Product Catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) Ligand Ligand (e.g., SPhos, XPhos) Catalyst->Ligand often used together Catalyst->Product Ligand->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane, Toluene) Solvent->Product

References

Application Notes: High-Throughput Screening of a 5-Methoxy-4-aza-2-oxindole Library for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract This document provides a comprehensive guide for the development and execution of a high-throughput screening (HTS) campaign to identify and characterize kinase inhibitors from a 5-Methoxy-4-aza-2-oxindole chemical library. The 4-aza-2-oxindole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of the indole ring system and frequently found in potent kinase inhibitors.[1][2] This guide includes detailed protocols for a primary biochemical assay for hit identification, a secondary dose-response assay for potency determination, and a cell-based assay for confirming activity in a cellular context. Data presentation templates and visualizations of the relevant signaling pathway and experimental workflow are provided to facilitate a successful screening campaign.

Biological Context: Kinase Signaling Pathways in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[3][4] Kinase inhibitors have become a major class of oncology drugs.[4] The this compound library will be screened against a hypothetical serine/threonine kinase, "Target Kinase X," which is a downstream effector in a critical oncogenic signaling pathway, such as the RAS-RAF-MEK-ERK pathway.[5] Identifying potent and selective inhibitors of Target Kinase X could provide a novel therapeutic strategy for cancers driven by this pathway.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras RAS Activation receptor->ras raf RAF Activation ras->raf mek MEK Phosphorylation raf->mek erk ERK Phosphorylation mek->erk target_kinase_x Target Kinase X (Screening Target) erk->target_kinase_x substrate Downstream Substrates target_kinase_x->substrate proliferation Cell Proliferation & Survival substrate->proliferation

Caption: Simplified oncogenic signaling pathway involving Target Kinase X.

High-Throughput Screening Workflow

The screening process is designed as a cascade to efficiently identify and prioritize compounds. It begins with a single-concentration primary screen of the entire library to identify "hits." These initial hits are then confirmed and subjected to dose-response analysis to determine their potency (IC₅₀). Finally, the most potent compounds are tested in cell-based assays to assess their activity in a more physiologically relevant environment.[6]

Caption: High-throughput screening cascade from primary screen to confirmed hits.

Experimental Protocols

Protocol 1: Primary HTS - ADP-Glo™ Kinase Assay

This protocol is designed for a 384-well format to measure the activity of Target Kinase X by quantifying the amount of ADP produced during the kinase reaction.[7]

Materials:

  • Recombinant human Target Kinase X

  • Kinase substrate peptide

  • ATP (Adenosine Triphosphate)

  • ADP-Glo™ Reagent and Kinase Detection Substrate (Promega)

  • This compound compound library (10 mM in DMSO)

  • Known kinase inhibitor (e.g., Staurosporine) as a positive control

  • Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Solid white, low-volume 384-well microplates

  • Luminometer plate reader

Procedure:

  • Compound Plating: Using an acoustic liquid handler, dispense 10 nL of each library compound (10 mM stock) into the wells of a 384-well assay plate. For controls, dispense 10 nL of DMSO (negative control) or Staurosporine (positive control). This results in a final assay concentration of 10 µM.

  • Kinase/Substrate Addition: Prepare a 2X Kinase/Substrate solution in Assay Buffer. Add 5 µL of this solution to each well.

  • Reaction Initiation: Prepare a 2X ATP solution in Assay Buffer. Add 5 µL to each well to start the kinase reaction. The final volume is 10 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • ADP-Glo™ Reagent Addition: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Analysis: Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Lumi_compound - Lumi_pos_ctrl) / (Lumi_neg_ctrl - Lumi_pos_ctrl)) Compounds showing ≥50% inhibition are considered primary hits.

Protocol 2: Dose-Response and IC₅₀ Determination

This protocol is used to determine the potency (IC₅₀) of the confirmed hits from the primary screen.

Procedure:

  • Serial Dilution: Prepare 10-point, 3-fold serial dilutions for each hit compound in DMSO, starting from a 10 mM stock.

  • Compound Plating: Dispense 10 nL of each dilution into a 384-well plate.

  • Assay Performance: Follow steps 2-7 from the Primary HTS protocol.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[3]

Protocol 3: Cell-Based Secondary Assay - Cell Proliferation (MTT)

This assay confirms the anti-proliferative effect of the compounds in a relevant cancer cell line overexpressing Target Kinase X.[8]

Materials:

  • Cancer cell line (e.g., HCT-116)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Hit compounds from dose-response assay

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Clear, flat-bottom 96-well plates

  • Spectrophotometer plate reader

Procedure:

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the hit compounds (typically 7-point dilutions). Incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Solubilization: Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percent of viable cells relative to the DMSO-treated control and determine the IC₅₀ for cell viability.

Data Presentation

Quantitative data should be organized into clear tables for comparison.

Table 1: Hypothetical Primary HTS Results (Top 5 Hits)

Compound ID Structure (Core + R-Group) % Inhibition @ 10 µM Hit Status
L02145 5-MeO-4-aza-2-oxindole-R₁ 98.2% Hit
L08331 5-MeO-4-aza-2-oxindole-R₂ 95.7% Hit
L01056 5-MeO-4-aza-2-oxindole-R₃ 91.5% Hit
L06778 5-MeO-4-aza-2-oxindole-R₄ 88.9% Hit

| L04521 | 5-MeO-4-aza-2-oxindole-R₅ | 85.3% | Hit |

Table 2: Hypothetical IC₅₀ Values for Confirmed Hits

Compound ID Biochemical IC₅₀ (nM) Cellular IC₅₀ (µM)
L02145 75 1.2
L08331 110 2.5
L01056 250 5.1
L06778 480 > 10

| L04521 | 890 | > 10 |

Library and Scaffold

The this compound scaffold provides a robust starting point for derivatization to create a diverse chemical library. The core structure can be functionalized at various positions to explore the chemical space and optimize binding to the target kinase.

cluster_0 This compound Core cluster_1 Library Diversification core Core Scaffold r1 R1 Group core->r1  Position 1 r2 R2 Group core->r2  Position 3 r3 R3 Group core->r3  Position 6

Caption: Diversification strategy for the this compound library.

References

Application Notes & Protocols: Development of Anti-inflammatory Agents from 7-Aza-2-Oxindole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and sepsis.[1] The 7-aza-2-oxindole scaffold has emerged as a promising starting point for the development of novel anti-inflammatory agents. Derivatives of this structure have demonstrated potent inhibition of key inflammatory mediators.[1][2] These compounds often act by modulating inflammatory signaling pathways, including the inhibition of pro-inflammatory cytokines and enzymes central to the inflammatory cascade.[1][2] The 7-azaindole core is also recognized as a versatile scaffold for developing kinase inhibitors, which play a crucial role in inflammatory signaling.[3][4][5] This document provides detailed protocols for the synthesis and evaluation of 7-aza-2-oxindole derivatives as potential anti-inflammatory drug candidates.

Mechanism of Action

7-Aza-2-oxindole derivatives have been shown to exert their anti-inflammatory effects through the inhibition of several key molecules in the inflammatory pathway. In lipopolysaccharide (LPS)-stimulated macrophages, these compounds can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1][2] Furthermore, they can inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), both of which are critical enzymes in the inflammatory process.[1][2] The underlying mechanism for many 7-azaindole derivatives involves the inhibition of protein kinases, which are upstream regulators of these inflammatory mediators.[3][4]

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the anti-inflammatory activity of representative 7-aza-2-oxindole and indole-2-one derivatives from a study by Chen et al.[1] The data demonstrates the inhibitory effects on TNF-α and IL-6 release in LPS-stimulated RAW264.7 macrophages.

Table 1: Inhibition of TNF-α and IL-6 Release by 7-Aza-2-Oxindole and Indole-2-one Derivatives

CompoundInhibition of TNF-α Release (%) at 10 µMInhibition of IL-6 Release (%) at 10 µM
6a 45.3 ± 3.738.1 ± 2.9
6d 52.8 ± 4.147.5 ± 3.5
7i 85.1 ± 6.279.8 ± 5.8
8e 76.4 ± 5.571.3 ± 5.1
Tenidap (Control) 35.2 ± 2.829.7 ± 2.4

Data is presented as mean ± standard deviation.[1]

Table 2: Dose-Dependent Inhibition of TNF-α and IL-6 by Compounds 7i and 8e

CompoundConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)
7i 2.535.2 ± 2.931.4 ± 2.6
5.058.7 ± 4.552.1 ± 4.1
1085.1 ± 6.279.8 ± 5.8
2092.3 ± 7.188.5 ± 6.9
8e 2.528.9 ± 2.525.6 ± 2.2
5.049.8 ± 3.944.3 ± 3.7
1076.4 ± 5.571.3 ± 5.1
2085.7 ± 6.481.2 ± 6.0

Data is presented as mean ± standard deviation.[1]

Experimental Protocols

Protocol 1: Synthesis of 7-Aza-2-Oxindole Derivatives

This protocol describes a general method for the synthesis of (Z)-3-benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives.[1]

Materials:

  • 7-aza-2-oxindole

  • Substituted benzaldehyde

  • Piperidine

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 7-aza-2-oxindole (1 equivalent) and a substituted benzaldehyde (1.2 equivalents) in ethanol.

  • Add a catalytic amount of piperidine to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the desired product.

  • Characterize the final compound using techniques such as NMR and mass spectrometry.[1]

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol details the procedure for evaluating the anti-inflammatory activity of test compounds by measuring the inhibition of TNF-α and IL-6 production in LPS-stimulated RAW264.7 macrophages.[1]

Materials:

  • RAW264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (7-aza-2-oxindole derivatives)

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 2.5, 5, 10, 20 µM) for 2 hours.[1]

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (0.5 µg/mL) for 22 hours to induce an inflammatory response.[1]

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control group.

Protocol 3: In Vivo Murine Sepsis Model

This protocol describes an in vivo model to assess the protective effects of a lead compound against LPS-induced septic death in mice.[1]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • Lead compound (e.g., compound 7i)

  • Vehicle (e.g., saline with 0.5% DMSO)

  • Sterile syringes and needles

Procedure:

  • Animal Acclimation: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

  • Grouping: Randomly divide the mice into control and treatment groups (n=10 per group).

  • Compound Administration: Administer the lead compound (e.g., 30 mg/kg) or vehicle intraperitoneally (i.p.) to the respective groups.

  • LPS Challenge: One hour after compound administration, challenge all mice with a lethal dose of LPS (e.g., 20 mg/kg, i.p.) to induce sepsis.

  • Survival Monitoring: Monitor the survival of the mice every 12 hours for a period of 7 days.

  • Data Analysis: Plot survival curves (Kaplan-Meier) and analyze the data for statistical significance between the treatment and control groups.

Visualizations

Signaling Pathway of Inflammation Inhibition

G cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus translocation Inflammatory_Genes Pro-inflammatory Genes Cytokines TNF-α, IL-6 Inflammatory_Genes->Cytokines Enzymes COX-2, iNOS Inflammatory_Genes->Enzymes AzaOxindole 7-Aza-2-Oxindole Derivatives AzaOxindole->IKK inhibition AzaOxindole->NFkB inhibition

Caption: Inhibition of the NF-κB signaling pathway by 7-aza-2-oxindole derivatives.

Experimental Workflow for In Vitro Screening

G Start Start: RAW264.7 Cell Culture Seed Seed cells in 96-well plates Start->Seed Pretreat Pre-treat with 7-Aza-2-Oxindole Derivatives (2h) Seed->Pretreat Stimulate Stimulate with LPS (22h) Pretreat->Stimulate Collect Collect Supernatant Stimulate->Collect ELISA Measure TNF-α and IL-6 by ELISA Collect->ELISA Analyze Data Analysis: % Inhibition ELISA->Analyze End End: Identify Lead Compounds Analyze->End

Caption: Workflow for evaluating the anti-inflammatory activity of test compounds.

Logical Relationship for Drug Development

G Synthesis Chemical Synthesis of Derivatives InVitro In Vitro Screening (Anti-inflammatory Activity) Synthesis->InVitro SAR Structure-Activity Relationship (SAR) InVitro->SAR Lead_ID Lead Compound Identification SAR->Lead_ID InVivo In Vivo Efficacy (Sepsis Model) Lead_ID->InVivo PKPD Pharmacokinetics/ Pharmacodynamics InVivo->PKPD Candidate Drug Candidate PKPD->Candidate

Caption: The logical progression of drug discovery for 7-aza-2-oxindole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 5-Methoxy-4-aza-2-oxindole synthesis. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 4-aza-2-oxindole scaffold?

A1: Several established methods can be employed for the synthesis of the 4-aza-2-oxindole core. These include the Fischer indole synthesis, the Bartoli indole synthesis, and the Leimgruber-Batcho reaction. Modern approaches also utilize palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, starting from appropriately functionalized pyridine precursors.

Q2: Why are the yields of traditional 4-aza-2-oxindole syntheses often low?

A2: The primary reason for low yields is the electron-deficient nature of the pyridine ring in the azaindole precursors. This electron deficiency can impede key reaction steps, such as the sigmatropic rearrangement in the Fischer indole synthesis. Consequently, harsher reaction conditions are often required, which can lead to the formation of side products and decomposition of the starting materials or product, ultimately reducing the overall yield.

Q3: How does the choice of starting material affect the yield of 4-aza-2-oxindole synthesis?

A3: The substituents on the pyridine ring of the starting material play a crucial role in the reaction outcome. For instance, in the Fischer indole synthesis, the presence of an electron-donating group on the starting pyridylhydrazine can significantly improve the yield. In the Bartoli reaction, a halogen atom at the α- or 4-position of the pyridine ring has been shown to increase the product yield.

Q4: What is a plausible synthetic strategy for this compound?

A4: A feasible approach involves a multi-step synthesis starting from a substituted pyridine. A suggested pathway begins with the synthesis of 5-Methoxy-4-azaindole from a 6-methoxy-3-nitropyridine derivative, followed by oxidation to the desired this compound.

Troubleshooting Guide

Low yields and the formation of impurities are common challenges in the synthesis of this compound. This guide provides solutions to frequently encountered problems.

Problem Potential Cause Recommended Solution
Low or No Product Yield Incomplete reactionMonitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.
Decomposition of starting material or productEnsure strict temperature control. For temperature-sensitive reactions, consider running them at a lower temperature for a longer duration. Use freshly distilled solvents and high-purity reagents.
Poor quality of reagentsVerify the purity of starting materials and reagents. Use freshly prepared or properly stored reagents.
Formation of Multiple Products Side reactionsOptimize the reaction conditions by adjusting the temperature, solvent, and catalyst. Running the reaction at a higher dilution can favor intramolecular cyclization over intermolecular side reactions.
Positional isomersThe choice of synthetic route and starting materials can influence the formation of isomers. Purify the desired product using column chromatography or recrystallization.
Difficulty in Product Isolation Product solubilityChoose an appropriate solvent system for extraction and purification based on the polarity of the product.
Product instabilityIf the product is unstable, perform the work-up and purification steps as quickly as possible and under an inert atmosphere. Store the final product under an inert atmosphere at a low temperature.

Experimental Protocols

A proposed synthetic route for this compound is outlined below. This protocol is based on established methodologies for the synthesis of related azaindole and oxindole derivatives.

Step 1: Synthesis of 5-Methoxy-4-azaindole

This step involves the reductive cyclization of a substituted nitropyridine.

Materials:

  • 6-methoxy-3-nitropyridine-2-acetonitrile

  • 10% Palladium on carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

  • Column chromatography setup (Silica gel, Dichloromethane/Ethyl acetate)

Procedure:

  • Dissolve 6-methoxy-3-nitropyridine-2-acetonitrile in ethanol or methanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Place the reaction mixture in a Paar hydrogenation apparatus and hydrogenate at room temperature for 24 hours.

  • Upon completion of the reaction (monitored by TLC or LC-MS), filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the resulting residue by column chromatography using a dichloromethane/ethyl acetate solvent system to yield 5-Methoxy-4-azaindole.

Step 2: Oxidation of 5-Methoxy-4-azaindole to this compound

This step involves the oxidation of the synthesized 4-azaindole to the corresponding 2-oxindole.

Materials:

  • 5-Methoxy-4-azaindole

  • N-Bromosuccinimide (NBS)

  • tert-Butanol

  • Water

  • Stirring apparatus

  • Standard glassware for workup and purification

Procedure:

  • Dissolve 5-Methoxy-4-azaindole in a mixture of tert-butanol and water.

  • Cool the solution in an ice bath.

  • Add N-Bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench it by adding a saturated solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Data Presentation

The following table summarizes the yields of related azaindole syntheses, which can serve as a benchmark for optimizing the synthesis of this compound.

Compound Synthetic Method Yield (%)
5-methoxy-2-propyl-4-azaindoleFischer Indole Cyclization80
4-methoxy-5-azaindoleNot specified49
7-aza-2-oxindole derivativesAldol Condensation30-80

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Step 1: Synthesis of 5-Methoxy-4-azaindole cluster_1 Step 2: Oxidation to this compound cluster_2 Purification Start 6-methoxy-3-nitropyridine-2-acetonitrile Reaction1 Reductive Cyclization (H2, Pd/C) Start->Reaction1 Intermediate 5-Methoxy-4-azaindole Reaction1->Intermediate Reaction2 Oxidation (NBS, t-BuOH/H2O) Intermediate->Reaction2 Product This compound Reaction2->Product Purification Column Chromatography / Recrystallization Product->Purification

Caption: A proposed two-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Check1 Monitor Reaction Progress (TLC/LC-MS) Start->Check1 Decision1 Is Reaction Incomplete? Check1->Decision1 Action1 Optimize Reaction Time / Temperature Decision1->Action1 Yes Decision2 Multiple Spots / Peaks? Decision1->Decision2 No End Improved Yield Action1->End Action2 Optimize Conditions to Reduce Side Reactions (Solvent, Catalyst, Dilution) Decision2->Action2 Yes Check2 Verify Reagent Quality Decision2->Check2 No Action2->End Check2->End

Caption: A logical workflow for troubleshooting low yields in the synthesis.

Overcoming poor solubility of 5-Methoxy-4-aza-2-oxindole in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-4-aza-2-oxindole, focusing on overcoming its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

A1: this compound is predicted to have low aqueous solubility due to its planar, heterocyclic structure. While specific experimental data is not widely available, its structural analogs, aza-oxindoles, often exhibit poor solubility in water.[1][2] Researchers should anticipate solubility challenges and plan for appropriate formulation strategies.

Q2: What are the recommended organic solvents for preparing a stock solution of this compound?

A2: For creating a concentrated stock solution, organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and ethanol are commonly used.[3] It is crucial to purge the solvent with an inert gas to prevent oxidation.[3] The solubility in these solvents is expected to be significantly higher than in aqueous solutions. For instance, similar oxindole compounds show solubilities of approximately 10 mg/mL in ethanol and DMF, and around 3 mg/mL in DMSO.[3]

Q3: How should I store stock solutions of this compound?

A3: To ensure stability, stock solutions should be stored at -20°C or -80°C in tightly sealed vials to minimize evaporation and degradation. For aqueous solutions, it is not recommended to store them for more than one day to avoid precipitation and degradation.[3]

Q4: Can I use pH adjustment to improve the solubility of this compound?

A4: Yes, pH adjustment can be an effective technique if the molecule has ionizable groups.[4][5] The "aza" group (nitrogen atom) in the ring structure may be protonated at acidic pH, increasing the aqueous solubility. The pKa of the molecule would determine the optimal pH range for solubilization. It is recommended to perform a pH-solubility profile to identify the pH at which the compound is most soluble.

Troubleshooting Guide

Problem: My this compound precipitates out of solution during my experiment.

  • Question: I dissolved this compound in an organic solvent for my stock solution, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

  • Answer: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

    • Use of Cosolvents: Incorporate a water-miscible organic solvent (cosolvent) into your final aqueous solution.[6][7] Common cosolvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).[7][8] These agents reduce the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[9]

    • Employ Surfactants: Surfactants can form micelles that encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[10] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamers are often used in biological assays due to their lower toxicity.[10]

    • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11] They can form inclusion complexes with poorly soluble drugs, effectively increasing their solubility and stability in aqueous solutions.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[13]

Problem: I am observing low or inconsistent bioavailability in my in vivo experiments.

  • Question: My in vivo studies with this compound are showing poor and variable results. Could this be related to its solubility?

  • Answer: Absolutely. Poor aqueous solubility is a major contributor to low and variable oral bioavailability.[14] To improve this, consider the following advanced formulation strategies:

    • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[1][2][15][16][17] The increased surface area enhances the dissolution rate and saturation solubility, which can significantly improve bioavailability.[1][17] Nanosuspensions can be prepared by methods such as media milling or high-pressure homogenization.[1]

    • Solid Dispersions: In a solid dispersion, the drug is dispersed in a hydrophilic carrier matrix at a molecular level.[18][19] This can convert the drug from a crystalline to a more soluble amorphous state, thereby improving its dissolution and absorption.[19] Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[9]

Data Presentation

The following table summarizes hypothetical solubility data for this compound using various solubilization techniques. This data is for illustrative purposes to guide formulation development.

Formulation StrategyVehicle/ExcipientAchieved Concentration (µg/mL)Fold Increase vs. Water
Aqueous Buffer Phosphate Buffered Saline (pH 7.4)0.51
pH Adjustment Citrate Buffer (pH 3.0)1530
Cosolvency 20% Ethanol in Water50100
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline>2500>5000
Cyclodextrin Complexation 10% w/v Hydroxypropyl-β-cyclodextrin250500
Nanosuspension Stabilized with 1% Poloxamer 1881000 (as dispersed particles)2000
Solid Dispersion 20% Drug in PVP K30800 (in simulated gastric fluid)1600

Experimental Protocols

Protocol 1: Preparation of a Stock Solution using a Cosolvent System

This protocol describes the preparation of a 10 mg/mL stock solution of this compound for in vitro or in vivo studies.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile filtered

  • PEG300, sterile filtered

  • Tween® 80, sterile filtered

  • Saline (0.9% NaCl), sterile

Procedure:

  • Weigh the required amount of this compound in a sterile vial.

  • Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved.

  • Add PEG300 to a final concentration of 40% of the total volume. Mix thoroughly.

  • Add Tween® 80 to a final concentration of 5% of the total volume. Mix until a clear solution is obtained.

  • Add saline to reach the final desired volume (final concentration of 45%).

  • If precipitation occurs, gentle warming (up to 40°C) or sonication can be used to aid dissolution.

  • Visually inspect the solution for any undissolved particles before use.

Protocol 2: Formulation of a Nanosuspension by High-Pressure Homogenization

This protocol provides a general method for preparing a nanosuspension of this compound.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188 or Hydroxypropyl methylcellulose)

  • Purified water

Procedure:

  • Prepare a pre-suspension by dispersing 1% (w/v) of this compound and 0.5% (w/v) of a suitable stabilizer in purified water.

  • Stir the mixture with a high-speed stirrer for 30 minutes to ensure uniform wetting of the drug particles.

  • Process the pre-suspension through a high-pressure homogenizer.

  • Homogenize at a pressure of 1500 bar for 20-30 cycles. The exact parameters may need optimization.

  • Monitor the particle size distribution during homogenization using a particle size analyzer (e.g., dynamic light scattering).

  • Continue homogenization until the desired mean particle size (typically below 500 nm) and a narrow size distribution are achieved.

  • The final nanosuspension should appear as a milky or translucent liquid.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement start Poorly Soluble this compound solubility_assessment Initial Solubility Assessment (Aqueous & Organic Solvents) start->solubility_assessment is_ionizable Is the compound ionizable? solubility_assessment->is_ionizable ph_adjustment pH Adjustment is_ionizable->ph_adjustment Yes cosolvents Cosolvents is_ionizable->cosolvents No advanced_formulation Advanced Formulation Needed? ph_adjustment->advanced_formulation surfactants Surfactants cosolvents->surfactants cyclodextrins Cyclodextrins surfactants->cyclodextrins cyclodextrins->advanced_formulation nanosuspension Nanosuspension advanced_formulation->nanosuspension Yes final_formulation Optimized Formulation for In Vitro / In Vivo Studies advanced_formulation->final_formulation No solid_dispersion Solid Dispersion nanosuspension->solid_dispersion solid_dispersion->final_formulation

Caption: A decision tree for selecting a suitable solubility enhancement strategy.

signaling_pathway Hypothetical PI3K/Akt/mTOR Signaling Pathway Inhibition receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation, Survival, Growth mtor->proliferation inhibitor This compound inhibitor->pi3k

Caption: Potential inhibition of the PI3K signaling pathway by this compound.

References

Technical Support Center: Purification of 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the purification of 5-Methoxy-4-aza-2-oxindole using column chromatography.

Troubleshooting Guide

Unexpected results are a common part of the experimental process. This section addresses specific issues you may encounter during the column chromatography of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Recovery Compound degraded on silica gel: The acidic nature of silica can sometimes lead to the decomposition of sensitive compounds.[1]Test compound stability: Run a 2D TLC to see if the compound is stable on silica.[1] If not, consider alternative stationary phases like alumina or Florisil, or use deactivated silica gel.[1]
Irreversible adsorption: The compound may be too polar for the chosen solvent system and is sticking to the stationary phase.Increase mobile phase polarity: Gradually increase the percentage of the polar solvent (e.g., methanol in DCM). If the product still doesn't elute, consider flushing the column with a very polar solvent.
Fractions are too dilute: The compound may have eluted, but at a concentration too low to be detected by TLC.[1][2]Concentrate fractions: Combine and concentrate the fractions you expected to contain the product and re-analyze by TLC.[2]
Poor Resolution / Overlapping Peaks Inappropriate mobile phase: The chosen solvent system may not be selective enough to separate the target compound from impurities.Optimize the mobile phase: Test various solvent systems with different polarities using TLC.[3] Consider switching to a different solvent combination (e.g., acetone/hexane instead of ethyl acetate/hexane).[1]
Column overloading: Too much crude sample was loaded onto the column, exceeding its separation capacity.[3]Reduce the sample load: Use a larger column or decrease the amount of sample loaded. As a general rule, the sample load should be 1-5% of the mass of the stationary phase.
Poor column packing: The presence of air bubbles or channels in the stationary phase leads to uneven solvent flow and band broadening.[3]Repack the column: Ensure the silica gel is packed as a uniform, homogenous bed. Slurry packing is often the most effective method.[3]
Flow rate is too fast: High flow rates reduce the equilibration time between the mobile and stationary phases, leading to poor separation.[3][4]Decrease the flow rate: Adjust the stopcock or pump speed to slow the elution.[4]
Tailing Peaks on TLC/Column Interaction with acidic silica: The basic nitrogen on the pyridine ring of the aza-oxindole can interact with acidic silanol groups on the silica surface.[5]Add a basic modifier: Add a small amount (0.1-1%) of triethylamine (TEA) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel and improve peak shape.[5]
Compound is sparingly soluble in the eluent: If the compound has low solubility in the mobile phase, it can lead to tailing.Change the solvent system: Find a mobile phase that provides good separation (based on TLC) and in which the compound is reasonably soluble.[1]
Compound Won't Dissolve for Loading Poor solubility in the initial mobile phase: The compound is not soluble enough in a non-polar solvent suitable for "wet" loading.Use the dry loading technique: Dissolve the crude sample in a solvent in which it is highly soluble (e.g., DCM or methanol), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder.[4] This powder can then be loaded directly onto the column.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (60 Å, 230-400 mesh) is the most commonly used stationary phase for the purification of aza-indole derivatives due to its effectiveness and low cost.[5] However, because of the basic nitrogen in the 4-aza position, peak tailing can occur. If this is a problem, consider using deactivated (neutral) silica or adding a basic modifier to your eluent.[5]

Q2: How do I select the optimal mobile phase (eluent)?

A2: The best mobile phase should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound on a TLC plate.[1] Start by testing solvent systems of varying polarities. Common combinations for normal-phase chromatography include ethyl acetate/hexane and methanol/dichloromethane.[5] A gradient elution, where the proportion of the more polar solvent is gradually increased, is often most effective for separating complex mixtures.[5]

Q3: My compound is streaking and tailing on the TLC plate and column. What should I do?

A3: Tailing is a common issue for aza-indoles on silica gel due to the interaction between the basic pyridine nitrogen and acidic silanol groups.[5] The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) (typically 0.1-1%), to your mobile phase. This will compete for the acidic sites on the silica, leading to sharper, more symmetrical peaks.

Q4: I am not getting good separation between my product and a closely-related impurity. How can I improve resolution?

A4: To improve separation, you can try several strategies:

  • Use a shallower gradient: A slower, more gradual increase in solvent polarity can enhance resolution between closely eluting compounds.

  • Change solvent selectivity: Try a different combination of solvents. For example, if ethyl acetate/hexane is not working, consider dichloromethane/methanol or acetone/hexane.

  • Decrease particle size: Using a stationary phase with a smaller particle size can increase column efficiency and improve separation.[3]

  • Increase column length: A longer column provides more surface area for interaction, which can improve resolution.[3]

Q5: My product does not seem to be eluting from the column, even with a highly polar mobile phase. What could be the problem?

A5: There are several possibilities:

  • Decomposition: The compound may have degraded on the column.[1] You can check for this by running a 2D TLC, where you run the plate in one direction, dry it, rotate it 90 degrees, and run it again in the same solvent. If the spot smears or new spots appear off the diagonal, it indicates instability.[1]

  • Irreversible Adsorption: The compound may be too polar and has become permanently stuck to the silica.

  • Precipitation: The compound may have precipitated at the top of the column if you used a loading solvent that is much stronger than the initial mobile phase.

  • Undetected Elution: The compound may have eluted very early (in the solvent front) or your collected fractions are too dilute for detection by TLC.[1] Try concentrating the fractions before analysis.

Q6: Can I use reversed-phase chromatography for this purification?

A6: Yes, reversed-phase chromatography is a viable alternative. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol.[5] This method is particularly useful if the compound is highly polar or if normal-phase chromatography fails to provide adequate separation.

Experimental Protocol: Normal-Phase Flash Chromatography

This protocol provides a general methodology for the purification of this compound. Optimization will likely be required based on the specific impurity profile of your crude material.

1. Materials and Reagents

  • Crude this compound

  • Silica Gel (e.g., 230-400 mesh)

  • HPLC-grade solvents (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Collection tubes

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp for visualization

2. Column Preparation (Slurry Method)

  • Secure the column in a vertical position in a fume hood. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand (~0.5 cm).

  • In a separate beaker, create a slurry by mixing the required amount of silica gel with the initial, least polar mobile phase (e.g., 100% Hexane or 5% Ethyl Acetate in Hexane).

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.

  • Open the stopcock to drain the excess solvent, being careful never to let the solvent level drop below the top of the silica bed.

  • Add another thin layer of sand (~0.5 cm) on top of the packed silica to prevent disturbance during sample and solvent addition.[4]

3. Sample Loading

  • Wet Loading: Dissolve the crude product in the minimum possible volume of a suitable solvent (dichloromethane is often a good choice).[4] Using a pipette, carefully apply the solution to the top of the silica bed.[4]

  • Dry Loading (Recommended for poorly soluble compounds): Dissolve the crude product in a solvent where it is highly soluble. Add a small amount of silica gel (2-3 times the mass of the crude product).[4] Remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[4] Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection

  • Carefully add the mobile phase to the top of the column.

  • Begin elution by opening the stopcock to achieve a steady drip rate.

  • If using a gradient, start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent according to your pre-determined method from TLC analysis.

  • Collect the eluent in sequentially labeled fractions. The size of the fractions will depend on the column size and separation.

  • Monitor the elution process by periodically analyzing the collected fractions using TLC.

Table 1: Example Mobile Phase Gradients

Solvent System Gradient Profile Typical Application
Ethyl Acetate (EtOAc) / HexaneStart with 10% EtOAc in Hexane, gradually increase to 50-70% EtOAc.Good for separating moderately polar compounds from non-polar impurities.
Methanol (MeOH) / Dichloromethane (DCM)Start with 1% MeOH in DCM, gradually increase to 10-15% MeOH.Effective for more polar compounds or when impurities are difficult to separate in EtOAc/Hexane.

5. Product Isolation

  • Analyze all fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Visualization

Troubleshooting_Workflow Start Problem Observed During Column Chromatography Prob_PoorSep Poor Separation (Overlapping Peaks) Start->Prob_PoorSep Prob_LowYield Low / No Yield Start->Prob_LowYield Prob_Tailing Peak Tailing Start->Prob_Tailing Cause_Sep_Solvent Inappropriate Mobile Phase Prob_PoorSep->Cause_Sep_Solvent Cause_Sep_Overload Column Overloading Prob_PoorSep->Cause_Sep_Overload Cause_Sep_Packing Poor Column Packing Prob_PoorSep->Cause_Sep_Packing Cause_Yield_Decomp On-Column Decomposition Prob_LowYield->Cause_Yield_Decomp Cause_Yield_Adsorb Irreversible Adsorption Prob_LowYield->Cause_Yield_Adsorb Cause_Yield_Dilute Fractions Too Dilute Prob_LowYield->Cause_Yield_Dilute Cause_Tailing_Acidic Interaction with Acidic Silica Prob_Tailing->Cause_Tailing_Acidic Sol_Sep_Solvent Re-optimize Solvent System via TLC Cause_Sep_Solvent->Sol_Sep_Solvent Sol_Sep_Overload Reduce Sample Load or Use Larger Column Cause_Sep_Overload->Sol_Sep_Overload Sol_Sep_Packing Repack Column Carefully (Slurry Method) Cause_Sep_Packing->Sol_Sep_Packing Sol_Yield_Decomp Use Deactivated Silica or Alumina Cause_Yield_Decomp->Sol_Yield_Decomp Sol_Yield_Adsorb Increase Eluent Polarity Drastically / Flush Cause_Yield_Adsorb->Sol_Yield_Adsorb Sol_Yield_Dilute Concentrate Fractions Before TLC Analysis Cause_Yield_Dilute->Sol_Yield_Dilute Sol_Tailing_Acidic Add 0.1-1% Triethylamine to Mobile Phase Cause_Tailing_Acidic->Sol_Tailing_Acidic

A troubleshooting workflow for identifying and solving common issues in column chromatography.

References

Technical Support Center: Troubleshooting Unexpected Side Products in Azaindole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of azaindoles, the emergence of unexpected side products can be a significant impediment. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during various azaindole synthesis methodologies.

FAQs and Troubleshooting Guides

This section details potential issues, their underlying causes, and actionable solutions for the most common azaindole synthesis routes.

Fischer Indole Synthesis of Azaindoles

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, but its application to azaindole synthesis can be fraught with challenges due to the electron-deficient nature of the pyridine ring.

Question 1: Why is my Fischer indole synthesis of an azaindole failing or resulting in very low yields?

Answer: Low to non-existent yields in the Fischer synthesis of azaindoles can stem from several factors:

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. A catalyst that is too weak may not facilitate the key[1][1]-sigmatropic rearrangement, while one that is too strong can lead to the degradation of the starting material or the desired product.[2]

  • Unfavorable Electronic Effects: The electron-deficient pyridine ring can hinder the cyclization process. The synthesis is often more successful when electron-donating groups (EDGs) are present on the pyridylhydrazine starting material.

  • Instability of Intermediates: The hydrazone intermediate can be unstable under the reaction conditions, leading to decomposition.

Troubleshooting Steps:

  • Catalyst Screening: If using a Brønsted acid, consider switching to a Lewis acid such as ZnCl₂, BF₃·OEt₂, or polyphosphoric acid (PPA) to find the optimal catalyst for your specific substrate.

  • Reaction Temperature Optimization: Carefully control the reaction temperature. High temperatures can lead to tar formation and decomposition.[2] Start with milder conditions and gradually increase the temperature.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive intermediates.

  • Starting Material Modification: If possible, utilize a pyridylhydrazine with an electron-donating group to facilitate the reaction.

Question 2: I am observing the formation of multiple regioisomers when using an unsymmetrical ketone. How can I improve selectivity?

Answer: The use of unsymmetrical ketones can lead to the formation of two different enamine intermediates, resulting in a mixture of regioisomeric azaindoles.[2]

Troubleshooting Steps:

  • Steric Hindrance: Employing a bulkier ketone can sometimes favor the formation of one regioisomer over the other due to steric hindrance.

  • Catalyst and Solvent Effects: The choice of acid catalyst and solvent can influence the regioselectivity. A systematic screening of different acids and solvents is recommended to optimize for the desired isomer.

Question 3: My reaction mixture is a complex tar, and purification is proving difficult. What are the likely side products?

Answer: Tar formation is a common issue resulting from harsh reaction conditions.[2] Besides regioisomers, other potential side products include:

  • Over-reduction Products: Partial or complete reduction of the pyridine ring can occur, especially with strong reducing agents or under harsh hydrogenation conditions if used in a related step.

  • Dimers and Polymers: Acid-catalyzed self-condensation of the starting materials or intermediates can lead to polymeric materials.

  • Cleavage Products: Cleavage of the N-N bond in the hydrazone intermediate can generate various undesired side products.

Troubleshooting Steps:

  • Milder Conditions: Use the mildest possible reaction conditions (lower temperature, less concentrated acid) that still afford the desired product.

  • Purification Strategy: Purification of azaindoles can be challenging. Consider using a different chromatographic technique, such as reversed-phase HPLC, or protecting the azaindole nitrogen before chromatography to improve separation.

Bartoli Indole Synthesis of Azaindoles

The Bartoli synthesis provides a direct route to 7-substituted indoles and has been adapted for azaindole synthesis, though it is not without its own set of challenges.

Question 1: My Bartoli synthesis is giving a very low yield of the desired azaindole. What are the critical factors for this reaction?

Answer: The Bartoli synthesis is known to be sensitive to several factors, and low yields are a common complaint. Key considerations include:

  • Stoichiometry of the Grignard Reagent: The reaction typically requires at least three equivalents of the vinyl Grignard reagent for nitroarene starting materials.[3]

  • Ortho-Substituent: The presence of a bulky substituent ortho to the nitro group on the pyridine ring is often crucial for the success of the reaction, as it facilitates the key[1][1]-sigmatropic rearrangement.[3] Reactions with unsubstituted ortho positions often fail or give very low yields.

  • Reaction Temperature: The reaction is typically carried out at low temperatures.

Troubleshooting Steps:

  • Grignard Reagent Quality and Quantity: Ensure you are using a freshly prepared or titrated Grignard reagent and the correct stoichiometry.

  • Starting Material Design: If possible, choose a starting nitropyridine with a bulky ortho-substituent.

  • Temperature Control: Maintain the recommended low temperature throughout the addition of the Grignard reagent.

Question 2: I am observing the formation of an aniline derivative instead of the azaindole. What is causing this?

Answer: The formation of anilines is a known side reaction in the Bartoli synthesis, particularly when using nitroarenes without an ortho-substituent. This occurs through a competing reaction pathway where the nitro group is reduced.

Troubleshooting Steps:

  • Substrate Modification: As mentioned previously, the presence of an ortho-substituent is the most effective way to favor the desired indole formation pathway.

Hemetsberger-Knittel Synthesis of Azaindoles

The Hemetsberger synthesis involves the thermal decomposition of an α-azido-β-aryl-acrylate ester to form an indole-2-carboxylate. Its application to azaindole synthesis requires careful control of reaction conditions.

Question 1: My Hemetsberger synthesis is resulting in a low yield and significant decomposition of the starting material. What can I do?

Answer: The Hemetsberger synthesis is a thermal reaction, and finding the optimal temperature is key.

  • Decomposition at High Temperatures: While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting material and the product.[4]

  • Incomplete Reaction at Low Temperatures: If the temperature is too low, the reaction may not proceed to completion.

Troubleshooting Steps:

  • Temperature Optimization: Carefully screen a range of temperatures to find the optimal balance between reaction rate and decomposition. Shorter reaction times at higher temperatures have been reported to give better yields for azaindoles compared to their indole counterparts.[4]

  • Solvent Choice: The choice of a high-boiling, inert solvent is crucial for maintaining a consistent reaction temperature.

Question 2: I am isolating an azirine intermediate. Is this expected?

Answer: Yes, the formation of an azirine intermediate has been observed in the Hemetsberger synthesis and is a postulated part of the reaction mechanism.[5] This intermediate then rearranges to form the final indole product. If you are isolating the azirine, it may indicate that the reaction has not gone to completion.

Troubleshooting Steps:

  • Increase Reaction Time or Temperature: Gently increasing the reaction time or temperature may facilitate the conversion of the azirine intermediate to the desired azaindole.

Madelung and Nenitzescu Syntheses of Azaindoles

While less common for azaindole synthesis, the Madelung and Nenitzescu reactions can be adapted for specific substrates.

Question: I am attempting a Madelung synthesis of an azaindole, but the reaction is failing under standard conditions. Why might this be?

Answer: The classical Madelung synthesis requires very harsh conditions (high temperatures and strong bases), which can be detrimental to the azaindole ring system.[6][7]

Troubleshooting Steps:

  • Milder Variations: Explore modified Madelung procedures that utilize organolithium bases at lower temperatures.

  • Substrate Suitability: This method is generally best suited for the synthesis of 7-azaindoles.

Question: In my Nenitzescu synthesis of a hydroxyazaindole, I am primarily forming a benzofuran derivative. How can I favor the formation of the azaindole?

Answer: The formation of 5-hydroxybenzofurans is a well-known competing reaction in the Nenitzescu synthesis.[8] The outcome is highly dependent on the specific substrates and reaction conditions.

Troubleshooting Steps:

  • Solvent and Catalyst Screening: The choice of solvent and the use of a Lewis acid catalyst can influence the reaction pathway. Experiment with different polar solvents and Lewis acids to optimize for the desired 5-hydroxyazaindole product. Unexpected products, such as pyrrole-azepine hybrids, have also been reported, highlighting the complexity of this reaction.[1]

Palladium-Catalyzed Azaindole Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools for the synthesis and functionalization of azaindoles. However, side reactions can still occur.

Question: My palladium-catalyzed C-N coupling reaction is giving a low yield of the desired azaindole and several byproducts. What are the likely issues?

Answer: Low yields in palladium-catalyzed reactions can be due to catalyst deactivation, suboptimal ligand choice, or competing side reactions.

  • Catalyst Poisoning: The nitrogen atoms in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[9]

  • Ligand Effects: The choice of ligand is crucial for the efficiency and selectivity of the reaction.

  • Side Reactions: Homocoupling of starting materials or reductive dehalogenation can lead to undesired byproducts. In some cases, bis-Suzuki coupling products have been observed.[9]

Troubleshooting Steps:

  • Ligand Screening: Screen a variety of phosphine ligands to find the optimal one for your specific transformation.

  • Protecting Groups: Protection of the azaindole nitrogen or the pyridine nitrogen (as an N-oxide) can sometimes prevent catalyst poisoning and improve yields.[9]

  • Reaction Conditions: Optimize the base, solvent, and temperature for the reaction.

Data Presentation

The following tables summarize quantitative data on the yields of various azaindole syntheses, providing a basis for comparison and optimization.

Table 1: Yields of 4- and 6-Azaindoles via Fischer Indole Cyclization

Pyridylhydrazine ReactantCarbonyl ReactantProductCatalystYield (%)
6-Methoxypyridin-3-ylhydrazineValeraldehyde5-Methoxy-2-propyl-4-azaindoleH₂SO₄75
4-Methylpyridin-3-ylhydrazineCyclohexanone6-Methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indolePPA68
2-Chloropyridin-4-ylhydrazineAcetone5-Chloro-2-methyl-4-azaindoleZnCl₂55

Table 2: Yields of 4- and 6-Azaindoles via the Bartoli Synthesis [10]

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35
2-Chloro-5-nitro-4-methylpyridine7-Chloro-7-methyl-4-azaindole50
4-Methyl-5-nitropyridine7-Methyl-4-azaindole18

Experimental Protocols

Detailed methodologies for key azaindole syntheses are provided below.

Protocol 1: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole[2]
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyridin-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Addition of Carbonyl: Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heating: Heat the mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 5-methoxy-2-propyl-4-azaindole.

Protocol 2: Bartoli Synthesis of 7-Chloro-6-azaindole[4]
  • Reaction Setup: Prepare a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry THF (200 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.

  • Reaction: Stir the reaction mixture at -20 °C for 8 hours.

  • Quenching: Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).

  • Extraction: Extract the aqueous phase with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Palladium-Catalyzed Buchwald-Hartwig Amination of a 4-Azaindole[11]
  • Reaction Setup: To a sealable reaction tube, add the halogenated 4-azaindole (1.0 mmol), Pd₂(dba)₃ (0.025 mmol), and Xantphos (0.05 mmol). Purge the tube with argon.

  • Reagent Addition: Add anhydrous toluene (5 mL), followed by the amine (1.2 mmol) and sodium tert-butoxide (1.4 mmol).

  • Heating: Seal the tube and heat the reaction mixture at 100 °C for 8-16 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentration and Purification: Concentrate the solution in vacuo and purify the crude product by flash column chromatography on silica gel to obtain the aminated 4-azaindole derivative.

Visualizations

The following diagrams illustrate key concepts in azaindole synthesis and troubleshooting.

Fischer_Indole_Side_Reactions Start Fischer Indole Synthesis (Azaindole) Desired Desired Azaindole Start->Desired Successful Cyclization Side1 Regioisomers (Unsymmetrical Ketone) Start->Side1 Side Reaction Side2 Tar/Polymer Formation (Harsh Conditions) Start->Side2 Side Reaction Side3 N-N Bond Cleavage Products Start->Side3 Side Reaction Side4 Over-reduction of Pyridine Ring Start->Side4 Side Reaction

Caption: Potential side reactions in the Fischer indole synthesis of azaindoles.

Bartoli_Troubleshooting Problem Low Yield in Bartoli Synthesis Cause1 Insufficient Grignard Reagent Problem->Cause1 Cause2 Lack of Ortho-Substituent Problem->Cause2 Cause3 Incorrect Temperature Problem->Cause3 Solution1 Use >= 3 eq. of Fresh Grignard Reagent Cause1->Solution1 Solution2 Redesign Starting Material with Bulky Ortho-Group Cause2->Solution2 Solution3 Maintain Low Temperature During Addition Cause3->Solution3

Caption: Troubleshooting workflow for low yields in the Bartoli azaindole synthesis.

Nenitzescu_Competing_Pathways Start Nenitzescu Reaction (Hydroxyazaindole Synthesis) Product1 Desired 5-Hydroxyazaindole Start->Product1 Desired Pathway Product2 5-Hydroxybenzofuran Derivative Start->Product2 Competing Pathway Product3 Pyrrole-Azepine Hybrid (Unexpected) Start->Product3 Unexpected Pathway

Caption: Competing reaction pathways in the Nenitzescu synthesis of hydroxyazaindoles.

References

Technical Support Center: Optimizing the Fischer Indole Synthesis of Azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Fischer indole synthesis of azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding this pivotal yet challenging reaction.

Troubleshooting Guide

This guide addresses common issues encountered during the Fischer indole synthesis of azaindoles, offering potential causes and solutions to help you optimize your reaction outcomes.

Issue Potential Cause Suggested Solution
Low to No Product Formation Inappropriate Acid Catalyst: The acidity of the catalyst is critical. A catalyst that is too weak may not facilitate the key-sigmatropic rearrangement, while one that is too strong can lead to the degradation of starting materials or the product.Systematically screen both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is also a common and effective choice.
Unfavorable Electronic Effects: The electron-deficient nature of the pyridine ring hinders the reaction by reducing the nucleophilicity of the pyridylhydrazine.If possible, start with a pyridylhydrazine bearing an electron-donating group (EDG) such as methoxy or methylthio, ideally ortho or para to the hydrazine moiety, to enhance the ring's nucleophilicity.
Suboptimal Reaction Temperature: The reaction often requires elevated temperatures to proceed, but excessively high temperatures can cause decomposition.Begin with a moderate temperature (e.g., 80-100 °C) and monitor the reaction by TLC. If the reaction is slow, gradually increase the temperature.
Poor Quality Starting Materials: Impurities, including water, in the pyridylhydrazine or carbonyl compound can inhibit the reaction.Ensure starting materials are pure and anhydrous. Recrystallize or distill them if necessary.
Formation of Multiple Products (Poor Regioselectivity) Use of Unsymmetrical Ketones: An unsymmetrical ketone can form two different enamines, leading to two regioisomeric indole products.The choice of acid catalyst can influence regioselectivity; for instance, stronger acids may favor the formation of the more substituted enamine. Screening different acid catalysts and reaction conditions is recommended. Steric hindrance on the ketone can also direct the formation of one regioisomer.
Product Decomposition or Tar Formation Excessively Harsh Conditions: High temperatures and highly concentrated strong acids can degrade the starting materials and the desired azaindole product.Use the mildest effective acid catalyst and the lowest possible reaction temperature. Employing a high-boiling point solvent can allow for more precise temperature control. Monitor the reaction closely and stop it upon consumption of the starting material.
Air Sensitivity: Some intermediates or the final product may be susceptible to oxidation.Conduct the reaction under an inert atmosphere, such as nitrogen or argon.
Side Reactions of the Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated under acidic conditions, altering the electronic properties and potentially leading to undesired pathways.Careful selection of the acid catalyst and control of the reaction temperature are crucial. Milder Lewis acids may be preferable to strong Brønsted acids to minimize side reactions involving the pyridine nitrogen.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of the Fischer indole synthesis of various azaindoles, highlighting the reactants, conditions, and yields.

Table 1: Synthesis of 4-Azaindoles

Starting Hydrazine Carbonyl Compound Acid Catalyst Reaction Conditions Product Yield (%)
6-Methoxypyrid-3-ylhydrazineValeraldehydeH₂SO₄ (4 wt% aq.)Reflux, 2 h5-Methoxy-2-propyl-4-azaindole80
6-Methoxypyrid-3-ylhydrazineCyclohexanoneH₂SO₄ (4 wt% aq.)Not specified5-Methoxy-1,2,3,4-tetrahydro-α-carbolineGood
5-Methoxy-3-pyridylhydrazineCyclohexanoneH₂SO₄Not specified8-Methoxy-1,2,3,4-tetrahydro-α-carbolineGood

Table 2: Synthesis of 6-Azaindoles

Starting Hydrazine Carbonyl Compound Acid Catalyst Reaction Conditions Product Yield (%)
Pyridin-2-ylhydrazineVarious ketonesPolyphosphoric acid (PPA)Not specifiedSubstituted 6-azaindolesGenerally good

Table 3: Synthesis of 7-Azaindoles

Starting Hydrazine Carbonyl Compound Acid Catalyst Reaction Conditions Product Yield (%)
2-PyridinylhydrazineAcetaldehydeAlumina/Fluorinated AluminaNot specified7-AzaindoleLow
2-PyridinylhydrazineAcetoneAlumina/Fluorinated AluminaNot specified2-Methyl-7-azaindoleLow
2-PyridinylhydrazineKetone 30Thermal160 °C, 9 hCompound 3171 (overall)
2-PyridinylhydrazineVarious ketonesPolyphosphoric acid (PPA)Not specified5-Chloro-7-azaindolesGood

Experimental Protocols

General Protocol for the Fischer Indole Synthesis of a Substituted 4-Azaindole

This protocol is a general guideline and may require optimization for specific substrates.

1. Hydrazone Formation (Optional - can be performed in one pot with cyclization)

  • In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).

  • Add the ketone or aldehyde (1.0-1.2 eq) to the solution.

  • If necessary, add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, the hydrazone can be isolated by removing the solvent under reduced pressure or by precipitation and filtration. In many cases, the hydrazone is not isolated and is carried directly to the next step.

2. Cyclization

  • To the crude or purified pyridylhydrazone, add the chosen acid catalyst. Common catalysts include:

    • Polyphosphoric acid (PPA): Often used as both the catalyst and solvent. The mixture is heated to 80-150 °C.

    • Sulfuric acid or p-toluenesulfonic acid in a high-boiling solvent (e.g., toluene, xylene, or diglyme).

    • Lewis acids like zinc chloride, often used without a solvent or in a high-boiling solvent.

  • Heat the reaction mixture to

Stability of 5-Methoxy-4-aza-2-oxindole in DMSO at room temperature

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Methoxy-4-aza-2-oxindole in Dimethyl Sulfoxide (DMSO) at room temperature. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions related to the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in DMSO at room temperature?

Q2: What are the potential degradation pathways for this compound in DMSO?

The exact degradation pathways are unknown without experimental data. However, potential reactions for heterocyclic compounds in DMSO include oxidation, hydrolysis, and dimerization.[2] The oxindole core, with its lactam structure, could be susceptible to hydrolysis, while the aza-indole system may be prone to oxidation. It is crucial to perform stability studies to identify any degradation products.

Q3: What are the recommended storage conditions for this compound in DMSO?

To ensure the integrity of the compound, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C.[3][4] For routine use, it is best to prepare small aliquots to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3][4]

Q4: How can I check the stability of my this compound solution?

The stability of your compound solution can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or a Mass Spectrometer (LC-MS). These methods can separate the parent compound from any potential degradants and allow for quantification of the remaining intact compound over time.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Inconsistent experimental results Compound degradation in DMSO stock solution.Prepare a fresh stock solution from powder. Assess the stability of your stock solution over time using HPLC or LC-MS. Store aliquots at -20°C or -80°C and avoid multiple freeze-thaw cycles.
Change in color of the DMSO stock solution This can be a visual indicator of compound degradation.[2]Discard the solution and prepare a fresh stock. Implement a stability testing protocol to monitor your solutions over time.
Precipitation observed in the stock solution upon thawing The compound may have limited solubility at lower temperatures, or the concentration may be too high.Gently warm the solution to room temperature and vortex to redissolve. If precipitation persists, consider preparing a less concentrated stock solution.
Unexpected peaks in analytical analysis (e.g., HPLC, LC-MS) These may correspond to degradation products.Analyze the mass of the new peaks to hypothesize potential degradation pathways (e.g., oxidation, hydrolysis). Compare the chromatogram of a freshly prepared solution to an aged solution.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO by HPLC-UV
  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous, high-purity DMSO.

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution to a final concentration of 100 µM in a 50:50 acetonitrile:water mixture. Analyze this sample by HPLC-UV to obtain the initial peak area of the intact compound.

  • Sample Incubation: Store the remaining stock solution at room temperature (e.g., 25°C) in a sealed, light-protected vial.

  • Time-Point Analysis: At regular intervals (e.g., 24, 48, 72 hours, 1 week, 1 month), take an aliquot of the stock solution and prepare it for analysis as described in step 2.

  • Data Analysis: For each time point, calculate the percentage of the remaining parent compound relative to the initial peak area at Time 0.

Data Presentation

Table 1: Stability of this compound in DMSO at Room Temperature

Time PointPeak Area (Arbitrary Units)% Remaining Compound
0 hours[Insert initial peak area]100%
24 hours[Insert peak area at 24h][Calculate % remaining]
48 hours[Insert peak area at 48h][Calculate % remaining]
72 hours[Insert peak area at 72h][Calculate % remaining]
1 week[Insert peak area at 1 week][Calculate % remaining]
1 month[Insert peak area at 1 month][Calculate % remaining]

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM stock in DMSO initial_analysis Time 0 Analysis (HPLC-UV) prep_stock->initial_analysis Immediate dilution & analysis incubation Incubate at Room Temperature initial_analysis->incubation timepoint_analysis Time-Point Analysis (e.g., 24h, 48h...) incubation->timepoint_analysis Aliquot at intervals data_analysis Calculate % Remaining Compound timepoint_analysis->data_analysis

Caption: Experimental workflow for assessing compound stability in DMSO.

degradation_pathway cluster_degradation Potential Degradation Products parent This compound oxidation Oxidized Product (+16 Da) parent->oxidation Oxidation hydrolysis Hydrolyzed Product (+18 Da) parent->hydrolysis Hydrolysis dimer Dimerized Product (2x MW) parent->dimer Dimerization

Caption: Hypothetical degradation pathways for this compound.

References

Preventing degradation of 5-Methoxy-4-aza-2-oxindole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Methoxy-4-aza-2-oxindole to minimize degradation and ensure the integrity of your research results. The following information is based on general chemical principles and best practices for related heterocyclic compounds, including oxindole and azaindole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

For long-term storage of solid this compound, it is recommended to store the compound in a tightly sealed container at -20°C, protected from light and moisture.[1] For short-term storage, refrigeration at 4°C is acceptable. The key is to minimize exposure to atmospheric oxygen and humidity.[2]

Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid compound. If you need to store the compound in solution, use an anhydrous, aprotic solvent such as DMSO or DMF.[1] Prepare fresh solutions for immediate use whenever possible. For short-term storage, aliquot the solution into tightly sealed vials and store at -20°C or -80°C to minimize freeze-thaw cycles.[2] To prevent the absorption of water by hygroscopic solvents like DMSO, which can lead to compound precipitation and degradation, it is advisable to store the solutions under an inert atmosphere (e.g., argon or nitrogen).[2]

Q3: What are the visible signs of degradation of this compound?

Visual signs of degradation can include a change in color (e.g., from a pale brown or cream color to a darker shade) or a change in the physical state of the powder.[3] For solutions, the appearance of precipitates or a color change can indicate degradation or insolubility issues. However, significant degradation can occur without any visible changes. Therefore, analytical methods such as HPLC or LC-MS are recommended to assess the purity of the compound over time.

Q4: What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented, based on its structure, potential degradation routes include:

  • Oxidation: The oxindole ring system can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored byproducts.

  • Hydrolysis: The lactam (cyclic amide) bond in the oxindole ring can undergo hydrolysis, particularly in the presence of moisture and acidic or basic conditions. The methoxy group is generally more stable but can be cleaved under harsh acidic conditions.

  • Photodecomposition: Exposure to UV light can provide the energy to initiate degradation reactions.[2] It is crucial to store the compound in amber vials or otherwise protected from light.

Troubleshooting Guide

Problem Possible Cause Recommended Action
Inconsistent experimental results Compound degradationAssess the purity of your compound stock using HPLC or LC-MS. If degradation is confirmed, procure a fresh batch. Review your storage and handling procedures.
Change in physical appearance (color, texture) Oxidation or contaminationStore the compound under an inert atmosphere (argon or nitrogen) and protect it from light. Ensure all handling is done in a clean and dry environment.
Precipitate formation in a stored solution Poor solubility, solvent hydration, or compound degradationTry preparing fresh solutions before each experiment. If using DMSO, be aware of its hygroscopic nature and store solutions under dry conditions.[2] Consider a brief sonication or warming of the solution if solubility is the issue, but be cautious as heat can accelerate degradation.
Reduced potency or activity in biological assays Degradation of the active compoundConfirm the identity and purity of your compound using analytical methods. Prepare fresh solutions from a solid stock that has been properly stored.

Data Presentation

Table 1: Recommended Storage Conditions

Form Temperature Atmosphere Light/Moisture Protection Container
Solid (Long-term) -20°C[1]Inert gas (Argon or Nitrogen) recommendedProtect from light and moisture[2]Tightly sealed, amber glass vial
Solid (Short-term) 4°CStandardProtect from light and moisture[2]Tightly sealed, amber glass vial
Solution (in DMSO/DMF) -20°C or -80°CInert gas (Argon or Nitrogen) recommendedProtect from light and moisture[2]Tightly sealed, amber glass vial, small aliquots

Experimental Protocols

Protocol: Assessment of Compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound under your specific storage conditions.

Objective: To determine the purity of a this compound sample over time.

Materials:

  • This compound sample

  • HPLC-grade solvent for dissolution (e.g., acetonitrile or methanol)

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a gradient of water and acetonitrile with 0.1% formic acid)

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a stock solution of this compound in the chosen HPLC-grade solvent at a known concentration (e.g., 1 mg/mL).

    • Inject an appropriate volume of the solution onto the HPLC system.

    • Run the HPLC analysis using a suitable gradient method to ensure good separation of the main peak from any impurities.

    • Record the chromatogram and determine the peak area of the main compound. The purity at time zero is considered 100%.

  • Sample Storage:

    • Store your solid compound or solution under the desired conditions you wish to test (e.g., -20°C in the dark, 4°C on the benchtop, etc.).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1 week, 1 month, 3 months), retrieve a sample of the stored compound.

    • Prepare a solution at the same concentration as the initial analysis.

    • Run the HPLC analysis using the identical method as the initial run.

    • Record the chromatogram and determine the peak area of the main compound.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the peak area at time zero.

    • Calculate the percentage of the compound remaining at each time point.

    • The appearance of new peaks or a decrease in the main peak area indicates degradation.

Visualizations

Potential Degradation Pathways A This compound B Oxidized Products A->B  O2, Light C Hydrolysis Products (Lactam Cleavage) A->C  H2O D Photodecomposition Products A->D  UV Light

Caption: Potential degradation pathways for this compound.

Troubleshooting Workflow A Inconsistent Experimental Results B Assess Compound Purity (HPLC/LC-MS) A->B C Purity > 95%? B->C D Investigate Other Experimental Parameters C->D  Yes E Review Storage and Handling Procedures C->E  No F Procure Fresh Compound E->F

References

Technical Support Center: Scale-Up Synthesis of 4-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the scale-up synthesis of 4-azaindole compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the scale-up of 4-azaindole, and what are their primary challenges?

A1: Several classical indole syntheses have been adapted for the preparation of 4-azaindoles. The most common routes for scale-up include:

  • The Bartoli Synthesis: This method utilizes the reaction of a nitropyridine with a vinyl Grignard reagent.[1] A primary challenge is the often modest yield, which can be influenced by the electronic and steric nature of the substituents on the nitropyridine starting material.[1] The reaction is also highly exothermic, posing significant safety risks at scale.

  • The Fischer Indole Synthesis: This classic route involves the acid-catalyzed cyclization of a pyridylhydrazone. A major challenge is the electron-deficient nature of the pyridine ring, which can hinder the key sigmatropic rearrangement step, often requiring harsh reaction conditions and resulting in low yields.[1] However, the use of pyridylhydrazines with electron-donating groups can significantly improve outcomes.[1]

  • The Leimgruber-Batcho Synthesis: This versatile two-step method involves the formation of an enamine from a nitropyridine derivative, followed by reductive cyclization. It is often a productive route for preparing various azaindoles.[1] Challenges can include the availability and stability of the starting nitropyridines and the need for efficient reduction conditions.

Q2: Why are yields often low in 4-azaindole synthesis, and how can they be improved?

A2: The primary reason for low yields in many traditional 4-azaindole syntheses is the electron-deficient character of the pyridine ring in the precursors. This electron deficiency can impede key reaction steps.[1] Strategies to improve yields include:

  • Starting Material Modification: For the Bartoli synthesis, using a nitropyridine with a halogen atom (e.g., chlorine) at the position alpha to the ring nitrogen can significantly increase the yield.[1] For the Fischer synthesis, employing pyridylhydrazines with electron-donating groups enhances the nucleophilicity of the ring and facilitates cyclization.[1]

  • Reaction Condition Optimization: Strict temperature control is crucial, especially in the highly exothermic Bartoli synthesis.[1] Ensuring an excess of the Grignard reagent (typically 3-4 equivalents) is also critical for the Bartoli reaction.[1]

  • Two-Step Procedures: A two-step approach, such as a Bartoli reaction followed by a raised-pressure hydrogenolysis to remove a directing halogen group, can lead to a higher overall yield compared to a direct synthesis.[1]

Troubleshooting Guides

Low Yield in Synthesis

Q: My Bartoli synthesis of a 4-azaindole derivative is resulting in a low yield (<20%). What steps can I take to improve this?

A: Low yields in the Bartoli synthesis of azaindoles are a common challenge. Here are several troubleshooting strategies:

  • Evaluate Starting Material:

    • Introduce a Halogen: If possible, utilize a nitropyridine starting material with a halogen substituent alpha to the pyridine nitrogen. This has been demonstrated to significantly improve yields.[1]

    • Increase Steric Hindrance: Larger substituents adjacent to the nitro group on the pyridine ring can also lead to higher yields.[1]

  • Optimize Reaction Parameters:

    • Grignard Reagent Quality and Stoichiometry: Ensure the vinyl Grignard reagent is of high quality and use a sufficient excess (3-4 equivalents).

    • Temperature Control: Maintain strict temperature control, typically initiating the reaction at -78 °C and allowing it to slowly warm to -20 °C.[1]

  • Consider a Two-Step Approach: A Bartoli reaction to introduce the azaindole core followed by a subsequent hydrogenolysis step to remove a directing group (like a halogen) can provide a better overall yield.[1]

Purification Challenges

Q: I am observing multiple spots on my TLC during the purification of my 4-azaindole product, leading to difficult separation. What are the likely side products and how can I improve the purification?

A: The presence of multiple spots on a TLC plate that are difficult to separate is a common issue.

  • Potential Side Reactions:

    • Intermolecular Reactions: At high concentrations, starting materials can react with each other to form dimers or polymers instead of the desired intramolecular cyclization.

    • Incomplete Cyclization: The reaction may stall, leaving intermediates in the reaction mixture.

    • Positional Isomers: Depending on the starting materials, other azaindole isomers (e.g., 6-azaindole) may form.[1]

  • Troubleshooting and Purification Strategies:

    • Reaction Monitoring: Carefully monitor the reaction progress by TLC or LCMS to determine the optimal reaction time and minimize the formation of degradation products.

    • Reaction Concentration: Running the reaction at a higher dilution can favor the desired intramolecular cyclization over intermolecular side reactions.

    • Chromatography: For column chromatography, consider using a deactivated silica gel (e.g., treated with triethylamine) to prevent streaking of the basic azaindole product. A gradient elution is often more effective than isocratic elution.

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

Process Safety

Q: What are the primary safety concerns when scaling up the Bartoli synthesis of 4-azaindole, and how can they be mitigated?

A: The Bartoli synthesis involves highly reactive Grignard reagents and nitropyridine compounds, presenting significant safety hazards at scale.

  • Primary Hazards:

    • Thermal Runaway: The reaction is highly exothermic. A delay in reaction initiation can lead to an accumulation of unreacted Grignard reagent and nitropyridine. Once the reaction starts, the accumulated reagents can react rapidly, causing a sudden and dangerous temperature and pressure increase.

    • Flammable Solvents: The use of flammable solvents like THF and diethyl ether in conjunction with a highly exothermic reaction creates a significant fire and explosion risk.

  • Mitigation Strategies:

    • Controlled Reagent Addition: Add the Grignard reagent slowly and in a controlled manner to the cooled nitropyridine solution. The addition rate should be adjusted to maintain the desired reaction temperature.

    • Efficient Heat Removal: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system to dissipate the heat generated by the reaction.

    • Reaction Monitoring: Continuously monitor the reaction temperature. A sudden temperature spike can indicate a runaway reaction.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of the Grignard reagent with atmospheric oxygen and moisture.

    • Emergency Preparedness: Have an appropriate quenching agent and emergency cooling plan in place.

Data Presentation

Table 1: Yields of 6-Azaindoles via Bartoli Synthesis

Starting NitropyridineProductYield (%)
2-Methoxy-3-nitropyridine7-Methoxy-6-azaindole20
2-Fluoro-3-nitropyridine7-Fluoro-6-azaindole35
2-Chloro-3-nitropyridine7-Chloro-6-azaindole33
2-Bromo-3-nitropyridine7-Bromo-6-azaindole22

Table 2: Yields of 4-Azaindoles via Bartoli Synthesis

Starting NitropyridineProductYield (%)
4-Chloro-3-nitropyridine5-Chloro-4-azaindole35
2-Chloro-5-nitro-4-methylpyridine7-Chloro-7-methyl-4-azaindole50
4-Methyl-5-nitropyridine7-Methyl-4-azaindole18
2,4-Dichloro-5-nitropyridine5,7-Dichloro-4-azaindole25
2-Methoxy-5-nitropyridine7-Methoxy-4-azaindole11
2-Bromo-5-nitropyridine7-Bromo-4-azaindole30

Table 3: Representative Yields of 4-Azaindoles via Fischer Indole Synthesis

Pyridylhydrazine ReactantCarbonyl ReactantConditionsProductYield (%)
6-Methoxypyrid-3-ylhydrazineValeraldehyde4 wt% H₂SO₄ (aq), reflux5-Methoxy-2-propyl-4-azaindoleGood
5-Methoxy-3-pyridylhydrazineCyclohexanoneH₂SO₄8-Methoxy-1,2,3,4-tetrahydro-α-carbolineGood

Table 4: Representative Yields of Indoles via Leimgruber-Batcho Synthesis (as an analogue for azaindole synthesis)

Starting MaterialReduction ConditionsProductYield (%)
Enamine from 2,4-dinitrotolueneTiCl₃ (12 equiv.), MeOH4-Aminoindole83
Enamine from 2,4-dinitrotolueneTiCl₃ (4 equiv.), MeOH1-Hydroxy-4-nitroindoleMajor Product
Enamine from methyl 2-methyl-3-nitrobenzoateTiCl₃ (7 equiv.), MeOHMethyl indole-4-carboxylate73

Experimental Protocols

Protocol 1: Bartoli Synthesis of 7-Chloro-6-azaindole

Materials:

  • 2-Chloro-3-nitropyridine (5.0 g, 31.5 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol)

  • Anhydrous THF (200 mL)

  • 20% Aqueous NH₄Cl (150 mL)

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • Under a nitrogen atmosphere, dissolve 2-chloro-3-nitropyridine in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the vinylmagnesium bromide solution dropwise while maintaining the temperature at -78 °C.

  • Allow the reaction mixture to warm to -20 °C and stir for 8 hours.

  • Quench the reaction by the slow addition of 20% aqueous NH₄Cl.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Fischer Indole Synthesis of 5-Methoxy-2-propyl-4-azaindole

Materials:

  • 6-Methoxypyrid-3-ylhydrazine

  • Valeraldehyde

  • 4 wt% aqueous sulfuric acid

  • Saturated aqueous sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 6-methoxypyrid-3-ylhydrazine (1 equivalent) in a 4 wt% aqueous solution of sulfuric acid.

  • Add valeraldehyde (1.1 equivalents) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 2 hours, monitoring the reaction progress by TLC.

  • Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate to a pH of approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

experimental_workflow_bartoli start Start: 2-Chloro-3-nitropyridine in THF step1 Cool to -78 °C start->step1 N2 atm step2 Add Vinylmagnesium Bromide (3-4 equiv.) step1->step2 step3 Warm to -20 °C Stir for 8h step2->step3 step4 Quench with aq. NH4Cl step3->step4 step5 Aqueous Workup (Extraction with EtOAc) step4->step5 step6 Purification (Flash Chromatography) step5->step6 end Product: 7-Chloro-6-azaindole step6->end

Caption: Experimental workflow for the Bartoli synthesis of 7-chloro-6-azaindole.

troubleshooting_low_yield problem Low Yield in 4-Azaindole Synthesis cause1 Suboptimal Starting Material problem->cause1 cause2 Inefficient Reaction Conditions problem->cause2 cause3 Side Reactions problem->cause3 solution1a Use Halogenated Nitropyridine (Bartoli) cause1->solution1a solution1b Use EDG-substituted Pyridylhydrazine (Fischer) cause1->solution1b solution2a Strict Temperature Control cause2->solution2a solution2b Ensure Grignard Reagent Quality/Excess cause2->solution2b solution3a Run at Higher Dilution cause3->solution3a solution3b Monitor Reaction Closely (TLC/LCMS) cause3->solution3b

Caption: Troubleshooting guide for low yields in 4-azaindole synthesis.

safety_workflow_bartoli cluster_prep Preparation cluster_reaction Reaction cluster_outcome Outcome title Scale-Up Safety for Bartoli Synthesis prep1 Inert Atmosphere (N2 or Ar) react1 Slow, Controlled Addition of Grignard Reagent prep1->react1 prep2 Efficient Cooling (Jacketed Reactor) prep2->react1 prep3 Emergency Quench (e.g., Acetone) react2 Continuous Monitoring of Temperature prep3->react2 react1->react2 safe Controlled Exotherm Safe Reaction react2->safe Success unsafe Thermal Runaway Fire/Explosion Hazard react2->unsafe Failure

Caption: Key safety considerations for the scale-up of the Bartoli synthesis.

References

Identifying and removing impurities from 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxy-4-aza-2-oxindole. The information provided is designed to help identify and remove impurities during and after synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can originate from starting materials, reagents, or side reactions. These may include unreacted starting materials, isomeric byproducts, and products from over-reaction or degradation. The synthesis of related aza-oxindole and oxindole compounds often results in complex mixtures that require careful purification.[1][2]

Q2: How can I effectively monitor the purity of my this compound sample?

A2: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are two of the most effective methods for monitoring purity. TLC is a quick and convenient way to assess the number of components in a mixture and to optimize solvent systems for column chromatography.[1] HPLC provides quantitative data on the purity of the sample.[3]

Q3: I am observing significant peak tailing in the HPLC analysis of my compound. What could be the cause and how can I fix it?

A3: Peak tailing for basic compounds like aza-oxindoles in reversed-phase HPLC is often due to interactions with acidic silanol groups on the silica-based stationary phase.[3] To mitigate this, you can:

  • Adjust the mobile phase pH: Lowering the pH (e.g., to 2-3) can protonate the silanol groups, minimizing their interaction with your basic compound.[3]

  • Use an end-capped column: These columns have their residual silanol groups chemically deactivated.[3]

  • Increase the buffer strength: A higher buffer concentration (e.g., 20-50 mM) helps maintain a consistent pH and mask silanol activity.[3]

Q4: What is the recommended method for purifying crude this compound?

A4: Flash column chromatography is a widely used and effective method for purifying aza-oxindole derivatives.[1][2][4] Both normal-phase (silica gel) and reverse-phase (C18) chromatography can be employed, depending on the polarity of the impurities.

Troubleshooting Guides

Impurity Identification Workflow

The following diagram illustrates a general workflow for identifying unknown impurities in your this compound sample.

start Crude this compound Sample tlc TLC Analysis (Multiple Solvent Systems) start->tlc hplc HPLC-UV Analysis tlc->hplc lcms LC-MS Analysis hplc->lcms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) lcms->nmr decision Impurity Characterized? nmr->decision end Proceed with Targeted Purification decision->end Yes reassess Re-evaluate Synthetic Route and Potential Side Reactions decision->reassess No

Caption: Workflow for Impurity Identification.

Purification Troubleshooting Workflow

This diagram provides a logical approach to troubleshooting common issues during the purification of this compound.

start Crude Product tlc_dev TLC for Method Development start->tlc_dev flash_chrom Normal-Phase Flash Chromatography tlc_dev->flash_chrom co_elution Impurities Co-eluting? flash_chrom->co_elution pure_product Pure Product co_elution->pure_product No complex_mixture Still a Complex Mixture? co_elution->complex_mixture Yes rp_flash Reverse-Phase Flash Chromatography rp_flash->pure_product recrystallization Recrystallization recrystallization->pure_product complex_mixture->rp_flash Polar Impurities complex_mixture->recrystallization Crystalline Solid prep_hplc Preparative HPLC complex_mixture->prep_hplc Difficult Separation prep_hplc->pure_product

Caption: Purification Troubleshooting Flowchart.

Experimental Protocols

Protocol 1: Normal-Phase Flash Chromatography

This protocol is a general guideline for the purification of aza-oxindole derivatives and should be optimized for this compound.[1][2]

  • TLC Analysis for Method Development:

    • Spot the crude mixture on a silica gel TLC plate.

    • Develop the plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate or dichloromethane/methanol).

    • The ideal solvent system should give good separation of the desired product from impurities, with an Rf value for the product of approximately 0.2-0.4.[1]

  • Column Preparation:

    • Select a flash column with a silica gel amount of 20 to 100 times the weight of the crude sample.[1]

    • Pack the column with silica gel using a slurry of the initial mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • For dry loading, adsorb the dissolved sample onto a small amount of silica gel and evaporate the solvent to obtain a free-flowing powder.[2]

    • Carefully add the dry-loaded sample to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the solvent system determined by TLC analysis.

    • A gradient elution (gradually increasing the polarity of the mobile phase) can be used to improve separation.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: HPLC Analysis for Purity Determination

This is a representative HPLC method for indole derivatives that can be adapted for this compound.[3]

  • Chromatographic System: HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: Start with a lower concentration of acetonitrile and gradually increase it. A typical gradient might be 5% to 95% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (this should be optimized based on the UV-Vis spectrum of this compound).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Data Presentation

The following tables can be used to record and present your purification and analysis data.

Table 1: Summary of Flash Chromatography Purification

ParameterValue
Crude Sample Weight (mg)
Silica Gel Weight (g)
Column Dimensions (cm)
Mobile Phase System
Elution Profile (Gradient)
Pure Product Weight (mg)
Yield (%)
Purity by HPLC (%)

Table 2: HPLC Purity Analysis Results

Sample IDRetention Time (min)Peak AreaArea %
Impurity 1
Product
Impurity 2
...
Total 100.0

References

Alternative catalysts for the synthesis of 4,5-disubstituted azaindoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 4,5-disubstituted azaindoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding alternative catalytic methods for the preparation of these important heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of 4,5-disubstituted azaindoles?

The synthesis of 4,5-disubstituted azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can deactivate catalysts and lead to low yields in classical indole syntheses.[1][2] Site-selectivity during functionalization can also be difficult to control, often resulting in mixtures of isomers. Modern cross-coupling methods offer improved efficiency, but catalyst poisoning, and side reactions remain potential issues.[3]

Q2: Which alternative catalytic methods are most effective for synthesizing 4,5-disubstituted azaindoles?

Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, are powerful tools for the construction and functionalization of the azaindole core.[4] Rhodium-catalyzed C-H activation offers a direct approach to functionalization, avoiding the need for pre-halogenated substrates.[3] Additionally, copper-catalyzed and photoredox/nickel dual catalytic systems are emerging as valuable alternatives, often proceeding under mild reaction conditions.[1]

Troubleshooting Guides

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are versatile for introducing substituents at the C4 and C5 positions of the azaindole nucleus, typically starting from a dihalogenated azaindole precursor.

Common Issues & Solutions

  • Q: My Suzuki-Miyaura coupling reaction is giving a low yield. What are the possible causes?

    • A: Low yields in Suzuki-Miyaura coupling can be due to several factors:

      • Poor Catalyst Activity: Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh. Consider using a more active pre-catalyst.

      • Base Incompatibility: The choice of base is critical. Potassium carbonate (K₂CO₃) is commonly used, but other bases like cesium carbonate (Cs₂CO₃) might be more effective depending on the substrate.

      • Solvent Effects: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is typically used. The ratio can be optimized to improve solubility and reaction rate.[4]

      • Boronic Acid Decomposition: Boronic acids can degrade, especially in the presence of water and heat. Use high-purity boronic acids and consider using boronate esters for increased stability.

  • Q: I am observing significant amounts of homocoupling of my boronic acid. How can I minimize this side reaction?

    • A: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.[4] Running the reaction under a positive pressure of inert gas can also be beneficial.

  • Q: The second cross-coupling reaction in my sequential synthesis is failing. What should I consider?

    • A: Sequential couplings on the azaindole core can be challenging.

      • Steric Hindrance: The substituent introduced in the first coupling step may sterically hinder the second reaction. Using a less bulky ligand on the palladium catalyst might help.

      • Electronic Effects: The electronic nature of the first substituent can affect the reactivity of the second halogen. Electron-donating groups can increase the electron density of the ring, potentially slowing down the oxidative addition step.

      • Catalyst Deactivation: The catalyst from the first step may not be active enough for the second. Adding a fresh batch of catalyst and ligand for the second step is often necessary.[5]

Experimental Protocol: Sequential Suzuki-Miyaura Coupling for 4,5-Diaryl-Azaindole Synthesis

This protocol describes a general procedure for the sequential synthesis of a 4,5-diaryl-azaindole starting from a 4,5-dihaloazaindole.

  • First Suzuki-Miyaura Coupling (C4-Arylation):

    • In a flame-dried Schlenk tube, combine the 4,5-dihaloazaindole (1.0 equiv.), the first arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).

    • Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1).

    • Purge the mixture with argon for 15-20 minutes.

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

    • Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction, and perform an aqueous work-up. Purify the 4-aryl-5-haloazaindole intermediate by column chromatography.

  • Second Suzuki-Miyaura Coupling (C5-Arylation):

    • In a separate flame-dried Schlenk tube, dissolve the purified 4-aryl-5-haloazaindole (1.0 equiv.), the second arylboronic acid (1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.5 equiv.) in the degassed solvent system.

    • Purge with argon.

    • Add a fresh portion of the palladium catalyst and a suitable ligand (e.g., Pd₂(dba)₃ with SPhos).[5]

    • Heat the reaction at a higher temperature if necessary (e.g., 110 °C) and monitor for completion.[5]

    • After cooling, perform an aqueous work-up and purify the final 4,5-diaryl-azaindole product by column chromatography or recrystallization.

Data Presentation: Comparison of Palladium Catalysts for Cross-Coupling

Catalyst SystemTypical Loading (mol%)Common LigandReaction Temperature (°C)Notes
Pd(PPh₃)₄2-5-80-110Standard, air-sensitive catalyst.[4]
Pd(OAc)₂ / SPhos1-3SPhos100-120Highly active for challenging couplings.[5]
PdCl₂(dppf)2-5dppf80-100Good for a range of substrates.

Visualization: Experimental Workflow for Sequential Suzuki-Miyaura Coupling

experimental_workflow cluster_step1 Step 1: C4-Arylation cluster_step2 Step 2: C5-Arylation A 4,5-Dihaloazaindole + Arylboronic Acid 1 + Base (K₂CO₃) B Add Degassed Solvent A->B C Purge with Argon B->C D Add Pd(PPh₃)₄ C->D E Heat (80-100 °C) D->E F Work-up & Purification E->F G 4-Aryl-5-haloazaindole F->G H 4-Aryl-5-haloazaindole + Arylboronic Acid 2 + Base (Cs₂CO₃) G->H Intermediate I Add Degassed Solvent H->I J Purge with Argon I->J K Add Pd₂(dba)₃ / SPhos J->K L Heat (110 °C) K->L M Work-up & Purification L->M N 4,5-Diaryl-azaindole M->N logical_relationship Azaindole Azaindole Substrate DG Directing Group (DG) on N1 Azaindole->DG Protection Catalyst Rh(III) Catalyst DG->Catalyst Coordination Coupling_Partner Coupling Partner (e.g., Alkyne, Aryl Halide) Catalyst->Coupling_Partner Reaction Product 4,5-Disubstituted Azaindole Coupling_Partner->Product Formation

References

Validation & Comparative

Navigating the Structure-Activity Landscape of Aza-Oxindole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of heterocyclic scaffolds is paramount for designing potent and selective therapeutic agents. This guide provides a comparative analysis of 4-aza-2-oxindole derivatives and their closely related isomers, exploring their potential as both anti-inflammatory agents and kinase inhibitors. Due to the limited specific SAR data on the 4-aza-2-oxindole core in publicly available literature, this guide leverages data from the isomeric 7-aza-2-oxindole and the related 4-azaindole scaffolds to provide a comprehensive overview of the broader aza-indole chemical space.

Anti-Inflammatory Potential of Aza-2-Oxindole Scaffolds

Recent studies have highlighted the anti-inflammatory properties of aza-2-oxindole derivatives. Research into a series of 7-aza-2-oxindole compounds has demonstrated their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[1][2] This activity suggests their potential in treating inflammatory diseases like sepsis.

Comparative Anti-Inflammatory Activity of 7-Aza-2-Oxindole Derivatives

The following table summarizes the inhibitory effects of a series of synthesized 7-aza-2-oxindole derivatives on TNF-α and IL-6 production in RAW264.7 macrophages. The data is presented as the percentage of inhibition at a 10 µM concentration.

Compound IDR GroupTNF-α Inhibition (%)IL-6 Inhibition (%)
6a 2-OH, 4-OCH₂CH=CH₂-Ph21.335.8
6b 4-OCH₃-Ph25.442.1
6c 4-N(CH₃)₂-Ph38.939.5
6d 4-Cl-Ph15.728.4
6e 4-N-morpholinyl-Ph35.148.2
6f 4-N-piperazinyl-Ph29.845.3
6g 4-N-methylpiperazinyl-Ph32.649.7
6h 3,4-(OCH₃)₂-Ph28.941.2
6i 4-(piperazine-1-carbaldehyde)-Ph25.538.7
Tenidap (Reference Drug)20.130.5

Data sourced from Chen et al., 2014.[1][2]

SAR Insights for 7-Aza-2-Oxindoles: From the data, it is observed that substitutions on the phenyl ring significantly influence the anti-inflammatory activity.

  • Electron-donating groups , such as dimethylamino (6c) and methoxy (6b), generally lead to better TNF-α and IL-6 inhibition compared to electron-withdrawing groups like chloro (6d).[3]

  • The presence of heterocyclic moieties like morpholine (6e) and N-methylpiperazine (6g) at the 4-position of the phenyl ring appears to be favorable for inhibitory activity, particularly against IL-6.[1][2]

Kinase Inhibition Profile of the Related 4-Azaindole Scaffold

The 4-azaindole scaffold, a close structural relative of 4-aza-2-oxindole, has been extensively explored for its potent kinase inhibitory activity.[4] These compounds often act as ATP-competitive inhibitors, targeting key kinases in cellular signaling pathways implicated in cancer and inflammatory diseases.[5][6] Notable targets include p38 MAP kinase and p21-activated kinase 1 (PAK1).[1][5]

Comparative Kinase Inhibitory Activity of 4-Azaindole Derivatives

The following table presents the inhibitory activity of a series of 4-azaindole derivatives against PAK1.

Compound IDPAK1 Kᵢ (nM)
1 HH23
5 HF22
6 OMeF120
7 HCl34
8 HMe25
9 HOMe190

Data sourced from a representative study on 4-azaindole based PAK1 inhibitors.[1]

SAR Insights for 4-Azaindoles:

  • The 4-azaindole core serves as an effective surrogate for an indole scaffold, often leading to improved physicochemical properties without compromising potency.[1]

  • Substitution at the 5-position of the azaindole ring with small, lipophilic groups like fluorine (5) or chlorine (7) is well-tolerated and maintains potent PAK1 inhibition.[1]

  • Introduction of a methoxy group at the 4-position (6) can lead to a decrease in potency.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays discussed.

In Vitro Anti-inflammatory Assay: Inhibition of TNF-α and IL-6 Production

This cell-based assay evaluates the ability of test compounds to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages (RAW264.7).

Materials:

  • RAW264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (dissolved in DMSO)

  • Enzyme-Linked Immunosorbent Assay (ELISA) kits for mouse TNF-α and IL-6

Procedure:

  • Cell Seeding: Seed RAW264.7 cells in 96-well plates at a density of 5 x 10⁴ cells/well and incubate overnight at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Pre-incubate the cells with the compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentrations of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the LPS-stimulated control and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay: p38α MAP Kinase Assay

This biochemical assay measures the ability of test compounds to inhibit the activity of the p38α MAP kinase.

Materials:

  • Recombinant human p38α kinase

  • ATF-2 (Activating Transcription Factor 2) substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Test compounds (dissolved in DMSO)

  • ELISA-based detection system with an anti-phospho-ATF-2 antibody

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Assay Plate Preparation: Add 2 µL of the diluted compounds or DMSO (for control wells) to the wells of a 96-well assay plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing p38α kinase and ATF-2 substrate in the kinase assay buffer.

  • Initiation of Reaction: Add the kinase reaction mixture to each well and pre-incubate for 10 minutes at room temperature.

  • Start Kinase Reaction: Initiate the kinase reaction by adding ATP solution to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Stopping the Reaction: Stop the reaction by adding a solution of EDTA.

  • Detection: Transfer the reaction mixture to an ELISA plate coated with a capture antibody for ATF-2. Detect the phosphorylated ATF-2 using a specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody and a suitable substrate.

  • Data Analysis: Read the absorbance at 450 nm. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the mechanism of action and the research approach.

LPS-Induced Pro-inflammatory Cytokine Production Pathway

The following diagram illustrates the signaling cascade initiated by LPS in macrophages, leading to the production of TNF-α and IL-6, and the inhibitory action of aza-2-oxindole derivatives.

LPS_Pathway cluster_nuc Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to TNF_IL6 TNF-α, IL-6 (Pro-inflammatory Cytokines) Nucleus->TNF_IL6 Upregulates Gene Expression AzaOxindole Aza-2-Oxindole Derivatives AzaOxindole->TAK1 Inhibits AzaOxindole->IKK Inhibits

Caption: LPS signaling cascade leading to cytokine production.

General Workflow for In Vitro Kinase Inhibition Assay

The diagram below outlines the key steps involved in a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compounds Start->Compound_Prep Plate_Setup Add Compounds to Assay Plate Compound_Prep->Plate_Setup Add_Kinase_Substrate Add Kinase and Substrate Mixture Plate_Setup->Add_Kinase_Substrate Initiate_Reaction Initiate Reaction with ATP Add_Kinase_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., with EDTA) Incubate->Stop_Reaction Detection Detect Phosphorylated Substrate (e.g., ELISA) Stop_Reaction->Detection Data_Analysis Analyze Data and Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a kinase inhibition assay.

References

In Vitro Validation of Anti-Proliferative Effects: A Comparative Guide for Oxindole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro anti-proliferative effects of structural analogs of 5-Methoxy-4-aza-2-oxindole. Due to the limited availability of public data on this compound, this document focuses on closely related oxindole and methoxyindole derivatives to offer insights into their potential therapeutic efficacy and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel anti-cancer agents.

Comparative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of various oxindole-based compounds has been evaluated across multiple human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of a compound's potency, are summarized below. These compounds, while structurally distinct from this compound, share the core oxindole scaffold and provide a basis for understanding the potential activity of this chemical class.

Compound/AnalogTarget Cell LineIC50 (µM)Proposed Mechanism of Action
Compound 6f (3-substituted oxindole)MCF-7 (Breast Cancer)14.77[1]EGFR/VEGFR-2 and Tubulin Polymerization Inhibition[1]
Compound 5o (5-methoxyindole tethered C-5 functionalized isatin)A-549 (Lung Cancer)0.9[2]Cell cycle arrest at G1 phase[2]
NCI-H69AR (Resistant Lung Cancer)10.4[2]Cell cycle arrest at G1 phase[2]
Sunitinib (Reference Drug)-8.11[2][3]Multi-targeted Tyrosine Kinase Inhibitor
5-Fluorouracil (5-FU) (Reference Drug)MCF-7 (Breast Cancer)2.02[1]Thymidylate Synthase Inhibition

Experimental Protocols

The following is a detailed protocol for the MTT assay, a widely used colorimetric method for assessing the in vitro anti-proliferative activity of chemical compounds.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Objective: To determine the cytotoxic and anti-proliferative effects of a test compound on cancer cell lines.

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., this compound analog) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Multi-channel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% in all wells.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent only) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly on an orbital shaker for 5-15 minutes to ensure complete solubilization of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualizing Experimental and Biological Pathways

To better understand the experimental process and the potential mechanisms of action of oxindole-based compounds, the following diagrams are provided.

G cluster_0 In Vitro Validation Workflow Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Seeding Proliferation Assay (MTT) Proliferation Assay (MTT) Compound Treatment->Proliferation Assay (MTT) Incubation Data Analysis Data Analysis Proliferation Assay (MTT)->Data Analysis Absorbance Reading IC50 Determination IC50 Determination Data Analysis->IC50 Determination Dose-Response Curve

In Vitro Anti-Proliferative Assay Workflow

G cluster_0 VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Promotes Oxindole Oxindole Analog Oxindole->VEGFR2 Inhibits

Inhibition of VEGFR-2 Signaling by Oxindole Analogs

G cluster_0 Mechanism of Action Comparison cluster_1 VEGFR-2 Inhibition cluster_2 Tubulin Polymerization Inhibition VEGFR2_Inhibitor Oxindole Analog (e.g., Compound 6f) VEGFR2 VEGFR-2 VEGFR2_Inhibitor->VEGFR2 Angiogenesis Angiogenesis & Proliferation VEGFR2->Angiogenesis Tubulin_Inhibitor Oxindole Analog (e.g., Compound 6f) Tubulin Tubulin Dimers Tubulin_Inhibitor->Tubulin Microtubules Microtubule Formation Tubulin->Microtubules Cell_Division Cell Division Microtubules->Cell_Division

Comparative Mechanisms of Anti-Proliferative Action

References

5-Methoxy-4-aza-2-oxindole versus other 4-azaindole c-Met kinase inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

The c-Met receptor tyrosine kinase, and its ligand Hepatocyte Growth Factor (HGF), form a critical signaling pathway implicated in the proliferation, survival, motility, and invasion of cancer cells.[1][2] Aberrant activation of the HGF/c-Met axis, through gene amplification, mutation, or protein overexpression, is a key driver in numerous human malignancies, making it a prime target for therapeutic intervention.[3] Small molecule kinase inhibitors, particularly those built upon a 4-azaindole scaffold, have emerged as a promising class of c-Met antagonists.

This guide provides a comparative analysis of 4-azaindole-based c-Met kinase inhibitors, with a focus on the structural and functional characteristics that define their activity. While specific experimental data for 5-Methoxy-4-aza-2-oxindole is not extensively available in public literature, this document will compare known 4-azaindole inhibitors and discuss the potential implications of methoxy and oxindole modifications on inhibitor performance.

The c-Met Signaling Cascade

Upon binding HGF, the c-Met receptor dimerizes and undergoes autophosphorylation on key tyrosine residues within its kinase domain. This activation triggers the recruitment of adaptor proteins and initiates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote tumorigenesis and metastasis.[1][4]

cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet Phosphorylated c-Met cMet->p_cMet Autophosphorylation GAB1 GAB1 p_cMet->GAB1 Recruitment STAT3 STAT3 p_cMet->STAT3 Direct Phosphorylation RAS RAS GAB1->RAS PI3K PI3K GAB1->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT p_STAT3 p-STAT3 Dimer STAT3->p_STAT3 MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Activation AKT->Transcription Activation p_STAT3->Transcription Activation Response Proliferation Survival Motility Invasion Transcription->Response Experimental_Workflow cluster_discovery Drug Discovery & Preclinical Evaluation cluster_clinical Clinical Development biochemical Biochemical Kinase Assay (e.g., TR-FRET, Kinase-Glo) Determine IC50 cellular_potency Cellular Potency Assay (e.g., MTT, CellTiter-Glo) Determine GI50 in c-Met amplified cells biochemical->cellular_potency Lead Selection on_target On-Target Validation (Western Blot for p-cMet) Confirm target engagement cellular_potency->on_target invivo In Vivo Efficacy (Xenograft Models) Assess anti-tumor activity on_target->invivo Candidate Selection clinical_trials Phase I-III Clinical Trials Evaluate Safety & Efficacy in Patients invivo->clinical_trials

References

A Comparative Analysis of Indole, Azaindole, and Oxindole Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the indole, azaindole, and oxindole scaffolds stand out as "privileged structures" due to their frequent appearance in both natural products and synthetic drugs. Their versatile chemical nature and ability to interact with a wide array of biological targets have made them cornerstones in the development of novel therapeutics, particularly in the realms of oncology and inflammatory diseases. This guide provides a comparative analysis of these three scaffolds, offering insights into their distinct physicochemical properties, biological activities, and applications in drug design, supported by experimental data and methodologies.

Physicochemical and Biological Properties: A Head-to-Head Comparison

The addition of a nitrogen atom in the benzene ring of indole to form azaindole, or the introduction of a carbonyl group at the 2-position to create oxindole, significantly alters the electronic and steric properties of the core structure. These modifications have profound implications for a molecule's solubility, metabolic stability, and binding interactions with target proteins.

Azaindoles, for instance, are often explored as bioisosteres of indoles to enhance physicochemical properties. The nitrogen atom in the azaindole ring can act as a hydrogen bond acceptor, potentially leading to improved binding affinity and potency. Studies have shown that azaindole derivatives can exhibit significantly enhanced aqueous solubility—over 25-fold higher—compared to their indole counterparts, a crucial attribute for drug development. Oxindoles, with their carbonyl group, also present unique opportunities for hydrogen bonding and can be functionalized at the 3-position to generate spirocyclic structures with diverse biological activities.

The primary therapeutic areas for these scaffolds show considerable overlap, particularly in the development of kinase inhibitors for cancer treatment. However, nuances in their interaction with the ATP-binding site of kinases can lead to differences in selectivity and potency.

FeatureIndoleAzaindoleOxindole
Core Structure Bicyclic aromatic heterocycle (benzene fused to a pyrrole ring)Bioisostere of indole with a nitrogen atom in the benzene ringAn oxidized derivative of indole with a carbonyl group at the C-2 position
Key Physicochemical Properties Generally lower polarity, potential for poor aqueous solubility.Increased polarity and hydrogen bonding capability, often leading to improved solubility and metabolic stability.Polar scaffold with a hydrogen bond donor (NH) and acceptor (C=O), allowing for diverse interactions.
Primary Therapeutic Areas Anticancer, anti-inflammatory, antiviral, neuroprotective.Kinase inhibition (anticancer), antiviral, anti-inflammatory.Anticancer (kinase inhibitors), anti-HIV, antibacterial, anti-inflammatory.
Examples of Approved Drugs Indomethacin (anti-inflammatory), Sunitinib (anticancer).Vemurafenib (anticancer), Pexidartinib (anticancer).Nintedanib (anticancer, antifibrotic), Ropinirole (antiparkinsonian).

Scaffolds in Action: Targeting Kinase Signaling Pathways

A significant number of drugs and clinical candidates based on these three scaffolds are ATP-competitive kinase inhibitors. They are designed to fit into the ATP-binding pocket of a target kinase, preventing the phosphorylation of downstream substrates and thereby inhibiting signal transduction pathways that drive cell proliferation and survival. The 7-azaindole scaffold, for example, is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of adenine in ATP.

Below is a generalized diagram of a kinase signaling pathway often targeted by indole, azaindole, and oxindole-based inhibitors.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Inhibitor Indole/Azaindole/Oxindole Kinase Inhibitor Inhibitor->RAF Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation

A generalized kinase signaling pathway targeted by scaffold-based inhibitors.

Experimental Evaluation: From Bench to Clinic

The development of drugs based on these scaffolds follows a rigorous experimental workflow, from initial screening to in vivo efficacy studies. Key experiments are designed to assess the potency, selectivity, and drug-like properties of the synthesized compounds.

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo & Preclinical cluster_clinical Clinical Development Lib Compound Library Synthesis (Indole, Azaindole, Oxindole) Assay Kinase Inhibition Assay (IC50 Determination) Lib->Assay Cell Cell-Based Assays (e.g., MTT for Viability) Assay->Cell PK Pharmacokinetic Studies (ADME) Cell->PK Xenograft Xenograft Mouse Models (Efficacy) PK->Xenograft Trials Clinical Trials (Phase I, II, III) Xenograft->Trials

A typical experimental workflow for the development of scaffold-based drugs.
Experimental Protocols

Kinase Inhibition Assay (General Protocol):

A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase is a biochemical assay. This typically involves:

  • Reagents and Materials: Recombinant kinase, substrate (e.g., a peptide), ATP, test compounds (dissolved in DMSO), assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The target kinase and its substrate are then added to the wells.

    • The kinase reaction is initiated by the addition of ATP.

    • The plate is incubated at a specific temperature for a set period to allow for the phosphorylation of the substrate.

    • The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay):

To assess the cytotoxic effects of the compounds on cancer cell lines, a cell viability assay such as the MTT assay is frequently employed.

  • Cell Culture: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 72 hours).

  • MTT Addition: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan precipitate.

  • Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Conclusion

Indole, azaindole, and oxindole scaffolds are undeniably central to modern drug discovery, each offering a unique set of properties that can be strategically exploited by medicinal chemists. While indole provides a versatile and well-established starting point, the introduction of heteroatoms or carbonyl groups in azaindole and oxindole, respectively, allows for fine-tuning of physicochemical and pharmacological profiles. The choice of scaffold ultimately depends on the specific therapeutic target and the desired drug-like properties. The continued exploration of the chemical space around these privileged structures, coupled with a deeper understanding of their interactions with biological systems, promises to yield a new generation of innovative and effective medicines.

Cross-reactivity profiling of 5-Methoxy-4-aza-2-oxindole against a panel of kinases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 5-Methoxy-4-aza-2-oxindole against a panel of well-characterized kinase inhibitors: Sunitinib, Dasatinib, and Vemurafenib. The following sections present quantitative kinase inhibition data, detailed experimental protocols for kinase profiling, and visualizations of the experimental workflow.

Kinase Inhibition Profile

The cross-reactivity of this compound and selected comparator compounds was assessed against a panel of representative kinases. The data presented below is a hypothetical profile for this compound, generated for illustrative purposes, based on the known behavior of related aza-oxindole scaffolds. The data for Sunitinib, Dasatinib, and Vemurafenib are derived from publicly available sources.

Table 1: Comparative Kinase Inhibition Data (Kd in nM)

Kinase TargetThis compound (Hypothetical)SunitinibDasatinibVemurafenib
Primary Targets
VEGFR2159[1]30>10,000
PDGFRβ258[1]1.1>10,000
BRAF (V600E)>10,00022 (B-Raf)[2]>10,00031[3]
ABL1>5,000>10,000<1>10,000
Selected Off-Targets
c-KIT8080[4]1.2>10,000
FLT315050[1]0.6>10,000
SRC450>10,000<1>10,000
MEK1>10,000>10,000>10,000>10,000
EGFR>10,000>10,0002.1>10,000
CDK2>10,000>10,00016>10,000

Lower Kd values indicate higher binding affinity.

Experimental Protocols

The following are detailed methodologies for two common kinase profiling assays.

KINOMEscan™ Competition Binding Assay

This method quantifies the binding of a test compound to a panel of kinases by measuring its ability to compete with an immobilized ligand.

Principle: The assay involves a kinase-tagged bacteriophage, a test compound, and an immobilized ligand that the compound competes with to displace the kinase. The amount of kinase bound to the immobilized ligand is determined using quantitative PCR (qPCR) of the DNA tag from the phage.[5]

Protocol:

  • Kinase Preparation: Kinases are expressed as fusions to T7 phage or tagged with a DNA label for PCR detection.[5]

  • Affinity Resin Preparation: Streptavidin-coated magnetic beads are treated with biotinylated, broadly-selective kinase inhibitors to create an affinity resin. The beads are then blocked to minimize non-specific binding.[5]

  • Binding Reaction: The kinase, affinity beads, and the test compound (at various concentrations) are combined in a multi-well plate. A DMSO control is run in parallel.[5]

  • Incubation: The reaction plates are incubated at room temperature with shaking for 1 hour to allow the binding to reach equilibrium.[5]

  • Washing: The affinity beads are washed extensively to remove any unbound kinase.[5]

  • Elution: The bound kinase is eluted from the beads.[5]

  • Quantification: The concentration of the eluted kinase is measured using qPCR of the DNA tag.[5]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to the DMSO control. The dissociation constant (Kd) is calculated from an 11-point dose-response curve.[5]

ADP-Glo™ Kinase Assay

This luminescent assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.[6][7]

Protocol:

  • Kinase Reaction: The kinase, substrate, and ATP are combined in a multi-well plate with the test compound at various concentrations. The reaction is allowed to proceed for a set amount of time.

  • Reaction Termination and ATP Depletion: An equal volume of ADP-Glo™ Reagent is added to each well. This terminates the kinase reaction and depletes the remaining ATP. The plate is incubated for 40 minutes at room temperature.[7][8]

  • ADP to ATP Conversion and Signal Generation: Kinase Detection Reagent is added, which contains an enzyme that converts ADP to ATP, as well as luciferase and luciferin. The plate is incubated for 30-60 minutes at room temperature.[7][8]

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is correlated to the amount of ADP produced, which indicates the level of kinase activity. The IC50 value, the concentration of the compound that inhibits kinase activity by 50%, is determined from the dose-response curve.

Visualizations

Experimental Workflow: KINOMEscan™ Assay

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Kinase DNA-Tagged Kinase Mix Combine Kinase, Beads & Compound Kinase->Mix Beads Ligand-Coated Beads Beads->Mix Compound Test Compound Compound->Mix Incubate Incubate (1 hr) Mix->Incubate Wash Wash Beads Incubate->Wash Elute Elute Bound Kinase Wash->Elute qPCR Quantify Kinase via qPCR Elute->qPCR Data Calculate Kd qPCR->Data

Caption: KINOMEscan™ competitive binding assay workflow.

Signaling Pathway: Simplified Kinase Inhibition

Kinase_Inhibition cluster_pathway Cellular Signaling ATP ATP Kinase Kinase ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Downstream Signaling) Kinase->PhosphoSubstrate Phosphorylation Substrate Substrate Substrate->Kinase Inhibitor This compound Inhibitor->Kinase Binds to ATP pocket

Caption: Mechanism of ATP-competitive kinase inhibition.

References

Validating the Mechanism of Action of 5-Methoxy-4-aza-2-oxindole in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the hypothetical compound 5-Methoxy-4-aza-2-oxindole and its potential mechanism of action as a kinase inhibitor. Based on the prevalent biological activity of the 4-azaindole scaffold, this document will focus on its putative role as an inhibitor of the Transforming Growth Factor-β Receptor I (TGFβRI) kinase.[1] The performance of this compound will be compared with other known TGFβRI inhibitors, supported by experimental data from related compounds and detailed protocols for validation in cellular models.

Putative Mechanism of Action: TGFβRI Kinase Inhibition

The 4-azaindole scaffold is a recognized privileged structure in medicinal chemistry for the design of potent and selective kinase inhibitors.[2][3] It acts as a bioisostere of indole and purine, mimicking the hinge-binding motif of ATP in various kinases.[2] The introduction of a nitrogen atom in the six-membered ring enhances hydrogen bonding capabilities and improves physicochemical properties.[2] We hypothesize that this compound acts as a competitive inhibitor of ATP at the catalytic site of the TGFβRI kinase. This inhibition is expected to block the phosphorylation of downstream SMAD proteins, thereby interrupting the TGF-β signaling pathway, which is often implicated in cancer progression and immune evasion.[1]

Comparative Analysis of TGFβRI Inhibitors

To objectively evaluate the potential of this compound, its hypothetical performance is compared against two known TGFβRI inhibitors: a 4-azaindole derivative (Compound 3f from a known study) and Galunisertib (LY2157299), a clinically evaluated TGFβRI inhibitor.[1]

CompoundChemical ScaffoldTarget KinaseBiochemical IC50 (nM)Cellular IC50 (nM)Reference
This compound (Hypothetical) 4-aza-2-oxindoleTGFβRI15150N/A
Compound 3f 4-azaindoleTGFβRI221800[1]
Galunisertib (LY2157299) Pyridine/PyrazoleTGFβRI56120Published Data

Experimental Protocols

To validate the mechanism of action of this compound, the following key experiments are proposed:

Biochemical Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified TGFβRI kinase.

Methodology:

  • A commercially available recombinant human TGFβRI kinase enzyme is used.

  • The kinase reaction is initiated by adding ATP to a reaction mixture containing the kinase, a peptide substrate, and varying concentrations of the test compound.

  • The amount of phosphorylated substrate is quantified using a luminescence-based assay, where the signal is inversely proportional to the kinase activity.

  • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Cellular Phospho-SMAD2/3 Western Blot Assay

Objective: To assess the ability of the compound to inhibit TGF-β-induced phosphorylation of SMAD2/3 in a cellular context.

Methodology:

  • Human cancer cells (e.g., GTL-16, U87MG) are serum-starved and pre-treated with various concentrations of the test compound for 1-2 hours.[4]

  • The cells are then stimulated with recombinant human TGF-β1 for 30-60 minutes to induce SMAD phosphorylation.

  • Whole-cell lysates are prepared, and proteins are separated by SDS-PAGE.

  • Western blotting is performed using primary antibodies specific for phosphorylated SMAD2/3 (p-SMAD2/3) and total SMAD2/3.[4]

  • Protein bands are visualized using a chemiluminescent substrate, and band intensities are quantified to determine the extent of inhibition.[4]

Visualizing the Mechanism and Workflow

To further elucidate the proposed mechanism and experimental design, the following diagrams are provided.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGFβRII TGFb->TGFbRII TGFbRI TGFβRI TGFbRII->TGFbRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Inhibitor This compound Inhibitor->TGFbRI

Caption: TGF-β signaling pathway and the proposed point of inhibition by this compound.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed Cells B Pre-treat with This compound A->B C Stimulate with TGF-β1 B->C D Cell Lysis C->D E SDS-PAGE D->E F Western Blot E->F G Antibody Incubation (p-SMAD2/3, Total SMAD2/3) F->G H Imaging & Quantification G->H

Caption: Experimental workflow for the cellular phospho-SMAD2/3 Western blot assay.

Conclusion

The 4-azaindole scaffold, a core component of the hypothetical this compound, is a promising starting point for the development of novel kinase inhibitors.[2][3] The proposed mechanism of TGFβRI inhibition is supported by extensive literature on similar compounds.[1] The experimental protocols outlined in this guide provide a robust framework for validating this mechanism of action in cellular models. Further investigation through synthesis and biological testing is warranted to confirm the therapeutic potential of this compound.

References

Head-to-head comparison of different synthetic routes to 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Methoxy-4-aza-2-oxindole, a heterocyclic compound of interest in medicinal chemistry, can be approached through various synthetic strategies. This guide provides a head-to-head comparison of two plausible synthetic routes, offering detailed experimental protocols and quantitative data to inform decisions in route selection for laboratory-scale synthesis and drug development programs.

Route 1: Linear Synthesis from 3-Amino-5-methoxypyridine

This route offers a straightforward, linear approach commencing with the commercially available 3-amino-5-methoxypyridine. The key steps involve N-acylation followed by an intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of 2-Chloro-N-(5-methoxypyridin-3-yl)acetamide

To a solution of 3-amino-5-methoxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added triethylamine (1.2 eq) at 0 °C. Chloroacetyl chloride (1.1 eq) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product, which can be purified by recrystallization or column chromatography.

Step 2: Intramolecular Cyclization to this compound

The 2-chloro-N-(5-methoxypyridin-3-yl)acetamide (1.0 eq) is dissolved in a high-boiling point solvent such as nitrobenzene or 1,2-dichlorobenzene. A Lewis acid catalyst, for example, aluminum chloride (AlCl₃, 2.0-3.0 eq), is added portion-wise at room temperature. The mixture is then heated to 120-140 °C for 4-8 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled to room temperature and carefully poured into a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is collected by filtration, washed with water, and dried to afford this compound.

Route 2: Convergent Synthesis via a Substituted Picoline

This alternative route employs a more convergent strategy, building the oxindole ring from a pre-functionalized pyridine core. This pathway may offer advantages in terms of introducing diversity at other positions of the molecule.

Experimental Protocol:

Step 1: Synthesis of 4-Methyl-5-methoxy-3-nitropyridine

This step would likely start from a commercially available substituted picoline. A potential, though not explicitly documented in a single source for this specific molecule, sequence could involve the nitration of a methoxy-picoline derivative. General nitration procedures for pyridines often involve treatment with a mixture of nitric acid and sulfuric acid.

Step 2: Oxidation to 5-Methoxy-3-nitropyridine-4-carboxylic acid

The methyl group of 4-methyl-5-methoxy-3-nitropyridine is oxidized to a carboxylic acid. Common oxidizing agents for benzylic positions, such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂), can be employed. The reaction is typically carried out in an aqueous or mixed solvent system at elevated temperatures.

Step 3: Reduction of the Nitro Group to 3-Amino-5-methoxypyridine-4-carboxylic acid

The nitro group is reduced to an amine. A variety of reducing agents can be used, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., Sn/HCl or Fe/acetic acid).

Step 4: Cyclization to this compound

The final cyclization of the 3-amino-4-carboxypyridine derivative to the corresponding aza-2-oxindole can be achieved through various methods. One common approach involves the formation of an activated ester or acyl chloride of the carboxylic acid, followed by intramolecular amidation. Alternatively, direct thermal or acid-catalyzed cyclization can be employed.

Data Presentation: A Comparative Analysis

ParameterRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Material Availability 3-Amino-5-methoxypyridine is commercially available.Requires multi-step synthesis of the key intermediate, 4-methyl-5-methoxy-3-nitropyridine.
Number of Steps 2 steps from commercially available starting material.4 steps from a readily available picoline derivative.
Overall Yield Estimated to be moderate, with potential for yield loss in the intramolecular cyclization step due to the electron-deficient nature of the pyridine ring. Specific data for this substrate is not readily available.Potentially higher overall yield, as each step is a well-established transformation. However, the cumulative yield over four steps needs to be considered.
Scalability The Friedel-Crafts cyclization may present challenges on a larger scale due to the use of stoichiometric amounts of Lewis acids and potentially harsh reaction conditions.The individual steps (nitration, oxidation, reduction, cyclization) are generally scalable.
Purification Purification of the final product from the Friedel-Crafts reaction can be challenging due to the formation of byproducts.Purification at each step might be more straightforward.
Versatility for Analogue Synthesis Limited to modifications of the starting 3-amino-5-methoxypyridine.The convergent nature allows for greater flexibility in introducing substituents on the pyridine ring at an early stage.

Mandatory Visualization

Synthetic_Routes cluster_route1 Route 1: Linear Synthesis cluster_route2 Route 2: Convergent Synthesis A1 3-Amino-5- methoxypyridine B1 2-Chloro-N-(5-methoxy- pyridin-3-yl)acetamide A1->B1 Chloroacetyl chloride, Et3N C1 This compound B1->C1 AlCl3, Heat E2 This compound A2 Substituted Picoline B2 4-Methyl-5-methoxy- 3-nitropyridine A2->B2 Nitration C2 5-Methoxy-3-nitro- pyridine-4-carboxylic acid B2->C2 Oxidation D2 3-Amino-5-methoxy- pyridine-4-carboxylic acid C2->D2 Reduction D2->E2 Cyclization

Caption: Comparative overview of two synthetic pathways to this compound.

Disclaimer: The experimental protocols and comparative data are based on general procedures for analogous transformations and may require optimization for the specific synthesis of this compound. The yields and reaction conditions are illustrative and not guaranteed. Researchers should conduct their own experimental validation.

Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 5-Methoxy-4-aza-2-oxindole Analogs and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and selectivity is a continuous endeavor. The 4-aza-2-oxindole scaffold, a bioisostere of the well-known oxindole core, has emerged as a promising framework in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents. The introduction of a methoxy group at the 5-position is hypothesized to modulate the compound's electronic and steric properties, potentially influencing its biological activity. This guide provides a comparative analysis of the biological activity of 5-methoxy-4-aza-2-oxindole analogs and structurally related compounds, supported by experimental data and detailed methodologies.

While direct comparative studies on a series of this compound analogs with varied substitutions are limited in the public domain, this guide synthesizes available data from research on closely related aza-oxindole and azaindole derivatives to elucidate potential structure-activity relationships (SAR). The insights drawn from these related compounds offer a valuable starting point for the rational design of novel this compound-based therapeutic agents.

Comparative Analysis of Biological Activities

The biological activity of aza-oxindole and azaindole derivatives is significantly influenced by the nature and position of substituents on the core scaffold. These compounds have been extensively investigated for their potential as inhibitors of various protein kinases, which play a crucial role in cell signaling pathways implicated in cancer and other diseases.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of oxindole and aza-oxindole derivatives. For instance, a series of hydrazide-2-oxindole analogues were designed and evaluated for their efficacy against Glycogen Synthase Kinase-3β (GSK-3β), a key target in cancer therapy.[1][2]

Compound/Analog ClassTarget Cell Line/KinaseKey Findings & IC50/CC50 ValuesReference
Hydrazide-2-oxindole analogsCapan-1 (Prostate Cancer)6Eb: CC50 = 9.40 μM6Ec: CC50 = 8.25 μM[1]
Hydrazide-2-oxindole analogsGSK-3β Kinase6Eb: IC50 = 11.02 μM6Ec: IC50 = 59.81 μM[1]
Di-spirooxindole analogsPC3 (Prostate Cancer)4b: IC50 = 3.7 ± 1.0 µM[3]
Di-spirooxindole analogsHeLa (Cervical Cancer)4a: IC50 = 7.1 ± 0.2 µM4l: IC50 = 7.2 ± 0.5 µM[3]
Di-spirooxindole analogsMDA-MB231 (Breast Cancer)4i: IC50 = 7.63 ± 0.08 µM[3]

The data suggests that substitutions on the oxindole core can lead to potent and selective anticancer activity. For example, the introduction of hydrazide moieties has yielded compounds with significant cytotoxicity against prostate cancer cells.[1] Furthermore, spirooxindole analogs have demonstrated promising activity against various cancer cell lines, with specific substitutions influencing their potency and selectivity.[3]

Kinase Inhibition

The azaindole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atom in the pyridine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site.

A series of 4-azaindole-containing compounds were investigated as p21-activated kinase-1 (PAK1) inhibitors. The introduction of the 4-azaindole core was aimed at improving the physicochemical properties of an initial indole-based lead compound.[4]

Compound/Analog ClassTarget KinaseKey Findings & Ki ValuesReference
4-Azaindole analogsPAK1Superior biochemical activity (Ki < 10 nM) and up to 24-fold selectivity for group I over group II PAKs.[4]

These findings underscore the utility of the 4-azaindole scaffold in developing potent and selective kinase inhibitors. The improved aqueous solubility and permeability of the azaindole analogs compared to their indole counterparts highlight the advantages of this scaffold in drug design.[4]

Structure-Activity Relationship (SAR) Insights

Based on the available literature on related compounds, several SAR insights can be inferred for the potential design of this compound analogs:

  • Substitution on the Phenyl Ring: In many oxindole-based inhibitors, substitutions on a pendant phenyl ring significantly impact activity. Electron-donating or electron-withdrawing groups can modulate the electronic properties of the molecule and its interaction with the target protein.

  • The Role of the Aza-Group: The position of the nitrogen atom in the azaindole or aza-oxindole ring is critical for kinase inhibitory activity, as it often participates in hydrogen bonding with the kinase hinge region.[5][6]

  • Impact of the 5-Methoxy Group: While specific data on 5-methoxy-4-aza-2-oxindoles is scarce, in other indole-based compounds, a methoxy group can influence activity through steric and electronic effects, and it can also serve as a metabolic soft spot or a point for further functionalization. For instance, in a series of imidazo[2,1-b][1][5][7]thiadiazole-2-yl)-1H-indoles, a 2,5-dimethoxy substitution pattern was found to be favorable for cytotoxic activity.[8]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for the evaluation of anticancer activity and kinase inhibition.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Kinase Inhibition Assay
  • Assay Components: The assay is typically performed in a buffer containing the kinase, a substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start Starting Materials (this compound core) synthesis Chemical Synthesis (Introduction of diverse substituents) start->synthesis analogs Library of Analogs synthesis->analogs cell_assay Anticancer Cell-Based Assays (e.g., MTT Assay) analogs->cell_assay kinase_assay Kinase Inhibition Assays analogs->kinase_assay ic50 IC50/EC50 Determination cell_assay->ic50 kinase_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Compound Optimization sar->lead_opt Lead Optimization

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Kinase_Inhibition_Mechanism cluster_kinase Kinase Active Site cluster_molecules cluster_outcome ATP_binding_pocket ATP Binding Pocket Hinge_region Hinge Region Phosphorylation Substrate Phosphorylation ATP_binding_pocket->Phosphorylation Active Kinase ATP ATP ATP->ATP_binding_pocket Binds and donates phosphate Inhibitor Aza-oxindole Inhibitor Inhibitor->ATP_binding_pocket Competes with ATP Inhibitor->Hinge_region Forms H-bonds No_Phosphorylation Inhibition of Substrate Phosphorylation Inhibitor->No_Phosphorylation Inhibited Kinase

Caption: Competitive inhibition of a kinase by an aza-oxindole analog at the ATP binding site.

References

Comparative Selectivity Analysis of 5-Methoxy-4-aza-2-oxindole Against Established Multi-Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Kinase Selectivity

This guide provides a comparative analysis of the kinase selectivity profile of the novel compound 5-Methoxy-4-aza-2-oxindole. Its performance is assessed against established multi-targeted tyrosine kinase inhibitors, Sunitinib and Vatalanib, which are known to target kinase families involved in angiogenesis and oncogenesis. The oxindole scaffold is a privileged structure in the development of kinase inhibitors, known to form key hydrogen bond interactions within the ATP-binding pocket of various kinases.[1][2] The inclusion of a methoxy group at the C(5) position of the oxindole ring can influence kinase inhibitory activity and selectivity, depending on other substitutions.[1]

Disclaimer: this compound is presented here as a hypothetical compound with a plausible, illustrative selectivity profile designed to showcase a more selective inhibition pattern for comparative purposes. The data for Sunitinib and Vatalanib are based on published experimental results.

Quantitative Kinase Inhibition Profile

The following table summarizes the in vitro inhibitory activity (IC50) of this compound and comparator compounds against a panel of key receptor tyrosine kinases. Lower IC50 values indicate higher potency.

Kinase Target FamilyKinase TargetThis compound (Hypothetical IC50, nM)Sunitinib (Primary Targets)[3][4][5]Vatalanib (IC50, nM)[6][7]
VEGFR Family VEGFR1 (Flt-1)65Potent Inhibitor77
VEGFR2 (KDR)25 Potent Inhibitor37
VEGFR3 (Flt-4)450Potent Inhibitor190[7]
PDGFR Family PDGFRα850Potent Inhibitor>500
PDGFRβ900Potent Inhibitor600[7]
Other RTKs c-Kit>10,000Potent Inhibitor700[7]
FLT3>10,000Potent Inhibitor>10,000
EGFR>10,000No significant activity>10,000[6]
c-Met>10,000No significant activity>10,000[6]

Analysis: The hypothetical data positions this compound as a potent and selective inhibitor of the VEGFR family, particularly VEGFR2. Compared to the broader-spectrum inhibitors Sunitinib and Vatalanib, it demonstrates significantly reduced activity against other kinase families like PDGFR and c-Kit.[3][4][7] This selective profile suggests a more targeted mechanism of action, potentially leading to a different efficacy and safety profile in preclinical studies. Sunitinib is a well-established multi-targeted inhibitor of VEGFRs, PDGFRs, KIT, FLT3, RET, and CSF1R.[3][4] Vatalanib also targets multiple kinases, primarily all VEGF receptors, along with PDGFR-beta and c-Kit.[8][9]

Signaling Pathway Context: VEGFR2 Inhibition

The primary target of this compound, VEGFR2, is a key mediator of angiogenesis. Its inhibition blocks downstream signaling cascades crucial for endothelial cell proliferation, migration, and survival.

VEGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF Ligand VEGFR2 VEGFR2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAF RAF VEGFR2->RAF Phosphorylates Inhibitor This compound Inhibitor->VEGFR2 Inhibits Phosphorylation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Migration) ERK->Proliferation AKT->Proliferation

Caption: VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Methodologies

The following protocols outline standard assays for determining kinase inhibitor selectivity.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol describes a common method for measuring the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

Objective: To determine the IC50 value of a test compound against a purified kinase.

Materials:

  • Purified recombinant kinase (e.g., VEGFR2)

  • Specific peptide substrate for the kinase

  • Test compound (this compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, Promega)

  • 384-well white assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO, typically starting from 100 µM. Further dilute these into the assay buffer.

  • Assay Preparation: To each well of a 384-well plate, add:

    • 2.5 µL of diluted test compound or DMSO (for control wells).

    • 5 µL of a solution containing the kinase and its specific peptide substrate in assay buffer.

  • Initiation of Reaction: Add 2.5 µL of ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, allowing the kinase reaction to proceed.

  • Termination and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.

  • Data Analysis:

    • Normalize the data using positive (no inhibitor) and negative (no kinase) controls.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Experimental Workflow for Kinase Selectivity Profiling

Assessing the selectivity of a compound requires screening it against a broad panel of kinases.

Kinase_Profiling_Workflow A Test Compound (e.g., this compound) B Primary Screen (Single high concentration, e.g., 10 µM) A->B D Hit Identification (% Inhibition > Threshold, e.g., 80%) B->D C Broad Kinase Panel (~400 kinases) C->B E Dose-Response Assay (IC50) (For identified 'hits') D->E F Selectivity Profile Generation (Comparison of IC50 values) E->F

Caption: Standard workflow for determining the kinase selectivity profile of a test compound.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 5-Methoxy-4-aza-2-oxindole, a compound used in various research applications.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound is readily available. The following procedures are based on safety data for structurally analogous compounds, such as aza-oxindole derivatives, and established best practices for hazardous chemical waste management. It is imperative to consult with your institution's Environmental Health and Safety (EHS) office for site-specific guidelines and to ensure full compliance with local, state, and federal regulations.

I. Hazard Assessment and Safety Precautions

While specific toxicity data for this compound is not available, it is prudent to treat it as a potentially hazardous substance. Compounds within the aza-oxindole class can exhibit biological activity and may be harmful if ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.[1]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: If handling fine powders or there is a risk of aerosolization, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

II. Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal. Never mix this compound waste with incompatible materials.

Step 1: Identify and Categorize Waste Streams There are three primary types of waste to consider:

  • Solid Waste:

    • Unused or expired this compound powder.

    • Contaminated consumables, including weigh boats, pipette tips, and gloves.

  • Liquid Waste:

    • Solutions containing dissolved this compound.

    • Rinsate from the decontamination of reusable labware.

  • Empty Containers:

    • The original container of the compound.

Step 2: Collect and Contain Waste

  • Solid Waste:

    • Collect pure, unused this compound in its original container if possible, or in a new, clearly labeled, and sealable waste container.

    • Place all contaminated disposable items (gloves, weigh boats, etc.) into a dedicated, durable plastic bag or a designated solid hazardous waste container.[2]

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant hazardous waste container.[3]

    • Do not mix this waste with other solvent streams unless explicitly approved by your institution's EHS department.[2]

    • Ensure the container is made of a material compatible with the solvents used.

Step 3: Labeling Hazardous Waste

Proper labeling is a legal requirement and essential for safety.

  • As soon as the first waste is added, affix a "Hazardous Waste" label to the container.[4]

  • Clearly write the full chemical name: "this compound". Avoid abbreviations or chemical formulas.

  • List all other components of the waste, including solvents and their approximate percentages.

  • Indicate the date when waste accumulation began.[3]

III. Decontamination and Disposal of Empty Containers

Empty containers that once held hazardous chemicals require specific procedures.

  • Triple Rinsing: For containers that held acutely hazardous materials, triple rinsing is often required.[5] Although the acute toxicity of this compound is unknown, it is best practice to follow this procedure.

    • Rinse the empty container three times with a suitable solvent that can dissolve the compound.

    • Crucially, collect all three rinsates as hazardous liquid waste. [3]

  • Container Disposal:

    • After triple rinsing, deface or remove the original label to prevent misuse.[5]

    • Dispose of the container as regular laboratory glass or plastic waste, unless your institution's EHS office instructs otherwise.

IV. Storage and Final Disposal
  • Storage:

    • Store all hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[4]

    • Ensure waste containers are kept securely closed except when adding waste.[6]

    • Store incompatible waste streams separately to prevent accidental mixing.[6]

  • Arranging for Pickup:

    • Once a waste container is full or has been in storage for a designated period (often six months to a year), arrange for its collection by your institution's EHS office.[4][7]

    • Do not allow hazardous waste to accumulate in the laboratory.[5]

Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [7] Evaporation in a fume hood is also not an acceptable method of disposal.[5]

Visualizing the Disposal Workflow

To further clarify the procedural logic, the following diagram outlines the decision-making process for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Unused Compound, Contaminated Consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid empty_container Empty Original Container waste_type->empty_container Container collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store Waste in Designated Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->collect_liquid dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container ehs_pickup Arrange for Pickup by EHS Office store_waste->ehs_pickup

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-Methoxy-4-aza-2-oxindole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical information for the handling and disposal of 5-Methoxy-4-aza-2-oxindole. Given the absence of a specific Safety Data Sheet (SDS) for this exact compound, the following recommendations are based on the safety data for structurally related compounds, such as 5-Methoxy-6-azaindole and general guidelines for handling oxindole derivatives. It is imperative to treat this compound as a potentially hazardous substance and adhere to stringent laboratory safety protocols.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Eye Protection Safety GogglesChemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[1] A face shield is recommended for splash hazards.[2]To protect eyes from dust particles and splashes of solutions.[2]
Hand Protection Chemical-Resistant GlovesChemically resistant nitrile or neoprene gloves.[2] Gloves must be inspected for integrity before each use.[1]To prevent skin contact and absorption.[2]
Body Protection Laboratory CoatA long-sleeved laboratory coat is mandatory.[2] An additional chemical-resistant apron is recommended when handling larger quantities.[2]To protect skin and clothing from spills and contamination.[2]
Respiratory Protection RespiratorWork should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[1][2] A NIOSH-approved respirator may be necessary if handling as a fine powder outside a fume hood.[2]To prevent inhalation of fine dust particles.[2]
Foot Protection Closed-Toe ShoesShoes that fully cover the feet are required.[3]To protect feet from spills and falling objects.

Operational Plan: Handling and Storage

A systematic approach to handling and storage is crucial to minimize risk and maintain a safe laboratory environment.

Engineering Controls:

  • Ventilation: All work with this compound, particularly when handling the solid form or preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Eyewash Stations and Safety Showers: Ensure that emergency eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4][5]

Handling Procedures:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. All necessary equipment and PPE should be readily available.

  • Weighing: If weighing the solid compound, do so within the fume hood on a tared weigh boat to contain any dust.

  • Solution Preparation: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[2] Clean and decontaminate all work surfaces and equipment. Remove PPE in the correct order to avoid cross-contamination.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.[1]

  • Keep the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[1][4] A recommended storage temperature is 2 - 8 °C.[1]

  • Handle and store under an inert gas atmosphere.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to protect personnel and the environment.

Waste Segregation:

  • All solid waste contaminated with this compound (e.g., used gloves, weigh boats, paper towels) should be placed in a dedicated, clearly labeled hazardous waste container.[2]

  • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.

Disposal Method:

  • Dispose of hazardous waste through a licensed disposal company.[1]

  • One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Do not let the product enter drains.[1]

  • Dispose of the container as unused product.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don PPE prep_area Prepare Work Area in Fume Hood prep_ppe->prep_area weigh Weigh Compound prep_area->weigh dissolve Prepare Solution weigh->dissolve waste_solid Segregate Solid Waste weigh->waste_solid Contaminated Materials decontaminate Decontaminate Work Area & Equipment dissolve->decontaminate waste_liquid Segregate Liquid Waste dissolve->waste_liquid Unused Solution doff_ppe Doff PPE decontaminate->doff_ppe wash Wash Hands doff_ppe->wash dispose Dispose via Licensed Contractor waste_solid->dispose waste_liquid->dispose

Caption: Workflow for safe handling and disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.